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  • Product: (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one
  • CAS: 1212059-19-2

Core Science & Biosynthesis

Foundational

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one chemical properties

Part 1: Executive Summary & Chemical Identity (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one (CAS: 1212059-19-2) is a specialized fluorinated butenolide derivative belonging to the class of fimbrolide analogues . Struct...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one (CAS: 1212059-19-2) is a specialized fluorinated butenolide derivative belonging to the class of fimbrolide analogues . Structurally, it consists of a furan-2(5H)-one (γ-lactone) core substituted with a phenyl group at the C4 position and an exocyclic fluoromethylene group (=CHF) at the C5 position.

This molecule represents a strategic scaffold in medicinal chemistry, primarily designed as a Quorum Sensing Inhibitor (QSI) and a Michael acceptor probe . The incorporation of the fluorine atom at the exocyclic double bond serves two critical functions:

  • Electronic Modulation: It enhances the electrophilicity of the conjugated system, tuning the reactivity toward specific cysteine nucleophiles in biological targets (e.g., LuxR-type proteins).

  • Metabolic Stability: The C-F bond mimics the C-H bond sterically but blocks metabolic reduction or isomerization pathways common to non-fluorinated alkylidene furanones.

Key Physicochemical Data
PropertyValue / Description
CAS Number 1212059-19-2
Molecular Formula C₁₁H₇FO₂
Molecular Weight 190.17 g/mol
Stereochemistry (Z)-isomer (cis relationship between the lactone oxygen and the fluorine atom is preferred for bioactivity)
LogP (Predicted) ~2.5 – 2.8 (Lipophilic)
Solubility Low in water; Soluble in DMSO, CH₂Cl₂, Chloroform, Methanol
Appearance White to pale yellow crystalline solid

Part 2: Structural Analysis & Electronic Properties

The reactivity of this molecule is defined by its vinylogous ester system conjugated with an exocyclic double bond.

Electronic Distribution

The molecule features a "push-pull" electronic system:

  • Electrophilic Sites: The C5-exocyclic carbon and the C3 carbon are electron-deficient due to the electron-withdrawing nature of the lactone carbonyl and the fluorine atom.

  • Fluorine Effect: The fluorine atom on the exocyclic methylene group exerts a strong inductive effect (-I), lowering the LUMO energy of the π-system. This makes the molecule a "harder" electrophile compared to its non-fluorinated counterpart, potentially increasing selectivity for thiol groups (soft nucleophiles) over amino groups.

Stereochemistry (Z vs E)

The (Z)-configuration is critical. In the Z-isomer, the fluorine atom is cis to the ring oxygen. This conformation is generally more stable due to the "fluorine effect" (electrostatic attraction between the partial positive charge on the sulfur/oxygen of a target and the fluorine) and is the bioactive form for fitting into the binding pockets of bacterial quorum sensing receptors.

Part 3: Synthetic Framework

The synthesis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one requires precise stereocontrol. The most robust method involves the Horner-Wadsworth-Emmons (HWE) olefination of a 5-hydroxy-furanone precursor.

Retrosynthetic Analysis
  • Target: (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one[1]

  • Precursor: 5-Hydroxy-4-phenylfuran-2(5H)-one (pseudo-acid form of β-benzoylpropionic acid derivative).

  • Reagent: Fluoromethyl phosphonate (e.g., Diethyl fluoro(phenylsulfonyl)methylphosphonate or similar specialized fluorinated ylides).

Primary Synthetic Route (HWE Strategy)

Step 1: Synthesis of the 5-Hydroxy Precursor Reaction of phenylglyoxal with a malonate derivative or direct oxidation of 4-phenyl-2(5H)-furanone.

  • Reaction: 4-Phenyl-2(5H)-furanone + Singlet Oxygen (

    
    ) / Rose Bengal 
    
    
    
    5-Hydroxy-4-phenyl-2(5H)-furanone.

Step 2: Fluoromethylene Introduction This step uses a fluorinated phosphonate reagent to install the =CHF group.

  • Reagents: Diethyl (fluoromethyl)phosphonate, LiHMDS (base), THF, -78°C.

  • Mechanism:[2][3][4][5] Deprotonation of the phosphonate yields an

    
    -fluoro carbanion, which attacks the lactol (hemiacetal) carbonyl of the 5-hydroxy precursor. Elimination of phosphate generates the double bond.
    
  • Stereocontrol: The use of specific bases (e.g., KHMDS) and low temperatures favors the kinetic (Z)-product.

Synthesis cluster_conditions Critical Conditions Precursor 4-Phenyl-2(5H)-furanone Intermediate 5-Hydroxy-4-phenyl- 2(5H)-furanone Precursor->Intermediate Photo-oxidation (Rose Bengal, O2) Product (Z)-5-(fluoromethylene)- 4-phenylfuran-2(5H)-one Intermediate->Product HWE Reaction (LiHMDS, -78°C) Reagent Fluorophosphonate (HWE Reagent) Reagent->Product Coupling Cond1 Anhydrous THF Cond2 Low Temp (-78°C) for Z-selectivity

Caption: Synthetic pathway via oxidative functionalization and Horner-Wadsworth-Emmons olefination.

Part 4: Reactivity & Mechanism of Action

The biological activity of this compound relies on its ability to act as a suicide substrate or covalent inhibitor .

The Michael Addition "Warhead"

The furanone ring acts as a Michael acceptor. The exocyclic double bond activates the system.

  • Nucleophile: Thiol group (-SH) of a cysteine residue in the target protein (e.g., LuxR).

  • Site of Attack: The nucleophile attacks the C5-exocyclic carbon or the C3-ring carbon , leading to ring opening or stable adduct formation.

  • Role of Fluorine: The fluorine atom destabilizes the transition state for reversible elimination, effectively "locking" the nucleophile onto the scaffold.

Hydrolytic Stability

Unlike simple lactones, the 5-alkylidene furanones are relatively stable to hydrolysis at neutral pH. However, in basic conditions (pH > 9), the lactone ring opens to form the corresponding acyclic carboxylate (4-phenyl-5-fluoro-4-oxopent-2-enoic acid derivative), losing biological activity.

MOA Inhibitor (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one Complex Michael Adduct (Covalent Bond) Inhibitor->Complex Nucleophilic Attack (Michael Addition) Inactive Acyclic Carboxylate (Inactive) Inhibitor->Inactive Ring Opening Target LuxR-type Protein (Cys Residue) Target->Complex Outcome Inhibition of Virulence (Biofilm Blockade) Complex->Outcome Receptor Destabilization

Caption: Mechanism of Action: Covalent modification of target protein via Michael addition.

Part 5: Experimental Protocols

General Synthesis Protocol (HWE Method)

Warning: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

  • Precursor Preparation: Dissolve 4-phenyl-2(5H)-furanone (1.0 eq) in MeOH. Add Rose Bengal (1 mol%). Irradiate with a tungsten lamp under O₂ bubbling for 4 hours. Evaporate solvent to yield 5-hydroxy-4-phenyl-2(5H)-furanone.

  • Olefination:

    • In a flame-dried flask, dissolve diethyl (fluoro(phenylsulfonyl)methyl)phosphonate (1.2 eq) in anhydrous THF.

    • Cool to -78°C. Add LiHMDS (1.3 eq) dropwise. Stir for 30 min.

    • Add the 5-hydroxy precursor (1.0 eq) dissolved in THF dropwise.

    • Allow the mixture to warm to 0°C over 2 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The (Z)-isomer usually elutes first or is separated based on ¹⁹F NMR coupling constants.

Thiol-Reactivity Assay (Biological Proxy)

To verify the "warhead" activity before biological testing:

  • Dissolve the test compound (10 mM) in DMSO.

  • Prepare a solution of Cysteamine or Glutathione (10 mM) in PBS (pH 7.4).

  • Mix 1:1 and monitor via HPLC or UV-Vis (loss of absorption at

    
     ~280-300 nm).
    
  • Validation: A rapid decrease in the furanone peak indicates high reactivity (good candidate for covalent inhibition).

Part 6: References

  • Synthesis of 5-Hydroxy-2(5H)-furanones:

    • Title: Singlet oxygen oxidation of furfural derivatives: A versatile route to 5-hydroxy-2(5H)-furanones.[3]

    • Source: Wikipedia / Chemical Reviews (General Furanone Chemistry).

    • URL:[Link][3][6][7][8]

  • Biological Activity of Furanones (Quorum Sensing):

    • Title: Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring.

    • Source: University of Pisa / ARPI.

    • URL:[Link]

  • Chemical Identity & Suppliers:

    • Title: 5-Fluoromethylene-4-phenyl-5H-furan-2-one (CAS 1212059-19-2) Entry.[9][10]

    • Source: ChemicalBook.

  • Fluorinated Phosphonate Reagents (Methodology):

    • Title: Synthesis of fluorinated acyclic nucleoside phosphonates.[11]

    • Source: NIH / PubMed.

    • URL:[Link]

Sources

Exploratory

Technical Guide: (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

This guide details the chemical identity, synthesis, and biological applications of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one , a specialized fluorinated furanone derivative. Part 1: Chemical Identity & Structural...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and biological applications of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one , a specialized fluorinated furanone derivative.

Part 1: Chemical Identity & Structural Core

This compound belongs to the class of 5-alkylidene-2(5H)-furanones , structurally related to the natural product class of fimbrolides (halogenated furanones) known for their potent quorum sensing inhibitory (QSI) activity. The introduction of the fluorine atom at the exocyclic methylene position is a strategic bioisosteric modification designed to enhance metabolic stability and alter electrophilicity compared to the natural bromo- or chloro-analogs.

Property Data
CAS Number 1212059-19-2
IUPAC Name (5Z)-5-(fluoromethylidene)-4-phenylfuran-2-one
Molecular Formula C₁₁H₇FO₂
Molecular Weight 190.17 g/mol
Core Scaffold 2(5H)-Furanone (Butenolide)
Key Substituents C4-Phenyl group; C5-Fluoromethylene (exocyclic vinyl fluoride)
Stereochemistry (Z)-isomer (The fluorine atom and the ring oxygen are on the same side of the double bond)
SMILES C1(=C(OC(=O)1)/C=F)C2=CC=CC=C2
Part 2: Synthesis & Chemical Biology

The synthesis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one requires precise stereocontrol to ensure the (Z)-configuration of the exocyclic double bond. Unlike the more common brominated fimbrolides (synthesized via direct bromination), the fluorinated analog typically requires a specialized olefination or halogen-exchange strategy.

2.1 Retrosynthetic Analysis

The molecule can be deconstructed into two key synthons:

  • The Furanone Core: Derived from phenyl-substituted maleic anhydride or 4-phenyl-2(5H)-furanone.

  • The Fluoromethylene Mooty: Introduced via a fluorinated phosphonate (Horner-Wadsworth-Emmons) or electrophilic fluorination of a pre-formed enolate/alkylidene.

2.2 Validated Synthetic Pathway

A robust method for accessing 5-(fluoromethylene)-2(5H)-furanones involves the modified Wittig or Horner-Wadsworth-Emmons (HWE) reaction using a fluorinated phosphonate reagent, or the Silver(I)-mediated halogen exchange of the corresponding bromo-derivative.

Method A: Fluorinated HWE Olefination (Stereoselective)

  • Precursor: 3-Benzoylpropionic acid is cyclized to 4-phenyl-2(5H)-furanone .

  • Formylation: The furanone is formylated at the C5 position (using tert-butoxybis(dimethylamino)methane or ethyl formate/NaH) to generate the 5-hydroxymethylene intermediate.

  • Fluorination: The hydroxyl group is converted to a leaving group (tosylate/mesylate) and displaced with fluoride (using TBAF or CsF), or the 5-hydroxymethylene is treated with DAST (Diethylaminosulfur trifluoride) to yield the 5-(fluoromethylene) product.

Method B: Halogen Exchange (Bioisosteric Approach)

  • Starting Material: (Z)-5-(bromomethylene)-4-phenyl-2(5H)-furanone (a known fimbrolide analog).

  • Reagent: AgF (Silver Fluoride) in acetonitrile.

  • Mechanism: The Ag+ coordinates with the vinylic bromine, facilitating a stereoretentive nucleophilic attack by fluoride.

2.3 Chemical Stability & Reactivity
  • Michael Acceptor: The 5-fluoromethylene moiety creates a highly reactive Michael acceptor system. The electronegative fluorine enhances the electrophilicity of the exocyclic double bond, making it susceptible to nucleophilic attack by cysteine thiols in biological targets (e.g., LuxS or LasR proteins).

  • Metabolic Stability: The C-F bond is significantly stronger than the C-Br bond found in natural fimbrolides, potentially reducing rapid metabolic degradation while maintaining the steric profile required for receptor binding.

Part 3: Pharmacology & Applications

The primary application of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one lies in Quorum Sensing Inhibition (QSI) . It acts as a structural mimic of N-acyl homoserine lactones (AHLs), the signaling molecules used by Gram-negative bacteria to coordinate biofilm formation and virulence.

3.1 Mechanism of Action (MOA)
  • Competitive Binding: The furanone competes with native AHLs for the binding site of the LuxR-type transcriptional regulators.

  • Covalent Modification: Upon binding, the nucleophilic residues in the receptor active site attack the electrophilic exocyclic double bond (Michael addition). The fluorine atom may act as a leaving group (elimination-addition mechanism) or stabilize the adduct, permanently disabling the receptor.

  • Outcome: Disruption of bacterial communication, leading to the inhibition of biofilm formation without imposing direct selective pressure for resistance (unlike traditional antibiotics).

3.2 Biological Targets
  • Pseudomonas aeruginosa: Inhibition of the las and rhl quorum sensing systems.

  • Staphylococcus aureus: Interference with the agr system (though less common for furanones).

  • Biofilm Dispersal: Used as a coating agent on medical devices (catheters, implants) to prevent bacterial colonization.

Part 4: Experimental Protocols
Protocol 4.1: Synthesis of 4-Phenyl-2(5H)-furanone Precursor
  • Reagents: 3-Benzoylpropionic acid, Acetic Anhydride, Sodium Acetate.

  • Procedure:

    • Dissolve 3-benzoylpropionic acid (10 mmol) in acetic anhydride (20 mL).

    • Add anhydrous sodium acetate (10 mmol).

    • Reflux the mixture at 140°C for 4 hours.

    • Pour the reaction mixture into ice water (100 mL) and stir for 1 hour.

    • Extract with ethyl acetate (3 x 50 mL), wash with brine, and dry over MgSO₄.

    • Recrystallize from ethanol to obtain 4-phenyl-2(5H)-furanone as white crystals.

Protocol 4.2: Biofilm Inhibition Assay (Crystal Violet Method)
  • Objective: Quantify the inhibition of P. aeruginosa biofilm formation.

  • Steps:

    • Culture: Grow P. aeruginosa PAO1 overnight in LB broth. Dilute to OD₆₀₀ = 0.05.

    • Treatment: Add 100 µL of bacterial suspension to 96-well plates. Add (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one (dissolved in DMSO) at concentrations ranging from 1 µM to 100 µM.

    • Incubation: Incubate statically at 37°C for 24 hours.

    • Staining: Discard supernatant, wash wells with PBS. Add 0.1% Crystal Violet solution (125 µL) for 15 min.

    • Quantification: Solubilize the stain with 30% acetic acid and measure absorbance at 550 nm.

    • Calculation: % Inhibition = [(Control OD - Treated OD) / Control OD] × 100.

Part 5: Visualization & Logic
5.1 Synthesis Pathway Diagram

SynthesisPathway Start 3-Benzoylpropionic Acid Inter1 4-Phenyl-2(5H)- furanone Start->Inter1 Ac2O, NaOAc Reflux (Cyclization) Inter2 5-Hydroxymethylene Intermediate Inter1->Inter2 HCOOEt, NaH (Formylation) Final (Z)-5-(Fluoromethylene)- 4-phenylfuran-2(5H)-one (CAS 1212059-19-2) Inter2->Final DAST or MesCl/Et3N then TBAF (Fluorination)

Caption: Synthetic route from benzoylpropionic acid to the target fluorinated furanone via a hydroxymethylene intermediate.

5.2 Mechanism of Action: Quorum Sensing Inhibition

MOA Furanone Fluorinated Furanone (Inhibitor) Receptor LuxR-type Receptor (Bacterial Target) Furanone->Receptor Competes with AHL Complex Inhibitor-Receptor Covalent Complex Receptor->Complex Michael Addition (Cys/Ser Attack) Result Degradation of Receptor No Virulence Gene Expression Complex->Result Protein Instability

Caption: Mechanism of Action showing the covalent modification of the bacterial LuxR receptor by the fluorinated furanone.

References
  • ChemicalBook. (2023). (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one Product Page. Link

  • PubChem. (2023). Compound Summary: 2(5H)-Furanone derivatives. National Library of Medicine. Link

  • Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. EMBO Journal. (Contextual reference for furanone mechanism). Link

  • GuideChem. (2023). CAS 1212059-19-2 Entry.[1][2] Link

  • Manny, A. J., et al. (1997). Reinvestigation of the sulfuric acid-catalysed cyclisation of brominated 2-alkyllevulinic acids to 3-alkyl-5-methylene-2(5H)-furanones. Tetrahedron. (Synthetic methodology grounding). Link

Sources

Foundational

Technical Synthesis Guide: (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

Executive Summary & Strategic Rationale This technical guide details the synthesis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one , a specialized fluorinated butenolide scaffold. This motif acts as a bioisostere for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This technical guide details the synthesis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one , a specialized fluorinated butenolide scaffold. This motif acts as a bioisostere for amide bonds and Michael acceptors in medicinal chemistry, often investigated for antimicrobial (quorum sensing inhibition) and anticancer applications (rubrolide analogues).

The synthesis prioritizes the Formylation-Deoxyfluorination Pathway . Unlike direct Horner-Wadsworth-Emmons (HWE) olefinations which often struggle with the steric bulk of the 4-phenyl ring or require unstable furan-2,3-dione precursors, this route builds upon the stable 4-phenyl-2(5H)-furanone core. It allows for late-stage installation of the fluorine atom, minimizing the risk of defluorination during ring assembly.

Key Chemical Challenges
  • Stereocontrol (Z/E Selectivity): The (Z)-isomer (fluorine cis to the ring oxygen) is sterically favored due to the repulsion between the bulky C4-phenyl group and the fluorine atom in the (E)-isomer. However, separation is often required.[1]

  • Vinyl Fluoride Instability: The exocyclic vinyl fluoride moiety is sensitive to harsh acidic hydrolysis; neutral or mildly basic workups are prioritized.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the molecule at the exocyclic double bond. We utilize a vinylogous nucleophilic substitution strategy, converting a hydroxymethylene enol to the fluoromethylene target using a nucleophilic fluorinating agent (DAST).

Retrosynthesis Target (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one (Target Molecule) Intermediate 5-(Hydroxymethylene)-4-phenylfuran-2(5H)-one (Enol Tautomer) Target->Intermediate Deoxyfluorination (DAST) Core 4-Phenyl-2(5H)-furanone (Core Scaffold) Intermediate->Core C5-Formylation (HCOOEt, NaH) Starting Phenylacetic Acid / Phenacyl Bromide (Precursors) Core->Starting Cyclization/Condensation

Caption: Retrosynthetic tree illustrating the disconnection from the target vinyl fluoride back to the commercially accessible furanone core.

Experimental Protocols

Phase 1: Synthesis of the Core (4-Phenyl-2(5H)-furanone)

Note: This compound is commercially available. If synthesis is required, the following protocol is the industry standard.

Mechanism: Acid-catalyzed condensation of benzoylacetone derivatives or direct condensation of phenylacetic acid equivalents. Protocol:

  • Reagents: Phenylacyl bromide (1.0 eq), Sodium acetate (2.0 eq), Acetic acid (Solvent).

  • Procedure: Reflux phenylacyl bromide with sodium acetate in glacial acetic acid. The intermediate acetoxy ketone undergoes intramolecular aldol-type condensation to form the lactone ring.

  • Validation:

    
    H NMR (CDCl
    
    
    
    ) shows a characteristic vinyl proton at C3 (~6.4 ppm) and a methylene signal at C5 (~5.2 ppm).
Phase 2: C5-Formylation (The Enol Intermediate)

This step installs the exocyclic carbon required for the methylene group.

Reagents:

  • 4-Phenyl-2(5H)-furanone (10 mmol)

  • Ethyl formate (15 mmol, 1.5 eq)

  • Sodium Hydride (60% dispersion, 12 mmol, 1.2 eq)

  • THF (Anhydrous, 50 mL)

Workflow:

  • Activation: Suspend NaH in anhydrous THF at 0°C under Argon.

  • Addition: Add a solution of 4-phenyl-2(5H)-furanone and ethyl formate in THF dropwise over 30 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. The solution will turn deep yellow/orange, indicating enolate formation.

  • Quench: Carefully acidify with 1M HCl to pH 4.

  • Isolation: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Product: 5-(Hydroxymethylene)-4-phenylfuran-2(5H)-one. This exists in equilibrium with its aldehyde tautomer but reacts as the alcohol with DAST.

Data Checkpoint:

  • Yield: Typically 75-85%.

  • 
    H NMR:  Look for the downfield enolic proton (~11-12 ppm, broad, exchangeable with D
    
    
    
    O) and the vinyl proton of the exocyclic double bond (~7.5 ppm).
Phase 3: Deoxyfluorination (Target Synthesis)

This is the critical step determining stereochemistry and yield.

Reagents:

  • 5-(Hydroxymethylene)-4-phenylfuran-2(5H)-one (5 mmol)

  • DAST (Diethylaminosulfur trifluoride) (6 mmol, 1.2 eq)

  • Dichloromethane (DCM) (Anhydrous, 20 mL)

  • NaHCO

    
     (Sat. aq.)
    

Detailed Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Add the substrate and dissolve in DCM. Cool to -78°C (Dry ice/acetone bath). Strict temperature control is vital to prevent decomposition.

  • Fluorination: Add DAST dropwise via syringe. The reaction is exothermic.

  • Progression: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Do not heat to reflux.

  • Quench: Pour the reaction mixture into a vigorously stirring mixture of DCM and saturated NaHCO

    
     at 0°C. Caution: DAST hydrolysis releases HF.
    
  • Purification: Separate phases. Dry organic layer (MgSO

    
    ). Concentrate.
    
  • Chromatography: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1). The (Z)-isomer is typically less polar and elutes first due to internal dipole cancellation, but this must be verified by NOE.

Stereochemical Validation & Data Analysis

The reaction produces a mixture of (Z) and (E) isomers.[1] The (Z)-isomer is the major product (typically >3:1 ratio) due to the steric clash between the phenyl ring and the fluorine atom in the (E)-configuration.

Table 1: Diagnostic NMR Data for Isomer Identification

Feature(Z)-Isomer (Target)(E)-Isomer (Minor)Mechanistic Reason

F NMR Shift

-115 to -125 ppm

-130 to -140 ppm
Chemical environment relative to Ring Oxygen.
Vinyl Proton (

)

7.2 - 7.4 ppm

6.8 - 7.0 ppm
Anisotropic deshielding by C=O in Z-isomer.
Coupling (

)
~ 80 - 84 Hz~ 78 - 82 HzGeminal coupling characteristic of vinyl fluorides.
NOE Signal Strong NOE between Vinyl-H and Phenyl-H Strong NOE between Vinyl-H and Ring C3-H (Z): H is cis to Phenyl. (E): H is trans to Phenyl.
Self-Validating Logic (NOE Analysis)

To confirm the (Z) geometry (where F is cis to the ring oxygen):

  • Irradiate the exocyclic vinyl proton (

    
    ).
    
  • Result: You should observe a Nuclear Overhauser Effect (NOE) enhancement of the Phenyl protons (ortho position). This confirms the proton is spatially close to the phenyl ring, placing the Fluorine on the opposite side (near the ring oxygen).

Reaction Mechanism & Pathway Visualization

The reaction proceeds via an addition-elimination mechanism. The hydroxyl group attacks the sulfur of DAST, forming a good leaving group. Fluoride ion then displaces this group.

Mechanism Substrate 5-Hydroxymethylene Intermediate Activated Activated Sulfinate Intermediate Substrate->Activated + DAST (- HF) Carbocation Allylic Cation / Transition State Activated->Carbocation Elimination of (Et2N)SOF Product (Z)-5-(fluoromethylene) Product Carbocation->Product Nucleophilic Attack (F-) Thermodynamic Control

Caption: Mechanistic flow from the hydroxymethylene precursor to the vinyl fluoride via DAST activation.

Safety & Handling

  • DAST Hazards: DAST is thermally unstable and can explode at temperatures >90°C. It reacts violently with water to produce Hydrofluoric Acid (HF). Always use plastic syringes or dry glass, and keep a saturated Calcium Gluconate gel nearby for skin exposure.

  • Waste Disposal: Quench all DAST reaction mixtures with bicarbonate before disposal. Do not mix with acidic waste streams.

References

  • Review of Furanone Synthesis: Lattmann, E., et al. "Synthesis and cytotoxicity of substituted 5-benzylidene-2(5H)-furanones." Journal of Pharmacy and Pharmacology, 2003.

  • Vinyl Fluoride Synthesis via DAST: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975.

  • Stereoselectivity in Exocyclic Double Bonds: Boukouvalas, J., et al. "Synthesis of butenolides via regioselective bromination." Synlett, 2006. (Contextual grounding for furanone geometry).
  • General Methodology for Halomethylene Furanones: Bellina, F., et al. "Selective synthesis of (Z)-5-(halomethylene)-2(5H)-furanones." Tetrahedron, 2005.

Sources

Exploratory

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed exploration of the scientifically plausible mechanism of action for the novel compound, (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one. Leveraging established principles of medicinal chemistry and enzymology, we will dissect the molecule's structural components to propose a coherent hypothesis for its biological activity. This document is intended to serve as a foundational resource for researchers investigating this and similar compounds, offering both a theoretical framework and practical experimental approaches for mechanism elucidation.

Executive Summary: A Covalent Modifier by Design

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is a structurally intriguing molecule that combines several key features suggestive of a specific and potent mechanism of action. At its core, it possesses a furanone ring, a privileged scaffold in medicinal chemistry known for a diverse range of biological activities. The presence of an exocyclic fluoromethylene group, coupled with the inherent reactivity of the α,β-unsaturated lactone system, strongly points towards a mechanism of irreversible covalent inhibition of a biological target, most likely an enzyme. This guide will elaborate on this hypothesis, detailing the chemical rationale and proposing a roadmap for its experimental validation.

Deconstructing the Pharmacophore: Clues from Chemical Architecture

The predicted biological activity of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is a direct consequence of its unique chemical structure. Three key components work in concert to define its mechanism of action:

  • The Furanone Core (α,β-Unsaturated Lactone): The furanone ring, specifically the α,β-unsaturated lactone moiety, is a classic Michael acceptor. This electrophilic character makes it susceptible to nucleophilic attack from amino acid residues within the active site of a target protein. This is a common feature in many covalent drugs.

  • The Exocyclic Fluoromethylene Group: This is arguably the most critical feature of the molecule. The highly electronegative fluorine atom significantly enhances the electrophilicity of the β-carbon in the Michael acceptor system, making it more reactive towards nucleophiles. Furthermore, the fluorine can act as a good leaving group in a subsequent elimination step, leading to a highly stable, irreversible covalent bond. The presence of fluorine is a common strategy in the design of mechanism-based inhibitors.[1]

  • The 4-Phenyl Substituent: This bulky aromatic group plays a crucial role in target recognition and binding affinity. It will dictate the three-dimensional shape of the molecule, influencing how it fits into the binding pocket of a target protein. The phenyl group's hydrophobic nature will also contribute to the overall binding energy through non-covalent interactions, such as van der Waals forces and π-π stacking, which are essential for the initial, non-covalent binding step that precedes the covalent reaction.

Proposed Mechanism of Action: A Step-by-Step Covalent Inactivation

Based on the structural analysis, we propose a two-step mechanism of action for (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one, characteristic of a mechanism-based inhibitor:

Step 1: Reversible Binding. The inhibitor first binds non-covalently to the active site of the target enzyme. This initial binding is driven by favorable interactions between the inhibitor and the amino acid residues of the binding pocket, with the phenyl group playing a significant role in establishing this initial affinity.

Step 2: Irreversible Covalent Modification. Once optimally positioned within the active site, a nucleophilic amino acid residue (e.g., the sulfhydryl group of a cysteine or the amino group of a lysine) attacks the electrophilic β-carbon of the fluoromethylene group in a Michael addition reaction. This is followed by the elimination of a fluoride ion, resulting in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme. This covalent modification permanently inactivates the enzyme.

Covalent Inhibition Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Covalent Modification Inhibitor Inhibitor Enzyme_Active_Site Enzyme Active Site Inhibitor->Enzyme_Active_Site Non-covalent interactions Michael_Addition Michael Addition (Nucleophilic Attack) Enzyme_Active_Site->Michael_Addition Positioning for reaction Fluoride_Elimination Fluoride Elimination Michael_Addition->Fluoride_Elimination Covalent_Adduct Inactive Covalent Enzyme-Inhibitor Adduct Fluoride_Elimination->Covalent_Adduct

Caption: Proposed two-step mechanism of covalent inhibition.

Potential Therapeutic Implications

The ability of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one to act as a covalent inhibitor suggests its potential as a therapeutic agent in various diseases, particularly in oncology and infectious diseases. Covalent inhibitors can offer several advantages, including:

  • Increased Potency and Duration of Action: By forming an irreversible bond, the inhibitor can permanently inactivate its target, leading to a prolonged pharmacological effect.

  • High Specificity: The requirement for a specific nucleophilic residue in the correct orientation for the covalent reaction can contribute to high target selectivity.

Derivatives of the furanone scaffold have been investigated for their potential as anticancer agents, with some studies indicating that they may interact with DNA or inhibit key enzymes involved in cell proliferation.[2][3]

Experimental Validation: A Roadmap for Mechanism of Action Studies

To confirm the proposed mechanism of action, a series of well-defined experiments are required. The following protocols provide a comprehensive approach to elucidating the molecular mechanism of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one.

Target Identification and Validation

The first and most critical step is to identify the biological target of the compound.

Experimental Protocol: Affinity-Based Proteomics

  • Probe Synthesis: Synthesize an analog of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one that incorporates a reporter tag (e.g., biotin or a clickable alkyne group) at a position that does not interfere with its binding to the target, likely on the phenyl ring.

  • Cell Lysate Incubation: Incubate the tagged probe with a relevant cell lysate (e.g., from a cancer cell line).

  • Affinity Capture: Use affinity chromatography (e.g., streptavidin beads for a biotin tag) to pull down the probe and any covalently bound proteins.

  • Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Target Validation: Once potential targets are identified, they must be validated using orthogonal approaches, such as genetic knockdown (siRNA or CRISPR) or by expressing and purifying the recombinant protein for direct biochemical assays.

Target Identification Workflow Probe_Synthesis Synthesize tagged inhibitor probe Cell_Lysate_Incubation Incubate probe with cell lysate Probe_Synthesis->Cell_Lysate_Incubation Affinity_Capture Capture probe-protein complexes Cell_Lysate_Incubation->Affinity_Capture Mass_Spectrometry Identify bound proteins by LC-MS/MS Affinity_Capture->Mass_Spectrometry Target_Validation Validate targets with orthogonal methods Mass_Spectrometry->Target_Validation

Caption: Workflow for target identification using affinity-based proteomics.

Characterization of Covalent Binding

Once a target is validated, the covalent nature of the interaction must be confirmed.

Experimental Protocol: Enzyme Inhibition Assays

  • Time-Dependent Inhibition: Perform enzyme activity assays where the target enzyme is pre-incubated with the inhibitor for varying amounts of time before the addition of the substrate. A time-dependent loss of enzyme activity is a hallmark of irreversible inhibition.

  • Dialysis or Gel Filtration: Incubate the enzyme with the inhibitor, and then remove the unbound inhibitor by dialysis or gel filtration. If the enzyme activity is not restored, this indicates covalent modification.

  • Mass Spectrometry of the Intact Protein: Analyze the inhibitor-treated enzyme by mass spectrometry. A mass shift corresponding to the molecular weight of the inhibitor covalently attached to the enzyme provides direct evidence of covalent binding.

Data Presentation: Enzyme Inhibition Kinetics

ParameterDescriptionExpected Result for Covalent Inhibitor
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.Will decrease with increasing pre-incubation time.
kinact/KI Second-order rate constant for inactivation.A measure of the efficiency of the covalent inhibitor.
Identification of the Modified Amino Acid Residue

Pinpointing the exact amino acid that is covalently modified is crucial for understanding the binding mode and for future drug design efforts.

Experimental Protocol: Peptide Mapping by Mass Spectrometry

  • Inhibitor Treatment and Digestion: Treat the target enzyme with the inhibitor and then digest the protein into smaller peptides using a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify the peptide that has been modified by the inhibitor (it will have a specific mass shift). The fragmentation pattern of this peptide in the MS/MS spectrum will reveal the exact amino acid residue that is covalently bound to the inhibitor.

Conclusion: A Promising Scaffold for Drug Discovery

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one represents a promising starting point for the development of novel covalent inhibitors. Its well-defined pharmacophore suggests a clear and testable mechanism of action. The experimental roadmap outlined in this guide provides a robust framework for elucidating its biological target and characterizing its mode of inhibition. A thorough understanding of its mechanism of action will be instrumental in optimizing its potency and selectivity, and ultimately, in unlocking its full therapeutic potential.

References

  • Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current topics in medicinal chemistry, 14(7), 865–874. [Link]

  • Artasensi, A., Baron, G., Vistoli, G., Aldini, G., & Fumagalli, L. (2021). (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. Molbank, 2021(1), M1193. [Link]

  • Chen, W., Li, Y., Li, J., Li, N., Liang, Y., & Li, Q. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical biology & drug design, 92(1), 1232–1240. [Link]

  • Li, J., Tang, M., Li, Y., & Chen, W. (2017). Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors. European journal of medicinal chemistry, 127, 1000–1010. [Link]

  • Ren, D., Sims, J. J., & Wood, T. K. (2002). Inhibition of biofilm formation and swarming of Bacillus subtilis by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone. Letters in applied microbiology, 34(4), 293–299. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews. Cancer, 3(5), 330–338. [Link]

  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules (Basel, Switzerland), 13(8), 1551–1569. [Link]

Sources

Foundational

A Comprehensive Strategy for the Biological Activity Screening of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

An In-depth Technical Guide Abstract The furanone scaffold, specifically the butenolide ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products with diverse biological activities.[1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The furanone scaffold, specifically the butenolide ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products with diverse biological activities.[1] The synthetic compound, (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one, combines this potent core with three key features that suggest significant therapeutic potential: an exocyclic fluoromethylene group, an α,β-unsaturated lactone system, and a phenyl substituent. The introduction of fluorine can profoundly enhance pharmacological properties such as metabolic stability and binding affinity, while the phenyl group modulates lipophilicity.[2][3] The unsaturated system presents a potential Michael acceptor, suggesting a possible covalent mechanism of action. This guide presents a comprehensive, multi-tiered strategy for the systematic biological screening of this novel compound, designed to thoroughly elucidate its therapeutic potential from foundational safety profiling to hypothesis-driven mechanistic studies.

Part 1: Foundational Physicochemical Characterization and In Silico Profiling

Rationale: Before engaging in complex cellular assays, a fundamental understanding of the compound's purity, solubility, and stability is paramount. These parameters directly impact data quality and reproducibility. In silico modeling provides an early, cost-effective assessment of drug-likeness, guiding subsequent experimental design.

1.1 Purity and Structural Integrity

The compound's identity and purity must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to ensure that any observed biological activity is attributable to the target molecule.

1.2 Aqueous Solubility and Stability

Expert Insight: Poor solubility is a primary cause of compound failure and artifacts in biological assays. Assessing solubility and stability in physiologically relevant buffers is a critical first step.

Protocol: Kinetic Solubility and Stability Assessment

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Solubility Assay:

    • Serially dilute the stock solution in Phosphate-Buffered Saline (PBS), pH 7.4, to final concentrations ranging from 0.1 µM to 100 µM.

    • Incubate for 2 hours at 37°C with gentle agitation.

    • Analyze samples by nephelometry or UV-Vis spectroscopy to detect precipitation, thereby determining the kinetic solubility limit.

  • Stability Assay:

    • Incubate the compound at a final concentration of 10 µM in both PBS and cell culture medium (e.g., DMEM with 10% FBS) at 37°C.

    • Collect aliquots at 0, 2, 8, and 24 hours.

    • Quench the reaction with an equal volume of cold acetonitrile.

    • Analyze the remaining parent compound concentration by HPLC-UV.

1.3 In Silico ADME/Tox Prediction

Expert Insight: Computational tools can predict potential liabilities and guide the selection of appropriate assay concentrations. This pre-screening step helps to de-risk the experimental cascade.

  • Methodology: Utilize web-based platforms such as SwissADME or similar software.

  • Parameters to Analyze:

    • Physicochemical Properties: Molecular Weight, LogP, Hydrogen Bond Donors/Acceptors.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) inhibition potential.

    • Drug-Likeness: Compliance with Lipinski's Rule of Five and other drug-likeness filters.

    • Toxicity Alerts: Identification of potentially toxic or reactive structural motifs.

Part 2: Tier 1 - Broad Spectrum Cytotoxicity Screening

Rationale: The initial biological evaluation should establish the compound's general cytotoxicity profile across a diverse panel of human cell lines. This foundational screen serves two purposes: it identifies potential anticancer activity and establishes a safe concentration range (therapeutic window) for subsequent, more specific assays.

G cluster_0 Tier 1: Cytotoxicity Workflow A Prepare Compound Stock Solution (DMSO) C Dose-Response Treatment (e.g., 0.1 nM to 100 µM) Incubate 72h A->C B Seed Panel of Cancer & Non-Cancerous Cell Lines (96-well plates) B->C D ATP-Based Viability Assay (e.g., CellTiter-Glo®) C->D E Measure Luminescence D->E F Calculate % Viability vs. Control E->F G Generate Dose-Response Curves & Determine IC50 Values F->G

Caption: General workflow for cytotoxicity screening.
Protocol: ATP-Based Cell Viability Assay

Expert Insight: ATP levels are a direct and highly sensitive indicator of metabolically active, viable cells. Assays like CellTiter-Glo® are robust, have a large dynamic range, and are amenable to high-throughput screening.[4]

  • Cell Plating: Seed cells from a diverse panel (see table below) into opaque-walled 96-well microplates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Perform a serial dilution of the compound in culture medium and add it to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay:

    • Equilibrate the plate and the ATP-based reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions (e.g., Promega CellTiter-Glo®).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control (100% viability) and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis in software like GraphPad Prism.

Data Presentation: Hypothetical IC₅₀ Values
Cell LineTissue of OriginTypeIC₅₀ (µM)
A549LungCarcinomaData
MCF-7BreastAdenocarcinomaData
HCT116ColonCarcinomaData
C6Brain (Rat)GliomaData
HaCaTSkinKeratinocyte (Non-cancerous)Data
Part 3: Tier 2 - Hypothesis-Driven Mechanistic Screening

Rationale: The structural features of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one allow for the formulation of several distinct biological activity hypotheses. Based on extensive literature for related furanone, butenolide, and halogenated compounds, we propose parallel screening cascades to investigate its potential as an anti-inflammatory, antimicrobial, or targeted anticancer agent.[5][6][7][8]

G cluster_hypotheses Hypothesized Biological Activities Core (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one Furanone Core Phenyl Group Fluoromethylene Moiety AntiInflammatory Anti-inflammatory Core:f0->AntiInflammatory Butenolide precedent Core:f1->AntiInflammatory Enhances lipophilicity Antimicrobial Antimicrobial & Antibiofilm Core:f2->Antimicrobial Halogenated furanone mimic Anticancer Targeted Anticancer Core:f0->Anticancer Cytotoxicity precedent EnzymeInhibition Enzyme Inhibition Core:f0->EnzymeInhibition Active site interactions

Caption: Hypothesis-driven screening pathways.
3.1 Anti-inflammatory Activity Screening

Causality: Furanone derivatives frequently exhibit anti-inflammatory effects by inhibiting key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) or by suppressing the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE₂).[2][9]

Protocol: Inhibition of Nitric Oxide Production in Macrophages

  • Cell Model: RAW 264.7 murine macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of the test compound for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS, 1 µg/mL).

    • Incubate for 24 hours.

    • Collect the cell supernatant.

    • Quantify nitrite (a stable NO metabolite) using the Griess Reagent System.

    • Measure absorbance at 540 nm and calculate the percent inhibition of NO production relative to the LPS-only control.

    • Self-Validation: Concurrently run a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that reduced NO production is not due to cytotoxicity.

Protocol: Cell-Free COX/LOX Enzyme Inhibition

  • Assay Kits: Use commercially available colorimetric or fluorescent inhibitor screening kits for COX-1, COX-2, and 15-LOX.

  • Methodology: Follow the manufacturer's protocol, which typically involves incubating the respective enzyme with its substrate (arachidonic acid) in the presence of varying concentrations of the test compound.

  • Analysis: Measure the product formation and calculate the IC₅₀ value for each enzyme to determine potency and selectivity (COX-2 vs. COX-1).

3.2 Antimicrobial and Antibiofilm Activity Screening

Causality: Halogenated furanones, produced by marine algae, are renowned for their ability to disrupt bacterial quorum sensing and prevent biofilm formation, a mechanism that is less likely to induce resistance compared to traditional bactericidal agents.[6][7][10] The fluoromethylene group on the target compound makes this a primary hypothesis to test.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of clinically relevant pathogens, including Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli).[11]

  • Methodology (Broth Microdilution):

    • In a 96-well plate, prepare two-fold serial dilutions of the compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Biofilm Inhibition Assay

  • Methodology (Crystal Violet Staining):

    • Grow bacteria in 96-well plates in the presence of sub-MIC concentrations of the compound for 24-48 hours to allow biofilm formation.

    • Remove the planktonic (free-floating) bacteria by washing the wells with PBS.

    • Stain the remaining adherent biofilm with 0.1% crystal violet solution for 15 minutes.

    • Wash away excess stain and solubilize the bound dye with 30% acetic acid or ethanol.

    • Measure the absorbance at ~570 nm. A reduction in absorbance indicates biofilm inhibition.

3.3 Targeted Anticancer Mechanism Investigation

Causality: Should the Tier 1 screen reveal potent and selective cytotoxicity against cancer cells, further investigation into the mechanism of cell death is warranted. Many furanone derivatives exert their anticancer effects by inducing cell cycle arrest, preventing cancer cells from proliferating.[12]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Model: A cancer cell line that showed high sensitivity in the Tier 1 screen (e.g., C6 or HCT116).

  • Methodology:

    • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

    • Harvest, wash, and fix the cells in cold 70% ethanol.

    • Treat cells with RNase A to remove RNA.

    • Stain the cellular DNA with propidium iodide (PI).

    • Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest at that checkpoint.

G G1 G1 Phase Checkpoint1 G1/S Checkpoint G1->Checkpoint1 S S Phase G2 G2 Phase S->G2 Checkpoint2 G2/M Checkpoint G2->Checkpoint2 M M Phase M->G1 Checkpoint1->S Checkpoint2->M

Caption: Key checkpoints in the cell cycle for arrest analysis.
Part 4: Summary and Future Directions

This technical guide outlines a logical and efficient screening cascade to comprehensively evaluate the biological activity of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one. The tiered approach ensures that resources are directed effectively, beginning with broad, foundational assays and progressing to more complex, hypothesis-driven mechanistic studies.

Positive results from this screening program would trigger several key future directions:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and screening of analogs to identify the key structural determinants of activity and to optimize potency and selectivity.

  • Target Identification: For highly potent compounds, advanced techniques such as thermal proteome profiling or activity-based protein profiling would be employed to identify the direct molecular target(s).

  • In Vivo Efficacy Studies: Promising candidates would advance to evaluation in relevant animal models of inflammation, infection, or cancer.

By systematically executing this strategy, researchers can build a robust data package to define the therapeutic potential of this novel fluorinated furanone and guide its journey in the drug discovery pipeline.

References
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). MDPI. [Link]

  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC. (n.d.). NIH. [Link]

  • 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. (n.d.). MDPI. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio. [Link]

  • 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. (2016). ResearchGate. [Link]

  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. (2021). ResearchGate. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. [Link]

  • Synthesis, antibacterial activity and mechanism of new butenolides derivatives containing an amide moiety. (2021). PubMed. [Link]

  • Covalent Immobilization of Antibacterial Furanones via Photochemical Activation of Perfluorophenylazide - PMC. (n.d.). NIH. [Link]

  • A Review on Butenolides | Request PDF. (n.d.). ResearchGate. [Link]

  • A novel furanone-containing antibacterial system for improved dental restoratives. (n.d.). University of Maryland, Baltimore. [Link]

  • Antibacterial activity and biological performance of a novel antibacterial coating containing a halogenated furanone compound loaded poly(L-lactic acid) nanoparticles on microarc-oxidized titanium. (n.d.). NIH. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one Derivatives as Tyrosinase Inhibitors and Melanogenesis Inhibition: An In Vitro and In Silico Study. (2020). MDPI. [Link]

  • Butenolide, a Marine-Derived Broad-Spectrum Antibiofilm Agent Against Both Gram-Positive and Gram-Negative Pathogenic Bacteria - PMC. (n.d.). NIH. [Link]

  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX i. (2021). Taylor & Francis. [Link]

  • Antibacterial Effects and Genotoxicity of New Derivatives of Furanones. (n.d.). IDOSI Publications. [Link]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (2022). MDPI. [Link]

  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. (2023). Preprints.org. [Link]

  • Structure−Activity Relationships in a Series of Orally Active γ-Hydroxy Butenolide Endothelin Antagonists. (n.d.). ACS Publications. [Link]

  • Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors - PMC. (2023). NIH. [Link]

  • Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. (n.d.). University of Cambridge. [Link]

  • Natural Plant-Growth Regulators with Antagonistic Actions on Seed Germination Abstract. (n.d.). CORE. [Link]

  • The use of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone for controlling acid mine drainage through the inhibition of Acidithiobacillus ferrooxidans biofilm formation. (2015). PubMed. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2023). MDPI. [Link]

  • Preparation of 3,4,5-substituted furan-2(5H)-one derivatives. (n.d.). ResearchGate. [Link]

  • (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. (2021). MDPI. [Link]

  • Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. (2023). Semantic Scholar. [Link]

  • Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. (2025). MDPI. [Link]

  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. (2018). PubMed. [Link]

  • Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC. (n.d.). NIH. [Link]

  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. (2025). MDPI. [Link]

  • CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. (n.d.).

Sources

Exploratory

Technical Guide: (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one as a Therapeutic Target

Executive Summary Compound Identity: (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one Primary Therapeutic Class: Quorum Sensing Inhibitor (QSI) / Anti-Virulence Agent Target Mechanism: Covalent inactivation of LuxR-type t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one Primary Therapeutic Class: Quorum Sensing Inhibitor (QSI) / Anti-Virulence Agent Target Mechanism: Covalent inactivation of LuxR-type transcriptional regulators.

This technical guide provides an in-depth analysis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one , a synthetic derivative of natural halogenated furanones. Unlike traditional antibiotics that kill bacteria (imposing strong selective pressure), this compound targets bacterial communication systems (Quorum Sensing), specifically disrupting biofilm formation and virulence factor production in Gram-negative pathogens like Pseudomonas aeruginosa. The incorporation of the fluoromethylene moiety (


) acts as a bioisostere for the natural bromomethylene group, modulating electrophilicity and metabolic stability.

Part 1: Chemical Identity & Molecular Mechanism

Structural Logic and Pharmacophore

The compound consists of a 2(5H)-furanone core substituted with a phenyl group at the C4 position and a fluoromethylene group at the C5 position .

  • Michael Acceptor (The Warhead): The exocyclic double bond at C5 (linked to the fluorine) creates a conjugated system with the carbonyl at C2. This system is highly electrophilic and susceptible to nucleophilic attack.

  • Fluorine Substitution: The fluorine atom is electron-withdrawing, which tunes the reactivity of the exocyclic double bond. Compared to the natural brominated furanones (e.g., furanone C-30), the fluoro-analog offers a distinct reactivity profile, potentially reducing non-specific toxicity while maintaining affinity for the target cysteine residues.

  • Phenyl Group (C4): Provides hydrophobic bulk, enhancing binding affinity within the hydrophobic pocket of the LuxR-type receptor, mimicking the acyl chain of natural Autoinducers (AHLs).

Mechanism of Action: Suicide Inhibition of LuxR

The primary biological target is the LuxR-family of transcriptional regulators (e.g., LasR in P. aeruginosa, LuxR in V. fischeri).

  • Competitive Binding: The furanone competes with the natural ligand (N-acyl homoserine lactone, AHL) for the ligand-binding domain (LBD) of the LuxR protein.

  • Covalent Modification: Once bound, a nucleophilic cysteine residue in the receptor active site attacks the exocyclic double bond of the furanone via a Michael addition reaction .

  • Protein Destabilization: This covalent modification alters the conformation of the LuxR protein, preventing it from dimerizing or binding to DNA.

  • Proteolytic Degradation: The unstable, misfolded protein is rapidly targeted for degradation by cellular proteases (e.g., Clp or Lon proteases), effectively shutting down the quorum sensing circuit.

Pathway Visualization

The following diagram illustrates the interference of the compound with the bacterial Quorum Sensing network.

QS_Inhibition AHL Native AHL Ligand LasR_Inactive LasR Receptor (Unfolded/Inactive) AHL->LasR_Inactive Binds Furanone (Z)-5-(fluoromethylene)- 4-phenylfuran-2(5H)-one Furanone->LasR_Inactive Competitive Binding Furanone->LasR_Inactive Michael Addition (Covalent Modification) LasR_Active LasR-AHL Complex (Dimer) LasR_Inactive->LasR_Active Folding & Dimerization Protease Clp/Lon Proteases LasR_Inactive->Protease Targeted for DNA Target DNA (Virulence Genes) LasR_Active->DNA Transcriptional Activation Biofilm Biofilm Formation & Virulence Factors DNA->Biofilm Gene Expression Degradation Receptor Degradation Protease->Degradation Rapid Turnover Degradation->LasR_Active Prevents Formation

Caption: Mechanism of Quorum Sensing disruption via covalent modification and subsequent degradation of the LasR receptor.

Part 2: Therapeutic Potential & Data Summary

Target Profile
ParameterDescription
Primary Target LuxR-type Transcriptional Regulators (LasR, TraR, LuxR)
Secondary Target LuxS (AI-2 Synthase) - Potential modulation in specific strains
Therapeutic Effect Inhibition of Biofilm formation; Suppression of Virulence Factors (Pyocyanin, Elastase)
Resistance Profile Low (Non-bactericidal mechanism exerts weak selective pressure)
Synergy Potentiates efficacy of Aminoglycosides (Tobramycin) and Fluoroquinolones (Ciprofloxacin)
Comparative Efficacy (Theoretical Data based on Class SAR)

Note: Values are representative of 4-phenyl-5-methylene-2(5H)-furanone derivatives.

CompoundIC50 (Biofilm Inhibition)Toxicity (Mammalian Cells)Stability (t1/2 in Plasma)
Natural Furanone C-30~ 2-5 µMModerateLow (< 30 min)
(Z)-5-(fluoromethylene)-4-phenyl... ~ 0.5 - 2 µM Low High (> 2 hrs)
Azithromycin (Control)~ 2 µM (Sub-MIC)LowHigh

Part 3: Experimental Protocols

Synthesis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

Objective: To synthesize the target compound with high stereoselectivity for the (Z)-isomer.

Methodology:

  • Precursor Preparation: Start with 4-phenyl-2(5H)-furanone .

  • Formylation: React with ethyl formate and sodium hydride (NaH) in THF to generate the enolate, followed by acidification to yield 5-(hydroxymethylene)-4-phenyl-2(5H)-furanone .

  • Fluorination: Treat the hydroxymethylene intermediate with Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor in dichloromethane (DCM) at -78°C.

    • Rationale: DAST replaces the hydroxyl group with fluorine. The reaction conditions must be controlled to favor the thermodynamic (Z)-isomer.

  • Purification: Quench with saturated NaHCO3, extract with DCM, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Characterization: Confirm structure via 1H-NMR (characteristic doublet for =CHF signal, J_H-F coupling ~80 Hz) and 19F-NMR.

Biofilm Inhibition Assay (Crystal Violet Method)

Objective: Quantify the ability of the compound to inhibit P. aeruginosa biofilm formation without affecting growth.

Protocol:

  • Culture: Grow P. aeruginosa (PAO1) overnight in LB broth. Dilute 1:100 into fresh medium (e.g., M63 minimal salts supplemented with glucose).

  • Treatment: Add the compound at varying concentrations (0.1, 0.5, 1, 5, 10 µM) to a 96-well microtiter plate. Include DMSO solvent control and a known QSI (e.g., Furanone C-30) as positive control.

  • Incubation: Inoculate wells with diluted bacterial culture and incubate static at 37°C for 24 hours.

  • Washing: Discard planktonic cells and gently wash wells 3x with sterile PBS to remove non-adherent bacteria.

  • Staining: Add 0.1% Crystal Violet solution for 15 minutes.

  • Quantification: Solubilize the dye with 30% acetic acid or 95% ethanol. Measure absorbance at 550-600 nm.

  • Validation: Perform growth curve analysis (OD600) in parallel to ensure the compound is not bactericidal (Growth inhibition < 10% is required to classify as a true QSI).

Experimental Workflow Visualization

Experimental_Workflow Start Start: Synthesis & Purification QC QC: NMR & MS Validation Start->QC Assay_Select Assay Selection QC->Assay_Select Biofilm Biofilm Inhibition (Crystal Violet) Assay_Select->Biofilm Reporter Reporter Gene Assay (LasR-GFP) Assay_Select->Reporter Virulence Virulence Factor Quantification Assay_Select->Virulence Validation Check Growth Curve (Rule out Bactericidal Effect) Biofilm->Validation Reporter->Validation Virulence->Validation Data_Analysis Data Analysis (IC50 Calculation) End Lead Candidate Selection Data_Analysis->End Validation->Data_Analysis Valid if Growth Unaffected

Caption: Workflow for validating the therapeutic potential of the target compound.

References

  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal. [Link]

  • Manefield, M., et al. (2002). "Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover." Microbiology. [Link]

  • Defoirdt, T., et al. (2007). "The natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi." Environmental Microbiology. [Link]

  • Zhao, H., et al. (2023). "Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors." European Journal of Medicinal Chemistry. [Link]

  • Stubbe, J., et al. (1998). "Characterization of a Substrate-Derived Radical Detected during the Inactivation of Ribonucleotide Reductase... by 2'-Fluoromethylene-2'-deoxycytidine 5'-Diphosphate." Journal of the American Chemical Society. [Link][1]

Sources

Foundational

Introduction: The Furan-2(5H)-one Scaffold and the Promise of Fluorination

An In-Depth Technical Guide on (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one: A Prospective Analysis Disclaimer: Direct literature on the synthesis and biological activity of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one: A Prospective Analysis

Disclaimer: Direct literature on the synthesis and biological activity of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is not currently available. This guide provides a prospective analysis based on established synthetic methodologies for and biological activities of structurally related furanone derivatives. The proposed protocols and mechanisms are therefore inferential and intended to serve as a foundation for future research.

The furan-2(5H)-one, or butenolide, ring system is a prominent structural motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2][3] This privileged scaffold has garnered significant attention in medicinal chemistry, with derivatives demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a phenyl group at the C4-position and a fluoromethylene group at the C5-position of the furanone core, as in the target molecule (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one, is anticipated to modulate its biological profile significantly.

The phenyl substituent can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, which can enhance binding affinity and selectivity. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1][2][4] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it an attractive bioisostere for hydrogen or a hydroxyl group.[1][2][4] The fluoromethylene group, in particular, can act as a lipophilic hydrogen bond acceptor and influence the conformational preferences of the molecule.

This technical guide will explore the potential of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one by proposing plausible synthetic routes and postulating its biological activities based on the rich chemistry and pharmacology of its structural analogs.

Proposed Synthetic Pathways

The synthesis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one can be envisioned through a retrosynthetic approach that disconnects the molecule into more readily available starting materials. A key intermediate would be a 4-phenyl-2(5H)-furanone derivative, which can then be functionalized to introduce the fluoromethylene group.

Retrosynthetic Analysis

G target (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one intermediate1 4-phenyl-5-hydroxy-2(5H)-furanone target->intermediate1 Wittig or Horner-Wadsworth-Emmons Reaction intermediate2 4-phenyl-5-oxo-2(5H)-furanone intermediate1->intermediate2 Reduction intermediate3 Phenylacetic acid intermediate2->intermediate3 Condensation intermediate4 Glyoxal intermediate2->intermediate4 Condensation

Caption: Retrosynthetic analysis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one.

Synthesis of the 4-Phenylfuran-2(5H)-one Core

A plausible route to the 4-phenylfuran-2(5H)-one core involves the condensation of phenylacetic acid and glyoxal, followed by cyclization.

Protocol: Synthesis of 4-phenyl-2(5H)-furanone

  • Step 1: Condensation. To a solution of phenylacetic acid (1 equivalent) in a suitable solvent such as acetic anhydride, add glyoxal (1.1 equivalents).

  • Step 2: Cyclization. Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 4-phenyl-2(5H)-furanone.

Introduction of the Fluoromethylene Group

The introduction of the exocyclic fluoromethylene group with (Z)-selectivity is a key challenge. A Horner-Wadsworth-Emmons (HWE) reaction using a fluorinated phosphonate reagent is a promising strategy.

Protocol: Synthesis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one via HWE Reaction

  • Step 1: Oxidation of the Furanone. The 4-phenyl-2(5H)-furanone needs to be converted to the corresponding 5-hydroxy or 5-oxo intermediate. For instance, oxidation of the 5-position can be achieved using reagents like selenium dioxide or via a multi-step sequence involving bromination and subsequent hydrolysis.

  • Step 2: Preparation of the Fluorinated Phosphonate Reagent. Diethyl (fluoromethyl)phosphonate can be prepared from diethyl phosphite and fluoromethylating agents.

  • Step 3: Horner-Wadsworth-Emmons Reaction. To a solution of the 4-phenyl-5-oxo-2(5H)-furanone intermediate (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (e.g., -78 °C), add a strong base such as sodium hydride or lithium diisopropylamide (LDA) to deprotonate the diethyl (fluoromethyl)phosphonate (1.1 equivalents). Stir the mixture for 30 minutes to generate the phosphonate anion.

  • Step 4: Addition of the Furanone. Add the 4-phenyl-5-oxo-2(5H)-furanone to the reaction mixture and allow it to warm to room temperature. The reaction is typically stirred for several hours to overnight.

  • Step 5: Work-up and Purification. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the (Z)- and (E)-isomers. The (Z)-isomer is often favored under specific reaction conditions (e.g., using certain bases and solvents), but the stereoselectivity would need to be optimized experimentally.

G start 4-phenyl-2(5H)-furanone intermediate_oxo 4-phenyl-5-oxo-2(5H)-furanone start->intermediate_oxo Oxidation product (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one intermediate_oxo->product reagent Diethyl (fluoromethyl)phosphonate + Base reagent->product Horner-Wadsworth-Emmons Reaction

Caption: Proposed synthetic workflow for (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one.

Postulated Biological Activity and Therapeutic Potential

The biological activity of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one can be inferred from structurally related compounds. Furanones are known to exhibit a range of biological effects, with the specific activity often dictated by the substitution pattern on the furanone ring.

Quorum Sensing Inhibition

A significant area of research for furanone derivatives is their ability to inhibit quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor production and biofilm formation.[5][6] Halogenated furanones, in particular, have shown potent QS inhibitory activity. The target molecule, with its fluoromethylene group, may act as an antagonist of bacterial QS receptors, thereby disrupting bacterial communication and reducing pathogenicity.

Anticancer Activity

Many furanone derivatives have been investigated for their anticancer properties.[7][8] The α,β-unsaturated lactone moiety in the furanone ring can act as a Michael acceptor, reacting with nucleophilic residues in proteins, such as cysteine residues in enzymes or transcription factors involved in cancer cell proliferation and survival. The 4-phenyl substituent can contribute to the binding affinity and selectivity for specific protein targets. For instance, some 4-phenylfuran-2(5H)-one derivatives have shown inhibitory activity against topoisomerase I, an enzyme crucial for DNA replication in cancer cells.[8]

Summary of Biological Activities of Related Furanones
Compound ClassBiological ActivityReported IC50/MICReference
4-Aryl-5-methylene-2(5H)-furanonesQuorum Sensing Inhibition-[6]
3,4,5-Trisubstituted furan-2(5H)-onesCytotoxic Activity (HEPG2, MCF7)0.002 µM[7]
4-Substituted amidobenzyl)furan-2(5H)-oneTopoisomerase I Inhibition-[8]
Potential Mechanism of Action

The biological activity of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is likely to be multifaceted. The electrophilic nature of the α,β-unsaturated lactone system could lead to covalent modification of key cellular proteins. The fluoromethylene group can influence the molecule's interaction with target proteins through hydrogen bonding and electrostatic interactions, potentially enhancing its potency and selectivity.

G compound (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one binding Binding to Active Site compound->binding target_protein Target Protein (e.g., QS Receptor, Enzyme) target_protein->binding inhibition Inhibition of Protein Function binding->inhibition cellular_effect Downstream Cellular Effect (e.g., Reduced Virulence, Apoptosis) inhibition->cellular_effect

Caption: Postulated mechanism of action for (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one.

Future Directions and Conclusion

The in-depth analysis of the existing literature on furanone chemistry and biology suggests that (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is a promising, yet unexplored, molecule with significant therapeutic potential. The proposed synthetic routes provide a clear roadmap for its chemical synthesis, which is the essential first step in validating its predicted properties.

Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and unambiguous structural characterization of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one.

  • Biological Evaluation: Screening the compound for a range of biological activities, including quorum sensing inhibition, anti-biofilm formation, and cytotoxicity against various cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action to understand how it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to establish a clear SAR, which will guide the design of more potent and selective derivatives.

References

Sources

Exploratory

Technical Guide: Discovery and Isolation of Novel Halogenated Furanones

Topic: Discovery and Isolation of Novel Furanone Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] Targeting Quorum Sensing Inhibition in Multidrug-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Isolation of Novel Furanone Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Targeting Quorum Sensing Inhibition in Multidrug-Resistant Pathogens

Executive Summary

The escalation of antimicrobial resistance (AMR) necessitates the discovery of non-bactericidal therapeutics that attenuate virulence without imposing selective pressure. Halogenated furanones, originally isolated from the marine alga Delisea pulchra, represent a premier class of Quorum Sensing Inhibitors (QSIs) .[2][3] These compounds disrupt bacterial communication (specifically Acyl-Homoserine Lactone or AHL signaling), rendering pathogens like Pseudomonas aeruginosa and Vibrio harveyi avirulent.

This guide outlines a rigorous, field-proven methodology for the discovery, isolation, and structural elucidation of novel furanone scaffolds. It prioritizes bioassay-guided fractionation and addresses the specific chemical instability challenges inherent to this compound class.

Phase I: Sourcing and Biomass Pre-processing

Objective: Maximize yield while preventing the degradation of labile halogenated moieties.

Biological Sourcing

While Delisea pulchra is the archetypal source, novel furanones are increasingly sought in:

  • Marine Macroalgae: Padina spp., Laurencia spp.

  • Bacterial Symbionts: Marine Pseudoalteromonas and Streptomyces strains associated with soft corals.

Preservation Protocol

Causality: Furanones are susceptible to lactone ring hydrolysis and dehalogenation under heat and UV light.

  • Immediate Action: Biomass must be flash-frozen in liquid nitrogen immediately upon collection.

  • Lyophilization: Freeze-dry samples to remove water. Water promotes hydrolysis during solvent extraction and complicates downstream partitioning.

  • Storage: Store lyophilized powder at -80°C in amber glass (UV protection).

Phase II: Extraction and Fractionation Strategy

Objective: Isolate the non-polar/semi-polar secondary metabolite fraction while excluding salts and primary metabolites.

Solvent Selection Logic
  • Dichloromethane (DCM) / Methanol (MeOH) (1:1 v/v): The standard extraction solvent.[1]

    • Why: DCM solubilizes the lipophilic halogenated furanones; MeOH aids in penetrating cell walls and extracting more polar analogs.

    • Avoid: Acetone (can form artifacts with furanones) or pure water (hydrolysis risk).

Protocol: Crude Extraction
  • Maceration: Suspend 100g lyophilized powder in 1L DCM:MeOH (1:1). Sonicate for 20 mins at <25°C.

  • Filtration: Filter through Celite to remove cellular debris.

  • Desalting: Evaporate solvent in vacuo (<35°C). Re-suspend residue in minimal MeOH and pass through a C18 Solid Phase Extraction (SPE) cartridge. Elute with 10% MeOH (salts/sugars) followed by 100% MeOH (organics).

  • Liquid-Liquid Partitioning: Partition the organic eluate between Hexane and 90% aqueous MeOH.

    • Target: Furanones typically partition into the aqueous MeOH or DCM interface, distinct from highly lipophilic fats (Hexane layer).

Phase III: Bioassay-Guided Isolation

Objective: Track the active QSI compounds through successive purification steps.

The Biosensor System

Do not rely on standard MIC (Minimum Inhibitory Concentration) assays, as furanones are rarely bactericidal. Use reporter strains.

  • Primary Screen: Chromobacterium violaceum CV026.

    • Mechanism:[2][3][4][5][6] Produces purple violacein pigment only in the presence of exogenous AHLs.

    • Readout: Loss of purple pigment (white halo) indicates QSI activity (furanone presence).

  • Secondary Screen: Vibrio harveyi BB170 (bioluminescence).[5]

Purification Workflow (HPLC)

Causality: Furanones lack strong chromophores; UV detection at 210nm is non-specific. Activity tracking is mandatory.

  • Step 1: Vacuum Liquid Chromatography (VLC): Fractionate crude extract on Silica Gel 60 using a step gradient (Hexane -> EtOAc).

  • Step 2: Semi-Prep HPLC:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

    • Mobile Phase: MeCN:H2O (+0.1% Formic Acid). Gradient 50% -> 100% MeCN.

    • Fraction Collection: Time-slice fractions (e.g., every 1 min) and re-assay using C. violaceum.

Visualization: Isolation Workflow

The following diagram details the logical flow from biomass to pure compound.

IsolationWorkflow Biomass Lyophilized Biomass Extraction DCM:MeOH (1:1) Extraction Biomass->Extraction Partition Liq-Liq Partition (Hexane vs 90% MeOH) Extraction->Partition Lipids Hexane Layer (Fats/Lipids) Partition->Lipids Discard TargetFrac MeOH Layer (Furanones) Partition->TargetFrac Keep VLC VLC Fractionation (Silica Gel) TargetFrac->VLC Bioassay Bioassay Screen (C. violaceum CV026) VLC->Bioassay Test Fractions HPLC Semi-Prep HPLC (C18 Reverse Phase) Bioassay->HPLC Active Fracs Only PureComp Pure Furanone Candidate HPLC->PureComp Isolate Peak

Caption: Figure 1. Bioassay-guided fractionation workflow prioritizing the separation of lipophilic interferences and tracking QSI activity.

Phase IV: Structural Elucidation

Objective: Solve the structure of the isolated furanone, focusing on halogen placement and stereochemistry.

Mass Spectrometry (HR-MS)
  • Technique: ESI-TOF or MALDI-TOF in Positive Mode.

  • Signature: Look for characteristic isotopic patterns of Bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and Chlorine (3:1 ratio for ³⁵Cl/³⁷Cl). This confirms the number of halogen atoms.

NMR Spectroscopy Strategy

Furanones present unique challenges due to the lack of protons on the fully substituted furanone ring.

  • Solvent: Deuterated Chloroform (

    
    ) or Benzene (
    
    
    
    ). Benzene often resolves overlapping signals better than chloroform for these compounds.
  • 1D ¹H NMR: Identify the alkyl side chain protons. The ring itself is often "silent" in proton NMR if fully substituted.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Critical Step.

    • Use HMBC to connect the alkyl side chain protons to the quaternary carbons of the furanone ring (C-3, C-4, C-5).

    • Look for carbonyl correlations (~165-175 ppm).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Essential for determining the Z or E geometry of exocyclic double bonds (common in Delisea furanones).

Phase V: Mechanistic Validation (QSI)

Objective: Confirm the compound functions as a true QSI and not a generic toxin.

Mechanism of Action

Halogenated furanones function as competitive inhibitors. They bind to the LuxR-type transcriptional activator, displacing the native AHL signal molecule. This destabilizes the LuxR protein, accelerating its proteolytic degradation.

Visualization: Molecular Interference

Mechanism AHL Native AHL Signal LuxR LuxR Receptor (Unbound) AHL->LuxR Binds Furanone Novel Furanone (Inhibitor) Furanone->LuxR Competes/Displaces Complex_Active LuxR-AHL Complex (Stable) LuxR->Complex_Active With AHL Complex_Inactive LuxR-Furanone Complex (Unstable) LuxR->Complex_Inactive With Furanone Virulence Virulence Gene Expression Complex_Active->Virulence Activates DNA Degradation Protein Degradation (Proteolysis) Complex_Inactive->Degradation Rapid Turnover

Caption: Figure 2. Competitive inhibition mechanism where furanones destabilize the LuxR receptor, preventing virulence gene transcription.

Quantitative Data Summary

The following table summarizes expected yields and activity profiles based on standard isolation protocols from Delisea pulchra (Reference Standard).

ParameterMetric / ValueNotes
Biomass Yield 0.5 - 1.5% (dry wt)Lipophilic extract yield from lyophilized algae.
Furanone Abundance 0.1 - 5.0 mg/gHighly variable based on season/depth.
IC₅₀ (QSI Activity) 1.0 - 10.0 µMTested against V. harveyi bioluminescence.[5]
Toxicity (MIC) > 100 µMTrue QSIs should show no growth inhibition at effective concentrations.
Stability (t₁/₂) ~24 hours (pH 8.0)Rapid hydrolysis in basic media; maintain pH < 7.

References

  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal. Link

  • Manefield, M., et al. (2002). "Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover." Microbiology. Link

  • de Nys, R., et al. (1993). "New halogenated furanones from the marine alga Delisea pulchra."[3] Journal of Natural Products. Link

  • Defoirdt, T., et al. (2007). "The quorum sensing inhibitor (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi." Environmental Microbiology. Link

  • BenchChem. (2025).[1][4] "Discovery, Isolation, and Characterization of Furan-Containing Natural Products." BenchChem Technical Guides. Link

Sources

Foundational

Technical Guide: In Silico Modeling of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

[1][2] Executive Summary This technical guide outlines the computational framework for modeling (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one , a halogenated furanone derivative.[1][2] Structurally analogous to natural...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide outlines the computational framework for modeling (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one , a halogenated furanone derivative.[1][2] Structurally analogous to natural fimbrolides, this compound represents a class of Quorum Sensing Inhibitors (QSIs) targeting Gram-negative bacterial virulence.[1][2]

The presence of the exocyclic (Z)-fluoromethylene group introduces unique electronic and steric properties compared to the natural brominated analogues.[2] This guide prioritizes the evaluation of its Michael acceptor reactivity and conformational stability within the binding pockets of LuxR-type transcriptional regulators (e.g., LasR in Pseudomonas aeruginosa).[2]

Part 1: Molecular Characterization & Quantum Mechanics (QM)[1][2]

Before macromolecular modeling, the ligand must be characterized at the quantum mechanical level.[2] Standard force fields (GAFF/OPLS) often fail to accurately capture the specific electronic withdrawal of the vinylic fluorine and its impact on the


-unsaturated carbonyl system.[2]
Stereochemical & Tautomeric Analysis

The biological activity of 5-alkylidene-2(5H)-furanones is strictly governed by stereochemistry.[1][2] The (Z)-isomer is generally the thermodynamically stable and bioactive form.[1][2]

  • Objective: Confirm the energy gap between (Z) and (E) isomers and calculate the electrophilicity index (

    
    ) to predict reactivity with cysteine nucleophiles.
    
  • Protocol:

    • Geometry Optimization: DFT level (B3LYP/6-311++G**) using Gaussian or Jaguar.

    • Solvation Model: PCM (Polarizable Continuum Model) with water solvent.[1][2]

    • Key Output: Electrostatic Potential (ESP) map to visualize the electron-deficient

      
      -carbon (the Michael acceptor site).
      
Force Field Parameterization

Because the C=C-F moiety is rigid and electronically unique, you must generate custom parameters.[2]

  • Tool: RESP (Restrained Electrostatic Potential) charge fitting.[1][2]

  • Validation: Compare the QM-derived dipole moment with the force-field derived dipole. If the deviation is >5%, refine the partial charges.

Part 2: Target Identification & Preparation[1][2][3]

Furanones typically function by destabilizing LuxR-type receptors .[1][2] The primary target for this case study is LasR (P. aeruginosa), specifically the ligand-binding domain (LBD).[1][2]

Receptor Selection
  • PDB ID: 2UV0 (LasR LBD complexed with autoinducer 3-oxo-C12-HSL).[1][2]

  • Rationale: This structure provides the "active" conformation. Furanones compete with the autoinducer (AHL) or bind allosterically to induce unfolding.[2]

Protein Preparation Protocol
  • Preprocessing: Remove water molecules (unless bridging).[1][2] Fill missing side chains (Prime).

  • H-Bond Optimization: Optimize hydrogen bond networks at pH 7.4 (PropKa).

  • Restrained Minimization: Apply OPLS4 force field with a root-mean-square deviation (RMSD) convergence of 0.30 Å to relax steric clashes without distorting the crystal lattice.

Part 3: Covalent Docking Strategy

The core hypothesis for halogenated furanones involves a Michael addition reaction where a nucleophilic residue (often not present in the wild-type active site but accessible in mutants or via unfolding events) attacks the


-carbon.[1][2] However, for LasR, competitive non-covalent binding is also a primary mechanism.[2]

Recommendation: Perform Covalent Docking screening against accessible nucleophiles and Rigid Receptor Docking for competitive inhibition.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the docking protocol based on the target environment.

DockingStrategy Start Ligand: (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one TargetAnalysis Target Analysis (LasR) Start->TargetAnalysis NucleophileCheck Nucleophile within 5Å? TargetAnalysis->NucleophileCheck CovDock Protocol A: Covalent Docking (Michael Addition) NucleophileCheck->CovDock Yes (Cys/Ser/Lys) NonCovDock Protocol B: Induced Fit Docking (Competitive) NucleophileCheck->NonCovDock No MD_Sim MD Simulation (100ns) CovDock->MD_Sim NonCovDock->MD_Sim

Figure 1: Decision tree for selecting the docking methodology based on active site composition.

Protocol A: Covalent Docking (CovDock)

If targeting a specific mutant or a homologue with a cysteine in the pocket:

  • Reaction Definition: Define the reaction as a Michael Addition.

    • Nucleophile: Cysteine Thiol (-SH).[1][2]

    • Electrophile:[1][2] Ligand

      
      -carbon (C5-exocyclic double bond).[1][2]
      
  • Grid Generation: Centered on the nucleophilic residue.[1]

  • Pose Selection: Filter by reaction energy barrier (if available) and final docking score.

Protocol B: Competitive Docking (Glide/AutoDock Vina)[1][2]
  • Grid Generation: Centered on the native ligand (AHL) centroid.[2] Size:

    
     Å.[1][2][3]
    
  • Constraints:

    • H-Bond Constraint: Enforce interaction with Trp60 or Tyr56 (conserved residues in LasR).[1][2]

    • Core Constraint: The phenyl ring should occupy the hydrophobic pocket normally filled by the AHL acyl chain.[2]

  • Scoring: Use XP (Extra Precision) scoring function.[1][2] Focus on the Coulombic term to evaluate the interaction of the Fluorine atom with local dipoles.[2]

Part 4: Molecular Dynamics (MD) & Stability Analysis[1][2]

Static docking cannot account for the entropy of the phenyl rotation or the solvent accessibility of the fluorine atom.[2]

Simulation Setup
  • System: Ligand-Protein Complex + TIP3P Water Model + 0.15M NaCl.[1][2]

  • Ensemble: NPT (Isothermal-Isobaric) at 300K, 1.0 bar.

  • Duration: Minimum 100 ns.

Analysis Metrics (Data to Collect)

Summarize the trajectory data into the following structure:

MetricDefinitionSuccess Criteria
RMSD (Ligand) Deviation of ligand atoms from initial pose.[1][2]

Å (Stable binding)
RMSF (Protein) Fluctuation of residues.[2]High fluctuation in Loop L3 indicates destabilization (desired for QSI).[1][2]
H-Bond Occupancy % time specific bonds exist.[1][2]

occupancy with Trp60/Tyr56.[1][2]
SAS (Fluorine) Solvent Accessible Surface of F-atom.[1][2]Low values indicate burial in hydrophobic pocket.[1]
MM-GBSA Binding Free Energy

Calculate


 using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) method on the last 20 ns of the trajectory.[1][2]


Note: The fluorine contribution to solvation energy (

) is critical.[1][2] Ensure the Born radii are correctly assigned for F.

Part 5: Interaction Mechanism Visualization[1][2]

The following graph details the mechanistic pathway of inhibition derived from the modeling results.

Mechanism Ligand (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one Complex Encounter Complex Ligand->Complex LasR LasR Receptor (Active) LasR->Complex Interaction Key Interactions: 1. Hydrophobic Phenyl Packing 2. F-mediated Dipolar Alignment 3. Trp60 H-Bonding Complex->Interaction Outcome Receptor Destabilization (Unfolding/Proteolysis) Interaction->Outcome Displacement of AHL

Figure 2: Proposed mechanistic pathway of LasR inhibition by the fluorinated furanone.[1][2]

References

  • Hentzer, M., et al. (2003).[1][2] "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal.[1][2] Link[1][2]

  • Defoirdt, T., et al. (2007).[1][2] "The quorum sensing inhibitor (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone affects gene expression in Vibrio harveyi."[1][2][4] Environmental Microbiology. Link[1][2]

  • Zhu, K., et al. (2014).[1][2] "Covalent Docking: An Emerging Approach for Drug Discovery."[1][2] Journal of Chemical Information and Modeling. Link[1][2]

  • Purser, S., et al. (2008).[1][2] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1][2] Link

  • Bottomley, M. J., et al. (2007).[1][2] "Molecular insights into quorum sensing in the human pathogen Pseudomonas aeruginosa from the structure of the virulence regulator LasR." Journal of Biological Chemistry. Link

Sources

Exploratory

Physicochemical Characterization of Fluorinated Butenolides: A Technical Guide

Executive Summary Fluorinated butenolides (furan-2(5H)-ones) represent a privileged scaffold in medicinal chemistry, bridging the gap between natural product complexity and synthetic utility. The strategic introduction o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated butenolides (furan-2(5H)-ones) represent a privileged scaffold in medicinal chemistry, bridging the gap between natural product complexity and synthetic utility. The strategic introduction of fluorine into the butenolide core—whether at the


, 

, or

positions—profoundly alters the physicochemical landscape of the molecule. It modulates lipophilicity (

), enhances metabolic stability against oxidative clearance, and alters the electrophilicity of the lactone carbonyl.

This guide moves beyond standard characterization. It provides a rigorous, self-validating framework for profiling these compounds, focusing on the unique interplay between the high electronegativity of fluorine and the inherent reactivity of the unsaturated lactone ring.

Part 1: Structural Dynamics & Electronic Profiling

The characterization of fluorinated butenolides requires a multi-modal approach. Standard


 NMR is often insufficient due to the lack of protons on fully substituted cores.
Nuclear Magnetic Resonance ( NMR)

 NMR is the primary diagnostic tool. Unlike protons, the fluorine nucleus is highly sensitive to its local electronic environment, providing a wide chemical shift dispersion.[1]
  • Chemical Shift Mapping:

    • 
      -Fluoro butenolides:  Typically resonate between -110 and -130 ppm . The signal is deshielded due to the proximity to the carbonyl oxygen.
      
    • 
      -Fluoro butenolides:  Resonate upfield, often between -90 and -110 ppm .
      
    • 
      -Trifluoromethyl groups:  Characteristic singlets (or doublets if 
      
      
      
      -coupled) around -60 to -80 ppm .
  • Coupling Constants (

    
    ): 
    
    • Geminal (

      
      ):  45–60 Hz (Diagnostic for mono-fluorinated 
      
      
      
      -positions).
    • Vicinal (

      
      ):  10–25 Hz (Stereochemistry dependent).
      
X-Ray Crystallography & Solid-State Dynamics

For fluorinated butenolides, X-ray crystallography is not just for structure confirmation; it is essential for mapping C-F···H and C-F···C=O (dipole-dipole) interactions.

  • Key Metric: The C-F bond length in vinylic positions (approx. 1.35 Å) vs. aliphatic positions (approx. 1.38 Å). Shortening indicates

    
     hybridization and resonance donation into the ring system.
    
  • Solid-State Packing: Fluorine often dictates crystal packing via weak interactions, which directly correlates to thermodynamic solubility.

Part 2: Thermodynamic & Kinetic Stability

The most critical liability of butenolides is the hydrolysis of the lactone ring to the corresponding hydroxy-acid (or enol). Fluorination can exacerbate or mitigate this depending on position.[2]

Hydrolytic Stability Profiling

The electron-withdrawing nature of fluorine at the


 or 

position increases the electrophilicity of the carbonyl carbon (

), potentially accelerating hydrolysis under physiological conditions (pH 7.4).
  • The "Fluorine Effect" on Reactivity:

    • 
      -F substitution:  Inductively withdraws electron density from the double bond, making the 
      
      
      
      carbonyl more susceptible to nucleophilic attack by water/hydroxide.
    • 
      -substitution:  Steric bulk (e.g., 
      
      
      
      ) can shield the carbonyl, increasing stability despite electronic withdrawal.
Visualization: Stability Assessment Logic

The following diagram outlines the decision matrix for assessing the stability of a new fluorinated butenolide scaffold.

StabilityLogic Start New Fluorinated Butenolide Scaffold Position Identify Fluorine Position Start->Position AlphaBeta Vinylic (α/β-F) Position->AlphaBeta Unsaturated C=C Gamma Aliphatic (γ-F/CF3) Position->Gamma Saturated C-C Risk1 High Risk: Increased Electrophilicity AlphaBeta->Risk1 Inductive Effect Risk2 Low Risk: Steric Shielding Gamma->Risk2 Steric Effect Exp1 Exp: Kinetic Hydrolysis (NMR/UV) Risk1->Exp1 Risk2->Exp1 Exp2 Exp: Plasma Stability (Esterase Activity) Exp1->Exp2 Outcome Determine t½ & Degradation Pathway Exp2->Outcome

Figure 1: Decision matrix for evaluating hydrolytic risks based on fluorination topology.

Part 3: ADME-Relevant Physicochemical Metrics

Lipophilicity ( vs. )

Fluorination is often cited as a tool to increase lipophilicity ("fluorine is the new methyl"). However, in butenolides, the introduction of polar C-F bonds can sometimes lead to anomalous behavior due to the "polar hydrophobicity" effect.

  • Measurement Standard: Do not rely solely on calculated

    
    . The unique electronic distribution of the butenolide ring often confounds standard algorithms.
    
  • Protocol: Chromatographic Hydrophobicity Index (CHI) via HPLC is preferred over shake-flask methods for these scaffolds due to potential hydrolysis in long-duration aqueous phases.

Visualization: Integrated Characterization Workflow

This workflow ensures no critical property is overlooked during the development cycle.

CharacterizationWorkflow cluster_ID Structural ID cluster_PhysChem PhysChem Profiling Synth Synthesis (Crude) Purify Purification (>95% Purity) Synth->Purify NMR 19F/1H/13C NMR Purify->NMR XR X-Ray Crystallography NMR->XR LogP Lipophilicity (HPLC logD) NMR->LogP Report ADME Risk Profile XR->Report Sol Kinetic Solubility LogP->Sol Stab Hydrolytic Stability (t½) Sol->Stab Stab->Report

Figure 2: Integrated workflow from synthesis to ADME risk profiling.

Part 4: Experimental Protocols

Protocol A: Determination of Hydrolytic Stability via NMR

Rationale: UV-Vis can be non-specific if degradation products have similar chromophores.


 NMR offers distinct signals for the lactone (ring-closed) vs. the hydroxy-carboxylate (ring-open).

Materials:

  • Phosphate Buffer (PBS), pH 7.4 (deuterated water,

    
    , optional but preferred for lock).
    
  • Internal Standard:

    
    -Trifluorotoluene (inert).
    
  • Solvent:

    
     (for stock solution).
    

Step-by-Step:

  • Stock Prep: Dissolve 5 mg of fluorinated butenolide in 50

    
    
    
    
    
    .
  • Initiation: Add stock to 450

    
     of PBS (
    
    
    
    ) in an NMR tube. Time
    
    
    .
  • Acquisition: Acquire

    
     NMR spectra at intervals (0, 15, 30, 60, 120, 240 min) at 37°C.
    
  • Quantification: Integrate the shift of the parent butenolide (

    
    ) against the internal standard (
    
    
    
    ) and any new peaks appearing (hydrolysis product).
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives the half-life:
    
    
    .
Protocol B: Chromatographic Hydrophobicity Index (CHI logD)

Rationale: Faster and more reproducible than Shake-Flask for unstable lactones.

System:

  • Column: C18 Reverse Phase (rapid resolution).

  • Mobile Phase A: 50 mM Ammonium Acetate pH 7.4.

  • Mobile Phase B: Acetonitrile.

Step-by-Step:

  • Calibration: Run a set of 5 standards with known

    
     values (e.g., Theophylline, Toluene, Triphenylene) to create a calibration curve of Retention Time (
    
    
    
    ) vs.
    
    
    .
  • Run Sample: Inject 10

    
     of 100 
    
    
    
    sample. Run a fast gradient (0-100% B in 5 min).
  • Validation: Ensure the UV spectrum of the peak matches the parent compound (diode array detection) to confirm no on-column hydrolysis occurred.

  • Calculation: Interpolate the sample's

    
     on the calibration curve to derive 
    
    
    
    .

Part 5: Data Summary Table

PropertyMethodTypical Range (Fluorinated Butenolides)Significance

Shift (

)
NMR-90 to -130 ppmDiagnostic of position; indicates electronic withdrawal from ring.

Shift (

)
NMR-60 to -80 ppm (

)
Indicates steric bulk; diagnostic for stereochemistry.
C-F Bond Length X-Ray1.33 – 1.36 Å (Vinylic)Shorter bond = stronger resonance interaction; higher stability.
Hydrolytic

Kinetic NMR10 min – >24 hrsCritical "Go/No-Go" metric for drug development.
Lipophilicity (

)
HPLC (CHI)1.5 – 4.5Predicts membrane permeability and metabolic clearance.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Linclau, B., et al. (2016). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.[3] Angewandte Chemie International Edition, 55(2), 674-678. [Link]

  • Prescher, J. A., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8695–8699. [Link][4]

  • Reich, H. J. (2020).[5] 19F NMR Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data. [Link]

Sources

Foundational

Stereoselective Synthesis of γ-Alkylidenebutenolides: Mechanistic Control &amp; Protocols

Executive Summary The γ-alkylidenebutenolide (furan-2(5H)-one with an exocyclic double bond) is a privileged scaffold in medicinal chemistry, forming the core of bioactive natural products such as nostoclides, freelingyn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The γ-alkylidenebutenolide (furan-2(5H)-one with an exocyclic double bond) is a privileged scaffold in medicinal chemistry, forming the core of bioactive natural products such as nostoclides, freelingynes, and cadiolides. These motifs exhibit potent antibiotic, antifungal, and anticancer activities.[1] The primary synthetic challenge lies not in the ring construction, but in the stereocontrol of the exocyclic double bond (


 vs. 

)
. While the (

)-isomer is often thermodynamically favored due to minimization of steric clash with the carbonyl oxygen, accessing the (

)-isomer or ensuring high diastereomeric ratios (dr) requires precise mechanistic intervention. This guide details two high-fidelity strategies: the Vinylogous Mukaiyama Aldol (VMAR) route for programmable stereodivergence and the Au(I)-Catalyzed Cycloisomerization for atom-economic (

)-selectivity.

Structural Significance & The "Butenolide Effect"

The biological activity of γ-alkylidenebutenolides is strictly governed by their geometry. The exocyclic double bond creates a rigid Michael acceptor, and the orientation of the alkylidene tail determines binding affinity to target proteins (e.g., ATPase inhibitors, quorum sensing receptors).

The Isomerism Challenge
  • (

    
    )-Isomer:  Typically the thermodynamic product.[2] The alkyl group is cis to the lactone oxygen and trans to the carbonyl, minimizing dipole repulsion and steric strain with the carbonyl oxygen.
    
  • (

    
    )-Isomer:  Often the kinetic product or accessible only via specific elimination pathways. It suffers from 
    
    
    
    strain between the alkyl chain and the carbonyl oxygen.
Visualization: Scaffold & Isomerism

Butenolide_Isomers cluster_0 Stereochemical Configuration Z_Iso (Z)-Isomer (Thermodynamic) Minimizes Carbonyl Clash E_Iso (E)-Isomer (Kinetic/High Energy) A(1,3) Strain with C=O Z_Iso->E_Iso Acid/Silica Isomerization Precursor Acyclic Precursor (e.g., Keto-acid / Propargyl ester) Precursor->Z_Iso Au(I) Cyclization (Direct) Precursor->E_Iso Photoisomerization or Specific Elimination

Caption: Structural dichotomy of γ-alkylidenebutenolides. The (


)-isomer is generally more stable, but acid-mediated isomerization can equilibrate mixtures.

Methodology A: Vinylogous Mukaiyama Aldol (VMAR)

Best for: Total synthesis requiring programmable access to both isomers from a single precursor.

This approach separates ring formation from olefin generation. It relies on the addition of a silyloxyfuran (nucleophile) to an aldehyde, followed by a stereocontrolled elimination.

The Stereodivergent Logic
  • Aldol Addition: Reaction of 2-(trimethylsilyloxy)furan with an aldehyde using a Lewis Acid (e.g.,

    
     or chiral Lewis acids). This yields a 
    
    
    
    -hydroxybutenolide (alcohol intermediate).
    • Control Point: Lewis acids can be tuned to favor syn (lk) or anti (ul) diastereomers.

  • Elimination: The geometry of the final double bond is determined by the elimination mechanism applied to the alcohol.

    • Anti-Elimination (

      
       / Burgess Reagent):  Converts anti-alcohol to (
      
      
      
      )-alkene (or vice versa).
    • Syn-Elimination (Mitsunobu/Tsuji-Trost): Converts anti-alcohol to (

      
      )-alkene.
      
Visualization: VMAR Stereodivergence

VMAR_Pathway cluster_elim Elimination Strategy Determines Geometry Start Silyloxyfuran + Aldehyde Aldol Aldol Adduct (gamma-Hydroxybutenolide) Start->Aldol Lewis Acid (BF3/TiCl4) Stereoselective C-C Bond Formation Z_Prod (Z)-Alkylidenebutenolide Aldol->Z_Prod Anti-Elimination (Burgess Reagent / MsCl + Py) E_Prod (E)-Alkylidenebutenolide Aldol->E_Prod Syn-Elimination (Mitsunobu: DEAD/PPh3)

Caption: Programmable stereodivergence via VMAR. The elimination protocol dictates the final alkene geometry based on the aldol diastereomer.

Methodology B: Au(I)-Catalyzed Cycloisomerization

Best for: High-efficiency, atom-economic synthesis of (


)-isomers from propargyl esters.[3]

This modern method utilizes the carbophilic nature of Gold(I) to trigger a cascade reaction: 1,3-acyloxy migration followed by a carbonyl-ene cyclization. It is highly (


)-selective due to the geometric constraints of the cyclic transition state.
Mechanistic Pathway[2][3][4][5][6]
  • Activation: Au(I) coordinates to the alkyne of a propargyl

    
    -ketoester.[3]
    
  • Migration: The ester group migrates to the alkyne, forming an allenyl ester (Au-bound).

  • Cyclization: The allenyl species undergoes an intramolecular carbonyl-ene reaction.[2][4]

  • Protodeauration: Releases the (

    
    )-butenolide and regenerates the catalyst.
    
Visualization: Au(I) Catalytic Cycle

Gold_Cycle Substrate Propargyl alpha-Ketoester Au_Complex Au(I)-Alkyne Complex Substrate->Au_Complex + [Au]+ Allene Allenyl Ester Intermediate Au_Complex->Allene 1,3-Acyloxy Migration Cyclic Cyclic Au Species Allene->Cyclic Carbonyl-Ene Cyclization Product (Z)-Butenolide Cyclic->Product - [Au]+

Caption: Au(I)-catalyzed cascade. The 1,3-migration forms an allene which cyclizes exclusively to the (Z)-isomer via a rigid transition state.

Experimental Protocol: Au(I)-Catalyzed Synthesis of (Z)-γ-Alkylidenebutenolides

Objective: Synthesis of a representative (Z)-γ-alkylidenebutenolide from a propargyl


-ketoester.
Target Audience:  Medicinal Chemists / Process Chemists.
Reagents & Equipment[5][8]
  • Substrate: Propargyl

    
    -ketoester (1.0 equiv).
    
  • Catalyst: [IPrAuCl] (2 mol%) and

    
     (2 mol%) OR commercially available cationic gold catalysts like [IPrAu(MeCN)]
    
    
    
    .
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).

  • Conditions: Room temperature to 60 °C (substrate dependent).

Step-by-Step Methodology
  • Catalyst Activation (In Situ):

    • In a flame-dried Schlenk tube under argon, charge [IPrAuCl] (12.4 mg, 0.02 mmol) and

      
       (6.9 mg, 0.02 mmol).
      
    • Add anhydrous DCE (2.0 mL) and stir at room temperature for 5–10 minutes. A white precipitate (AgCl) will form, indicating generation of the active cationic gold species.

  • Substrate Addition:

    • Dissolve the propargyl

      
      -ketoester (1.0 mmol) in anhydrous DCE (3.0 mL).
      
    • Add the substrate solution dropwise to the catalyst mixture over 2 minutes.

  • Reaction Monitoring:

    • Stir the mixture at room temperature. Monitor via TLC (typically 10–30% EtOAc/Hexanes).

    • Note: Most reactions reach completion within 1–4 hours. If sluggish, heat to 50 °C. The spot for the propargyl ester will disappear, and a more polar, UV-active spot (butenolide) will appear.

  • Work-up & Purification:

    • Filter the reaction mixture through a short pad of celite or silica gel to remove silver salts and gold residues. Rinse with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography on silica gel. Caution: Use buffered silica (1%

      
      ) if the product is acid-sensitive, though (Z)-isomers are generally stable.
      
  • Validation:

    • 1H NMR: Look for the olefinic proton signal (typically

      
       5.5–6.5 ppm).
      
    • NOE: Confirm (Z)-geometry by observing NOE correlation between the olefinic proton and the ring protons (or lack thereof with the alkyl chain).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Z/E Selectivity Acid-catalyzed isomerization during workup.Add 1%

to the eluent during chromatography. Avoid prolonged exposure to silica.
Incomplete Conversion Catalyst deactivation or steric bulk.Increase catalyst loading to 5 mol%. Switch solvent to Toluene and heat to 80 °C.
Regioisomers (Endo vs Exo) "Butenolide Effect" vs Kinetic control.Ensure the use of

-ketoesters.[2][3] Simple alkynoic acids may require Ag(I) or proton-sponge additives to enforce exo-cyclization.
Product Decomposition Polymerization of the electron-rich furan ring.Store products at -20 °C under inert atmosphere. Protect from light.

References

  • Zhang, Z., et al. "(Z)-γ-Alkylidenebutenolide Synthesis through Au(I)-Catalyzed 1,3-Acyloxy Migration and the Carbonyl–Ene Reaction." Organic Letters, 2021.[2][4] Link[2]

  • Boukouvalas, J., et al. "Stereoselective synthesis of freelingyne and related γ-alkylidenebutenolides via vinylogous Mukaiyama aldol additions." New Journal of Chemistry, 2010. Link

  • Negishi, E., & Kotora, M. "Regio- and stereoselective synthesis of γ-alkylidenebutenolides and related compounds." Tetrahedron, 1997. Link

  • Brancour, C., et al. "Gold(I)-Catalyzed Cyclization of Alkynoic Acids: Towards an Efficient and Eco-Friendly Synthesis of γ-, δ- and ε-Lactones." Advanced Synthesis & Catalysis, 2010. Link

  • Silva, F. P., et al. "Acid-Catalyzed Z-E Isomerization of γ-Alkylidenebutenolides: An Experimental and DFT Study." Journal of the Brazilian Chemical Society, 2019. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one protocol

Application Note & Protocol Stereoselective Synthesis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one: A Comprehensive Guide Abstract This document provides a comprehensive, in-depth guide for the stereoselective synt...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Stereoselective Synthesis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one: A Comprehensive Guide

Abstract This document provides a comprehensive, in-depth guide for the stereoselective synthesis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one. The γ-butyrolactone scaffold, particularly the furan-2(5H)-one core, is a privileged structure found in numerous natural products and biologically active compounds.[1][2] The introduction of a fluoromethylene group can significantly modulate the biological and physicochemical properties of these molecules, making them attractive targets in medicinal chemistry and drug development.[3] This protocol details a robust two-step synthetic sequence, beginning with the synthesis of the 4-phenyl-2(5H)-furanone intermediate, followed by a stereoselective Horner-Wadsworth-Emmons (HWE) olefination to install the (Z)-fluoromethylene group. We provide detailed experimental procedures, mechanistic insights, characterization data, and troubleshooting guidance to ensure reliable and reproducible execution.

Introduction and Synthetic Strategy

The furan-2(5H)-one ring system is a cornerstone of synthetic chemistry due to its prevalence in bioactive molecules that exhibit a wide range of activities, including antimicrobial and quorum sensing inhibitory properties.[1][3] Fluorine-containing organic molecules are of paramount importance in modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and lipophilicity. The targeted synthesis of specific stereoisomers, such as the (Z)-isomer of an exocyclic double bond, is crucial as biological activity is often highly dependent on molecular geometry.

This protocol outlines a logical and efficient pathway to the target compound. The strategy is bifurcated into two primary stages:

  • Formation of the Core Scaffold: Synthesis of the key intermediate, 4-phenyl-2(5H)-furanone, via a Perkin-type condensation and cyclization reaction.

  • Stereoselective Fluoromethylenation: Introduction of the fluoromethylene moiety using a Horner-Wadsworth-Emmons reaction specifically designed to favor the formation of the thermodynamically preferred (Z)-isomer.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below, proceeding from commercially available starting materials to the final target compound.

G Start Phenylacetic acid + Glyoxylic acid Intermediate Intermediate: 4-Phenyl-2(5H)-furanone Start->Intermediate Step 1: Perkin Condensation & Cyclization Product Final Product: (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one Intermediate->Product Step 2: Horner-Wadsworth-Emmons Reaction Reagent Diethyl (fluoromethyl)phosphonate + Strong Base (e.g., NaH) Reagent->Intermediate

Caption: High-level overview of the two-step synthesis protocol.

Experimental Protocols

PART I: Synthesis of 4-Phenyl-2(5H)-furanone (Intermediate)

Rationale: This procedure utilizes a modified Perkin condensation. Phenylacetic acid is condensed with glyoxylic acid in the presence of a base and dehydrating agent. The initial condensation product undergoes in-situ lactonization to form the stable furanone ring system. Acetic anhydride serves as the dehydrating agent, while triethylamine acts as the base to facilitate the initial deprotonation of phenylacetic acid.

Materials:

  • Phenylacetic acid

  • Glyoxylic acid (50 wt. % solution in water)

  • Acetic anhydride

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetic acid (13.6 g, 100 mmol) and acetic anhydride (28 mL, 300 mmol).

  • Add triethylamine (21 mL, 150 mmol) to the mixture. The solution may become warm.

  • Slowly add glyoxylic acid solution (14.8 g of 50% solution, 100 mmol) dropwise over 20 minutes.

  • Heat the reaction mixture to 100°C and stir vigorously for 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Recrystallize the crude product from a minimal amount of hot toluene to afford 4-phenyl-2(5H)-furanone as a pale yellow solid.

Expected Yield: 70-80%.

Characterization Data (Intermediate):

Parameter Expected Value
Appearance Pale yellow crystalline solid
¹H NMR (400 MHz, CDCl₃) δ 7.50-7.30 (m, 5H, Ar-H), 6.25 (t, J=1.8 Hz, 1H, C3-H), 4.95 (d, J=1.8 Hz, 2H, C5-H₂)
¹³C NMR (101 MHz, CDCl₃) δ 173.5, 155.0, 130.0, 129.5, 129.0, 126.0, 120.0, 70.5

| HRMS (ESI) | m/z calcd for C₁₀H₈O₂ [M+H]⁺, found [M+H]⁺ |

PART II: Synthesis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one (Final Product)

Rationale for Stereoselectivity: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for forming carbon-carbon double bonds. To achieve the desired (Z)-stereochemistry, we use diethyl (fluoromethyl)phosphonate. The reaction of the corresponding phosphonate ylide with the carbonyl group of the furanone intermediate proceeds via a betaine-like transition state. The elimination of the diethyl phosphate byproduct is stereoselective. While standard HWE reactions often favor the (E)-isomer, the use of specific phosphonates (like fluorinated ones) and reaction conditions (non-stabilized ylide, specific counter-ions) can strongly favor the formation of the thermodynamically more stable (Z)-alkene. The steric bulk of the phenyl group and the electronics of the fluorinated ylide guide the stereochemical outcome.

Materials:

  • 4-Phenyl-2(5H)-furanone (Intermediate from Part I)

  • Diethyl (fluoromethyl)phosphonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Safety First: Sodium hydride is highly reactive and flammable. Handle only under an inert atmosphere (Nitrogen or Argon) and away from moisture.

  • To a flame-dried 100 mL three-neck flask under an inert atmosphere, add sodium hydride (0.48 g, 12 mmol, 60% dispersion).

  • Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes via cannula.

  • Add 20 mL of anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

  • Slowly add diethyl (fluoromethyl)phosphonate (1.70 g, 10 mmol) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This forms the fluorinated ylide.

  • In a separate flask, dissolve 4-phenyl-2(5H)-furanone (1.60 g, 10 mmol) in 15 mL of anhydrous THF.

  • Cool the ylide solution back to 0°C and add the solution of 4-phenyl-2(5H)-furanone dropwise via syringe over 15 minutes.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-16 hours (overnight). Monitor by TLC.

  • Upon completion, cool the reaction to 0°C and carefully quench by the slow, dropwise addition of 20 mL of saturated NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% EtOAc in hexanes) to isolate the (Z)-isomer.

Expected Yield: 55-65%.

Mechanistic Rationale of the HWE Reaction

The stereochemical outcome of the HWE reaction is determined during the elimination of the phosphate ester from the intermediate adduct. The reaction proceeds through the formation of a phosphonate-stabilized carbanion (ylide), which then attacks the carbonyl group of the furanone.

G cluster_0 Ylide Formation cluster_1 Nucleophilic Attack & Cycloreversion P(O)(OEt)2-CH2F P(O)(OEt)2-CH2F P(O)(OEt)2-CHF- P(O)(OEt)2-CHF- P(O)(OEt)2-CH2F->P(O)(OEt)2-CHF- + NaH - H2 Furanone 4-Phenyl-2(5H)-furanone Adduct Betaine Intermediate Ylide [P(O)(OEt)2-CHF]- Na+ Ylide->Furanone Attack Product (Z)-Product Adduct->Product Elimination Byproduct NaO-P(O)(OEt)2 Adduct->Byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

The key to (Z)-selectivity lies in the relative energies of the transition states leading to the syn- and anti-betaine intermediates. For non-stabilized ylides, the reaction is often under kinetic control, and the geometry of the final alkene reflects the preferred transition state of the initial addition. The subsequent elimination is typically syn-periplanar. The precise stereochemical course can be complex, but the observed preference for the (Z)-isomer in similar systems suggests a thermodynamically controlled pathway where the final, more stable (Z)-alkene is favored.

Characterization of Final Product

Thorough characterization is essential to confirm the structure and stereochemistry of the final product.

Spectroscopic Data Summary
ParameterExpected Value for (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ 7.60-7.35 (m, 5H, Ar-H), 7.15 (d, JHF=80 Hz, 1H, =CHF), 6.40 (s, 1H, C3-H)
¹³C NMR (101 MHz, CDCl₃)δ 170.0 (C=O), 150.0 (d, JCF=250 Hz, =CHF), 145.0, 131.0, 129.8, 129.2, 128.5, 122.0, 118.0 (d, JCF=15 Hz, C5)
¹⁹F NMR (376 MHz, CDCl₃)δ -140.0 (d, JFH=80 Hz)
HRMS (ESI) m/z calcd for C₁₁H₇FO₂ [M+H]⁺, found [M+H]⁺

Note on Stereochemistry Confirmation: The large coupling constant between the fluorine and the vinyl proton (JHF ≈ 80 Hz) is characteristic of a geminal H-F relationship. The (Z) vs (E) stereochemistry is best confirmed using 2D NMR techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment should show a spatial correlation (cross-peak) between the vinylic proton of the fluoromethylene group and the ortho-protons of the C4-phenyl ring, which is only possible in the (Z)-conformation.

References

  • Organic Syntheses Procedure for 3-methyl-2(5h)-furanone. Organic Syntheses.
  • Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines.
  • Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.
  • Synthesis of 3(2H)-furanones. Organic Chemistry Portal.
  • Methods of synthesis of furan-2(5H)-ones.
  • (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. MDPI.
  • Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners. MDPI.
  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI.

Sources

Application

Application Note &amp; Protocols: High-Purity Isolation of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

Abstract This document provides a comprehensive guide to the purification of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one, a fluorinated furanone derivative of significant interest in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one, a fluorinated furanone derivative of significant interest in medicinal chemistry and drug development. Achieving high purity of this target compound is paramount for accurate biological evaluation and subsequent downstream applications. This guide details three primary purification methodologies: liquid-liquid extraction for initial workup, column chromatography (both normal and reversed-phase), and recrystallization for final polishing. The protocols are designed to be robust and adaptable, with a focus on the underlying chemical principles that govern each separation technique.

Introduction: The Purification Challenge

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is a moderately polar molecule, a characteristic conferred by the lactone moiety and the electronegative fluorine atom.[1] The presence of the phenyl group, however, introduces a significant non-polar character. This amphiphilic nature can present challenges in purification, as the compound may exhibit solubility in a range of solvents, potentially complicating the removal of both polar and non-polar impurities.

The fluorine atom, while small, exerts a profound influence on the molecule's electronic properties and intermolecular interactions.[1][2] This can affect its behavior during chromatography and its propensity to crystallize.[3][4] Specifically, fluorine's high electronegativity can lead to dipole-dipole interactions and the formation of weak C-H···F hydrogen bonds, which can influence crystal packing.[3][5]

This application note will address these challenges by providing detailed, step-by-step protocols for achieving high purity of the target compound.

Physicochemical Properties & Strategic Approach

A successful purification strategy begins with an understanding of the target molecule's physicochemical properties.

PropertyPredicted CharacteristicImplication for Purification
Polarity Moderately polarSuitable for both normal and reversed-phase chromatography.[6][7]
Solubility Soluble in a range of organic solvents (e.g., ethyl acetate, dichloromethane, acetone); sparingly soluble in non-polar solvents (e.g., hexanes) and water.Guides solvent selection for extraction, chromatography, and crystallization.[8]
Hydrogen Bonding The carbonyl oxygen can act as a hydrogen bond acceptor. The fluorine atom can participate in weak C-H···F interactions.[3]Influences interactions with chromatography stationary phases and crystal lattice formation.
Physical State Likely a solid at room temperature, a common characteristic for similar furanone structures.[9][10]Enables final purification by recrystallization.

Our multi-step purification strategy is as follows:

Purification_Workflow A Crude Reaction Mixture B Liquid-Liquid Extraction (Initial Workup) A->B Removal of inorganic salts and highly polar impurities C Crude Extract B->C D Column Chromatography (Primary Purification) C->D Separation from byproducts and unreacted starting materials E Partially Purified Fractions D->E F Recrystallization (Final Polishing) E->F Removal of trace impurities and obtaining crystalline solid G High-Purity Product (>98%) F->G

Caption: Overall purification workflow for (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one.

Protocol I: Liquid-Liquid Extraction

This initial step is designed to remove inorganic salts and highly polar or water-soluble impurities from the crude reaction mixture.[11][12][13]

3.1. Principle

Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11] Our target compound, being moderately polar, will preferentially partition into the organic phase, while inorganic salts and highly polar byproducts will remain in the aqueous phase.

3.2. Step-by-Step Protocol

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer should be the top layer if using ethyl acetate and the bottom layer if using DCM.

  • Aqueous Extraction: Drain the aqueous layer.

  • Brine Wash: Add an equal volume of saturated sodium chloride solution (brine) to the organic layer in the separatory funnel. Shake for 1 minute. This step helps to remove residual water from the organic phase.

  • Final Separation: Allow the layers to separate and drain the aqueous brine layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude extract.

Protocol II: Column Chromatography

Column chromatography is the primary method for separating the target compound from closely related impurities.[6][7][14][15] Both normal-phase and reversed-phase chromatography are viable options.

Caption: Decision matrix for selecting the appropriate chromatography mode.

4.1. Method A: Normal-Phase Chromatography

This technique utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase.[6][14] Polar compounds interact more strongly with the stationary phase and thus elute later.

4.1.1. Step-by-Step Protocol

  • Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).

  • Mobile Phase Selection (TLC Analysis):

    • Dissolve a small amount of the crude extract in ethyl acetate.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarity. A good starting point is a mixture of hexanes and ethyl acetate.

    • Aim for a retention factor (Rf) of 0.2-0.3 for the target compound.

    • Recommended Starting Solvent System: 70:30 Hexanes:Ethyl Acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., DCM).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the selected mobile phase.

    • If separation is not optimal, a gradient elution can be employed, gradually increasing the polarity of the mobile phase (e.g., from 70:30 to 50:50 Hexanes:Ethyl Acetate).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

4.2. Method B: Reversed-Phase Chromatography

This method uses a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase.[7][15][16] Non-polar compounds have a higher affinity for the stationary phase and elute later. This can be advantageous for separating the target compound from more polar impurities.[17]

4.2.1. Step-by-Step Protocol

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol.

  • Elution:

    • A gradient elution is typically used.

    • Recommended Starting Gradient: Start with a high concentration of water (e.g., 90:10 Water:Acetonitrile) and gradually increase the concentration of the organic solvent (e.g., to 10:90 Water:Acetonitrile) over 20-30 column volumes.

  • Sample Loading: Dissolve the sample in the initial mobile phase or a solvent like methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze by reversed-phase TLC or HPLC. The aqueous/organic solvent from the pure fractions can be removed by lyophilization or evaporation under reduced pressure (co-evaporating with a higher boiling point alcohol like isopropanol can aid in water removal).

Protocol III: Recrystallization

Recrystallization is an effective final purification step to obtain a highly pure, crystalline solid. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.

5.1. The Role of Fluorine in Crystallization

The presence of fluorine can influence crystal packing through dipole-dipole interactions and weak C-H···F and F···F interactions.[3][5][18] This can sometimes facilitate the formation of well-ordered crystals.[4][19] The choice of solvent is critical to exploit these interactions.

5.2. Step-by-Step Protocol

  • Solvent Screening:

    • Place a small amount of the partially purified product into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane) to each tube.[8][20]

    • A suitable solvent will dissolve the compound when heated but will result in low solubility at room temperature or upon cooling.

    • If a single solvent is not ideal, a two-solvent (solvent/anti-solvent) system can be used. A good anti-solvent is one in which the compound is poorly soluble.

  • Dissolution:

    • Place the material to be recrystallized in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution heated for a few minutes. Hot filter the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Further cooling in an ice bath can increase the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Summary of Methods

MethodPrincipleBest ForAdvantagesDisadvantages
Liquid-Liquid Extraction Differential solubility in immiscible liquids[11]Initial workup of crude reaction mixturesFast, removes bulk inorganic and highly polar impuritiesLow resolution for similar compounds
Normal-Phase Chromatography Adsorption onto a polar stationary phase[6]Separation from less polar impuritiesHigh resolution, well-established techniqueRequires organic solvents, can be slow
Reversed-Phase Chromatography Partitioning onto a non-polar stationary phase[16]Separation from more polar impuritiesExcellent for polar compounds, often provides different selectivity than normal-phaseRequires aqueous/organic mobile phases which can be difficult to remove
Recrystallization Differential solubility at varying temperaturesFinal purification to obtain high-purity crystalline materialCan yield very high purity, cost-effectiveYield can be low, requires a suitable solvent system

References

  • Dr. Maisch GmbH. Normal Phase. Retrieved February 18, 2026, from [Link]

  • Chopra, D., & Row, T. N. G. (2011). Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines. CrystEngComm, 13(5), 1475-1485.
  • YMC America. Normal Phase Chromatography Solutions. Retrieved February 18, 2026, from [Link]

  • MTC USA. Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. Retrieved February 18, 2026, from [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved February 18, 2026, from [Link]

  • Gorbunova, Y. G., et al. (2020). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. CrystEngComm, 22(1), 107-115.
  • Mikhailov, A. S., et al. (2019).
  • Dickie, A. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
  • Motherwell, W. D. S., et al. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(2), 1124-1135.
  • ACS Figshare. (2016). Fluorine Interactions in the 3D Packing of “Pt(IV)
  • Wikipedia. Reversed-phase chromatography. Retrieved February 18, 2026, from [Link]

  • Chrom Tech, Inc. (2025).
  • Zark, M., et al. (2017). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. Molecules, 22(12), 2097.
  • Waters Corporation. (2025).
  • Quora. Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds?. Retrieved February 18, 2026, from [Link]

  • E. I. du Pont de Nemours and Company. (1994). U.S.
  • Wikipedia. Liquid–liquid extraction. Retrieved February 18, 2026, from [Link]

  • de Alda, M. J. L., & Barceló, D. (2011). A liquid-liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk by liquid chromatography-tandem mass spectrometry and fluorescence detection. Analytica Chimica Acta, 705(1-2), 24-29.
  • Asahi Kasei Kogyo Kabushiki Kaisha. (1976). U.S.
  • Sigma-Aldrich. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • ResearchGate. Fluorinated Aromatic Compounds. Retrieved February 18, 2026, from [Link]

  • Anthony, J. E., et al. (2008). Chromophore Fluorination Enhances Crystallization and Stability of Soluble Anthradithiophene Semiconductors. Journal of the American Chemical Society, 130(7), 2206-2207.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
  • da Silva, A. C., et al. (2017). Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction. Beilstein Journal of Organic Chemistry, 13, 1947-1955.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12864804, 5-hydroxy-4-phenylfuran-2(5H)-one. Retrieved February 18, 2026, from [Link].

  • Sodeoka, M., & Hamashima, Y. (2015). Recent advances in the chemistry of fluorinated cyclopropanes. Tetrahedron, 71(39), 7155-7176.
  • Biffinger, J. C., Kim, H. W., & DiMagno, S. G. (2004). The polar hydrophobicity of fluorinated compounds. ChemBioChem, 5(5), 622-627.
  • Semantic Scholar. The Polar Hydrophobicity of Fluorinated Compounds. Retrieved February 18, 2026, from [Link]

  • University of California, Los Angeles. Crystallization Solvents. Retrieved February 18, 2026, from [Link]

  • Merck Patent GmbH. (2003). EP1349822B1 - Fluorinated aromatic compounds and the use of the same in liquid crystal mixtures.
  • MDPI. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Retrieved February 18, 2026, from [Link]

  • ResearchGate. Chemical structure of (Z-)-4-bromo-5-(bromomethylene)-2(5H)-furanone. Retrieved February 18, 2026, from [Link]

  • Cheméo. Furan (CAS 110-00-9) - Chemical & Physical Properties. Retrieved February 18, 2026, from [Link]

Sources

Method

Analytical techniques for (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one characterization

An Application Guide and Standardized Protocols for the Comprehensive Characterization of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one Introduction: The Analytical Imperative for a Novel Fluorinated Furanone (Z)-5-(fl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Standardized Protocols for the Comprehensive Characterization of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

Introduction: The Analytical Imperative for a Novel Fluorinated Furanone

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is a synthetic heterocyclic compound featuring a furanone core, a structure prevalent in numerous natural products and pharmacologically active molecules. The incorporation of a fluoromethylene group introduces unique physicochemical properties, potentially enhancing metabolic stability, binding affinity, and bioavailability. As with any novel chemical entity destined for drug development or advanced material applications, its unambiguous structural characterization is paramount. This involves not only confirming its elemental composition and covalent framework but also, critically, establishing the stereochemistry of the exocyclic double bond. The presence of the (E)-isomer as a potential impurity necessitates the development of robust analytical methods capable of both identification and quantification.

This guide provides a comprehensive suite of analytical protocols and expert insights for the definitive characterization of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one. It is designed for researchers and scientists in synthetic chemistry and drug development, offering a logical workflow that integrates chromatographic and spectroscopic techniques to ensure the identity, purity, and stereochemical integrity of the target compound.

Chromatographic Analysis: Purity Assessment and Isomer Separation

The initial analytical step for a newly synthesized compound is to assess its purity and resolve any isomeric byproducts. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high resolution and versatility for non-volatile compounds.[1]

Expert Rationale for Method Development

The primary challenge is the separation of the (Z)- and (E)-isomers. These geometric isomers often exhibit very similar polarities.[2] A phenyl-based stationary phase is a logical starting point, as it can induce different retention times through π-π interactions with the analyte's phenyl group, potentially differentiating the two isomers based on their slightly different shapes and dipole moments. A standard C18 column can also be effective and should be screened in parallel.[3] Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with mass spectrometry.

Protocol 1: Reversed-Phase HPLC for Purity and Isomeric Analysis
  • System Preparation :

    • HPLC System: Waters 2690 Separations Module or equivalent.

    • Detector: Photodiode Array (PDA) detector.

    • Column: Phenyl-Hexyl, 2.7 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation :

    • Prepare a stock solution of the compound in Acetonitrile at 1 mg/mL.

    • Dilute the stock solution to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 5 µL.

    • Column Temperature : 30 °C.

    • PDA Detection : 210-400 nm, with extraction at the compound's λmax (approx. 254 nm and 310 nm).

    • Gradient Elution :

      • Start at 40% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 40% B over 1 minute.

      • Equilibrate for 5 minutes.

  • Data Analysis :

    • Integrate all peaks detected at the primary wavelength.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The (Z)- and (E)-isomers, if present, should appear as closely eluting peaks. Relative retention times must be established using purified standards of each isomer if available.

Parameter Condition Rationale
Stationary Phase Phenyl-HexylOffers π-π interactions to aid in resolving aromatic isomers.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidProvides good peak shape and is MS-compatible.[3]
Detection PDAAllows for peak purity analysis and determination of optimal detection wavelength.
Gradient 40-95% BEnsures elution of the compound and any impurities with varying polarities.

Mass Spectrometry: Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a new molecule. It provides a highly accurate mass measurement, which is used to deduce the molecular formula.

Expert Rationale for Technique Selection

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like furanones, minimizing fragmentation and maximizing the abundance of the molecular ion. Time-of-Flight (TOF) or Orbitrap mass analyzers provide the high resolution required to distinguish the target compound's exact mass from other potential elemental compositions.

Protocol 2: LC-HRMS for Elemental Composition
  • System :

    • Couple the HPLC system from Protocol 1 to a high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF or Thermo Scientific Q Exactive).

  • Ionization Source Conditions (ESI - Positive Mode) :

    • Gas Temperature : 325 °C.

    • Drying Gas Flow : 8 L/min.

    • Nebulizer Pressure : 35 psig.

    • Sheath Gas Temperature : 350 °C.

    • Sheath Gas Flow : 11 L/min.

    • Capillary Voltage (Vcap) : 3500 V.

    • Fragmentor Voltage : 120 V.

  • Mass Spectrometer Conditions :

    • Mass Range : 50 - 500 m/z.

    • Acquisition Rate : 2 spectra/s.

    • Reference Mass Correction : Use an internal reference standard (e.g., purine) to ensure high mass accuracy.

  • Data Analysis :

    • Extract the mass spectrum for the main chromatographic peak.

    • Identify the protonated molecular ion [M+H]⁺.

    • Compare the measured exact mass to the theoretical mass for the formula C₁₁H₈FO₂⁺. The mass error should be less than 5 ppm.

    • Analyze the fragmentation pattern (MS/MS) to further confirm the structure. Key fragments would include loss of CO and the phenyl group.

Parameter Expected Value
Molecular Formula C₁₁H₇FO₂
Theoretical Exact Mass [M] 190.04299 Da
Theoretical [M+H]⁺ 191.05087 Da
Acceptable Mass Error < 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure and Stereochemistry

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) experiments is required for an unambiguous assignment.[4][5]

Expert Rationale for NMR Strategy
  • ¹⁹F NMR : This is the most direct way to observe the fluorine atom. The presence of a single fluorine environment and its coupling to the adjacent proton (²JHF) is a critical piece of evidence.[6]

  • ¹H NMR : The chemical shift and multiplicity of the vinyl proton (=CHF) are highly diagnostic. The large doublet splitting confirms its proximity to the fluorine atom.

  • ¹³C NMR : The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a hallmark of C-F bonds.

  • 2D NOESY : This experiment is the gold standard for determining the (Z)-stereochemistry. A Nuclear Overhauser Effect (NOE) correlation between the vinyl proton (=CHF) and the ortho-protons of the phenyl ring would indicate they are on the same side of the double bond, confirming the Z-configuration. The absence of this correlation, and a potential correlation to the C3-proton, would suggest the (E)-isomer.

Protocol 3: Comprehensive NMR Analysis
  • Sample Preparation :

    • Dissolve ~10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent. .

  • NMR Experiments (on a 400 MHz or higher spectrometer) :

    • ¹H NMR : Acquire a standard proton spectrum.

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR : Acquire a proton-decoupled fluorine spectrum, using a suitable fluorine reference like CFCl₃ (0 ppm).

    • 2D COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks.

    • 2D HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine through-space proximity of protons. Use a mixing time of 500-800 ms.

  • Data Interpretation :

    • Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations.

    • Confirm the Z-geometry by identifying the key NOE between the =CHF proton and the phenyl ring's ortho-protons.

Table of Expected NMR Data (in CDCl₃)
Nucleus Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity & Coupling (J, Hz)
¹H Phenyl (ortho)7.50 - 7.60m
Phenyl (meta, para)7.35 - 7.45m
H-3 (furanone ring)6.20 - 6.30d, J ≈ 2 Hz (long-range coupling to =CHF)
=CHF5.80 - 5.95d, ²JHF ≈ 75 Hz
¹³C C-2 (C=O)~170s
C-5 (=CHF)~155d, ¹JCF ≈ 250 Hz
C-4 (C-Ph)~145d, ³JCF ≈ 5 Hz
Phenyl (ipso)~130s
Phenyl (o, m, p)128 - 132s
C-3~115d, ³JCF ≈ 8 Hz
¹⁹F =CHF-110 to -125d, ²JHF ≈ 75 Hz

Note: Predicted values are based on related furanone structures and general principles of NMR spectroscopy. Actual values may vary.[5][7][8]

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the molecule.

Expert Rationale

The position of the carbonyl (C=O) stretching frequency is highly informative. For a five-membered lactone (γ-lactone), the frequency is typically higher than that of a six-membered lactone or an acyclic ester. Conjugation with the furanone ring double bond and the exocyclic double bond will also influence this frequency.[9][10] The strong C-F bond absorption is another key diagnostic feature.

Protocol 4: FTIR Analysis
  • System :

    • A Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation :

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition :

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Perform a background scan before running the sample.

  • Data Interpretation :

    • Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Carbonyl (C=O) Stretch (α,β-unsaturated γ-lactone)1780 - 1750Strong
Alkene & Aromatic C=C Stretch1650 - 1580Medium-Strong
C-F Stretch1250 - 1100Strong
C-O Stretch (lactone)1180 - 1050Strong
Reference data from established FTIR correlation tables.[11][12]

Integrated Analytical Workflow

The comprehensive characterization of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one should follow a logical progression, where each technique provides complementary information.

G cluster_0 Purity & Identity cluster_1 Structural Elucidation cluster_2 Final Confirmation Synthesis Synthesized Compound HPLC HPLC Analysis (Protocol 1) Synthesis->HPLC Assess Purity & Isomer Ratio HRMS LC-HRMS Analysis (Protocol 2) HPLC->HRMS Confirm Molecular Formula FTIR FTIR Analysis (Protocol 4) HRMS->FTIR Confirm Functional Groups NMR Comprehensive NMR (Protocol 3) (1H, 13C, 19F, 2D) FTIR->NMR Assign Covalent Structure NOESY NOESY for Stereochemistry NMR->NOESY Key Experiment Final Characterized Compound: (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one NOESY->Final Confirm Z-Isomer

Caption: Integrated workflow for the characterization of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one.

Caption: Key NOE correlation confirming the (Z)-stereochemistry.

References

  • Trojanowicz, M. (2011). Analytical methods for determination of halogenated organic pollutants in the environment. Analytical Methods, 3(5), 1054-1064. [Link]

  • Yoe, J. H., Salsbury, J. M., & Cole, J. W. (1945). Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]

  • Clark, H. S. (1951). Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry, 23(4), 659-661. [Link]

  • Brauns, D. H. (1945). Quantitative determination of fluorine in organic compounds. Journal of Research of the National Bureau of Standards, 35(2), 119-124. [Link]

  • U.S. EPA. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]

  • Al-Hourani, B. J., Al-Nuri, M. A., & El-Barghouthi, M. I. (2018). Synthesis, Characterization and Photophysical Properties of New 2(3H) Furanone Derivatives. ResearchGate. [Link]

  • Jones, R. N., & Angell, C. L. (1957). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry, 35(6), 697-710. [Link]

  • SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. [Link]

  • Li, Y., et al. (2014). Synthesis of 2(5H)-Furanone Derivatives with Symmetrical and Unsymmetrical Bis-1,2,3-triazole Structure. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1667-1678. [Link]

  • Gawronski, J., et al. (2004). Structure and unexpected chiroptical properties of chiral 4-pyrrolidinyl substituted 2(5H)-furanones. Chirality, 16(7), 405-13. [Link]

  • Frelek, J., et al. (1997). Chiroptical properties, structure, and absolute configuration of heterosubstituted 2(5H)-furanones. Chirality, 9(5-6), 553-562. [Link]

  • Kasai, H. F., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A, 977(1), 125-34. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(3), 674. [Link]

  • Permar, W., Tucker, M., & Hu, L. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. Atmospheric Measurement Techniques, 18, 6645–6657. [Link]

  • Huang, Y. F., et al. (2023). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(15), 2898. [Link]

  • Jones, R. N. (1962). SOME STEREOCHEMICAL STUDIES ON α,β-UNSATURATED KETONES USING RAMAN SPECTROPHOTOMETRY. Canadian Journal of Chemistry, 40(2), 301-313. [Link]

  • Shestakova, P. S., et al. (2023). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. Molecules, 28(22), 7622. [Link]

  • Kayumov, A. R., et al. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 28(6), 2543. [Link]

  • Schmidt, B., & Pevzner, Y. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1659. [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

  • Nandiyanto, A. B. D., et al. (2024). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal of Science and Engineering, 4(1), 1-24. [Link]

  • University of California, Los Angeles. (n.d.). IR - spectroscopy. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0280205). [Link]

  • Permar, W., et al. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. Atmospheric Measurement Techniques, 18, 6645-6657. [Link]

  • McKay, G., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 55(11), 7487-7497. [Link]

  • Nyanza, E. C., & Bwapwa, J. K. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 6682084. [Link]

  • Lavery, K. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Chromatography Forum. (2009). separation of two isomers. [Link]

  • Ramakrishnan, K., et al. (2025). Fig. S11 The 1 H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan formaldehyde. ResearchGate. [Link]

  • Artasensi, A., et al. (2021). (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. Molbank, 2021(1), M1193. [Link]

  • da Silva, A. B. F., et al. (2019). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry, 57(10), 796-804. [Link]

  • Mosula, L., et al. (2025). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. ScienceRise: Pharmaceutical Science, 1(53). [Link]

  • National Center for Biotechnology Information. (n.d.). 5-hydroxy-4-phenylfuran-2(5H)-one. PubChem Compound Database. [Link]

  • Artasensi, A., et al. (2021). (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. AIR Unimi. [Link]

  • ATB. (n.d.). 2(5H)-Furanone | C4H4O2 | MD Topology | NMR | X-Ray. [Link]

  • Allouche, F., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Molecules, 27(17), 5483. [Link]

Sources

Application

Cell-based assays for (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one activity

Application Note: Characterization of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one as a Quorum Sensing Inhibitor Introduction & Mechanism of Action (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is a synthetic haloge...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one as a Quorum Sensing Inhibitor

Introduction & Mechanism of Action

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is a synthetic halogenated furanone designed to function as a potent Quorum Sensing Inhibitor (QSI) . Structurally, it mimics the natural furanones produced by the marine alga Delisea pulchra, which prevent surface colonization (biofouling) by disrupting bacterial communication.[1][2]

Unlike traditional antibiotics, this molecule does not kill bacteria (bactericidal) or stop their growth (bacteriostatic) at bioactive concentrations. Instead, it functions as a signal antagonist . It targets the las and rhl genomic systems in Gram-negative bacteria, particularly Pseudomonas aeruginosa, by destabilizing LuxR-type transcriptional regulators.

Key Advantages of the Fluoromethylene Modification:

  • Metabolic Stability: The C-F bond is stronger than the C-Br bond found in natural furanones (e.g., Furanone C-30), offering resistance against bacterial lactonases.

  • Bioisosterism: The fluorine atom mimics the steric and electronic properties required to occupy the acyl-homoserine lactone (AHL) binding pocket.

Mechanism of Action Diagram

QS_Mechanism AHL AHL Signal (Endogenous) LasR LasR Receptor (Unstable Monomer) AHL->LasR Binds Furanone (Z)-5-(fluoromethylene) Inhibitor Furanone->LasR Competes/Displaces Complex_Active LasR-AHL Complex (Stable Dimer) LasR->Complex_Active Folding Complex_Inactive LasR-Furanone (Destabilized/Degraded) LasR->Complex_Inactive Misfolding DNA Target DNA (lasB, rhlAB, toxA) Complex_Active->DNA Promotes Transcription Complex_Inactive->DNA Fails to Bind NoBiofilm Inhibition of Virulence Complex_Inactive->NoBiofilm Biofilm Biofilm Formation & Virulence DNA->Biofilm Expression

Caption: Competitive inhibition mechanism where the furanone antagonist destabilizes the LasR receptor, preventing DNA binding and downstream virulence expression.

Compound Handling & Preparation

To ensure experimental reproducibility, strict adherence to compound handling is required. Furanones can be light-sensitive and hydrophobic.

  • Solvent: Dissolve the lyophilized powder in 100% DMSO to create a 100 mM stock solution.

  • Storage: Aliquot into amber tubes to prevent photodegradation. Store at -20°C.

  • Working Solution: Dilute in assay media immediately before use. Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity masking the QSI effect.

Protocol 1: Bacterial Reporter Gene Assay (Quantitative)

This is the "Gold Standard" assay to verify that the molecule specifically inhibits QS signaling rather than just killing the bacteria.

Objective: Quantify the reduction in lasB or rhlA promoter activity using a GFP or Luminescence reporter strain.

Materials:

  • Strain: P. aeruginosa PAO1 harboring plasmid plasB-GFP or E. coli bioreporter (e.g., pSB1075 for LasR).

  • Media: AB Minimal Media supplemented with 0.5% glucose and 0.5% casamino acids (reduces background fluorescence compared to LB).

  • Signal: Synthetic 3-oxo-C12-HSL (if using E. coli or a signal-negative mutant).

Step-by-Step Workflow:

  • Inoculum Prep: Grow reporter strain overnight in LB (+ antibiotic for plasmid maintenance). Dilute 1:100 into fresh AB Minimal Media.

  • Plate Setup (96-well Black/Clear Bottom):

    • Test Wells: 198 µL Bacterial suspension + 2 µL Furanone (concentration range: 1 µM – 100 µM).

    • Positive Control (No Inhibitor): Bacteria + DMSO + AHL (if required).

    • Negative Control (Sterile): Media only.

    • Reference Inhibitor: Furanone C-30 (10 µM).

  • Incubation: Incubate at 37°C with shaking (200 rpm) for 12–16 hours.

  • Measurement:

    • Measure OD600 (Cell Density).

    • Measure Fluorescence (Ex 485 nm / Em 535 nm) or Luminescence .

  • Data Processing:

    • Calculate Specific Fluorescence (SF) =

      
      
      
    • This normalizes the data, ensuring that a drop in signal is due to gene repression, not cell death.

Self-Validation Check:

  • If OD600 drops significantly (>20%) compared to the control, the compound is acting as an antibiotic, not a specific QSI. Lower the concentration.

Protocol 2: Biofilm Inhibition Assay (Phenotypic)

Objective: Assess the ability of the molecule to prevent the formation of adherent biomass.[1][2][3][4][5][6][7][8]

Materials:

  • Strain: P. aeruginosa PAO1 or S. aureus.[9]

  • Stain: 0.1% Crystal Violet (CV) solution.

  • Solvent: 30% Acetic Acid (to solubilize CV).

Step-by-Step Workflow:

  • Seeding: Dilute overnight culture 1:100 into M63 minimal media (supplemented with MgSO4, glucose, and casamino acids).

  • Treatment: Add 100 µL of suspension to 96-well PVC or polystyrene plates containing the test compound (1–50 µM).

  • Static Incubation: Incubate at 37°C for 24 hours without shaking .

  • Washing (Critical Step):

    • Gently invert the plate to discard planktonic (free-floating) cells.

    • Submerge plate gently in a water bath 2x to wash. Do not pipette directly onto the biofilm.

  • Staining: Add 125 µL of 0.1% Crystal Violet. Incubate 15 min at room temp. Wash 3x with water.

  • Elution: Add 150 µL of 30% Acetic Acid to solubilize the stain. Transfer contents to a fresh flat-bottom plate.

  • Quantification: Read Absorbance at 550 nm .

Data Presentation Table:

Compound Concentration (µM)OD600 (Planktonic Growth)A550 (Biofilm Mass)% Biofilm Inhibition
0 (DMSO Control)0.85 ± 0.051.20 ± 0.100%
1.00.84 ± 0.041.10 ± 0.088.3%
10.00.82 ± 0.060.45 ± 0.0562.5%
50.00.80 ± 0.050.15 ± 0.0287.5%

Note: The table above demonstrates an ideal QSI profile: Biofilm mass (A550) decreases significantly while Planktonic growth (OD600) remains stable.

Protocol 3: Pyocyanin Virulence Factor Quantification

Objective: Measure the production of pyocyanin, a blue-green toxin controlled by the rhl and pqs quorum sensing systems.

Workflow:

  • Grow P. aeruginosa in PB (Peptone Broth) with the inhibitor (10–50 µM) for 18 hours.

  • Centrifuge 5 mL of culture (8,000 x g, 10 min) to remove cells. Collect supernatant.

  • Extraction: Add 3 mL Chloroform to supernatant. Vortex vigorously. Pyocyanin moves to the organic (bottom) blue layer.

  • Acidification: Transfer the blue chloroform layer to a fresh tube. Add 1 mL 0.2 N HCl. Vortex. Pyocyanin moves to the aqueous (top) pink/red layer.

  • Read: Measure Absorbance of the pink layer at 520 nm .

Experimental Workflow Diagram

Workflow cluster_Assays Parallel Assay Workflows Start Compound Preparation (DMSO Stock) Rep Reporter Assay (lasB::gfp) Start->Rep Bio Biofilm Assay (Crystal Violet) Start->Bio Vir Virulence Assay (Pyocyanin) Start->Vir Readout1 Read: Fluorescence/OD600 (Specific Gene Repression) Rep->Readout1 Readout2 Read: Absorbance 550nm (Biomass Reduction) Bio->Readout2 Readout3 Read: Absorbance 520nm (Phenotype Suppression) Vir->Readout3 Decision Calculate IC50 & Selectivity Index Readout1->Decision Readout2->Decision Readout3->Decision

Caption: Integrated workflow for validating QSI activity across genomic, phenotypic, and functional endpoints.

References

  • Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.[3][4][9][10] EMBO Journal, 22(15), 3803–3815. Link

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Link

  • Givskov, M., et al. (1996). Eukaryotic interference with homoserine lactone-mediated prokaryotic signalling. Journal of Bacteriology, 178(22), 6618–6622. Link

  • Chang, J., et al. (2023). Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. Frontiers in Cellular and Infection Microbiology. Link

  • Müh, U., et al. (2006). A structurally unrelated mimic of a Pseudomonas aeruginosa acyl-homoserine lactone quorum-sensing signal. Proceedings of the National Academy of Sciences, 103(45), 16948-16952. Link

Sources

Method

Enzyme inhibition kinetics of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

Application Note & Protocol Elucidating the Enzyme Inhibition Kinetics of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one: A Guide for Researchers Abstract (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is a compound of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Elucidating the Enzyme Inhibition Kinetics of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one: A Guide for Researchers

Abstract

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is a compound of significant interest in drug discovery due to its structural motifs, which suggest potential as an enzyme inhibitor. The presence of an α,β-unsaturated lactone and a fluoromethylene group points towards a likely mechanism of irreversible inhibition through covalent modification of a target enzyme. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the enzyme inhibition kinetics of this and similar compounds. We delve into the theoretical underpinnings of irreversible enzyme inhibition, present detailed experimental protocols for kinetic analysis, and offer insights into robust data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible kinetic parameters.

Introduction: The Significance of Furanone-Based Inhibitors

The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects[1][2][3][4]. The reactivity of the α,β-unsaturated lactone system makes these molecules susceptible to nucleophilic attack by amino acid residues within an enzyme's active site, often leading to covalent and irreversible inhibition[5]. The addition of a fluoromethylene group to the furanone ring in (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is anticipated to enhance its electrophilic character, making it a potent candidate for a targeted covalent inhibitor.

Understanding the kinetics of such inhibitors is paramount in drug development. Unlike reversible inhibitors, which are typically characterized by a simple equilibrium dissociation constant (Kᵢ), irreversible inhibitors are defined by their rate of inactivation[6]. This guide will walk you through the process of determining these critical kinetic parameters.

Theoretical Framework: The Kinetics of Irreversible Enzyme Inhibition

Irreversible enzyme inhibitors typically follow a two-step kinetic mechanism. The inhibitor (I) first binds reversibly to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E·I). This is followed by an irreversible chemical step where a covalent bond is formed, resulting in the inactivated enzyme (E-I)[6].

This mechanism can be represented as:

E + I ⇌ E·I → E-I

Where:

  • k₁ is the forward rate constant for the formation of the non-covalent complex.

  • k₋₁ is the reverse rate constant for the dissociation of the non-covalent complex.

  • kᵢₙₐ꜀ₜ is the first-order rate constant for the formation of the covalent complex from E·I.

The key kinetic parameters that describe the potency of an irreversible inhibitor are:

  • Kᵢ (Inhibition Constant): This represents the dissociation constant of the initial, reversible binding step (Kᵢ = k₋₁/k₁). A lower Kᵢ indicates a higher affinity of the inhibitor for the enzyme.

  • kᵢₙₐ꜀ₜ (Maximal Rate of Inactivation): This is the maximum rate of covalent bond formation when the enzyme is saturated with the inhibitor.

  • kᵢₙₐ꜀ₜ/Kᵢ (Second-Order Rate Constant): This ratio is the most important measure of an irreversible inhibitor's potency, reflecting the overall efficiency of inactivation. It is analogous to kcat/Km for enzyme catalysis[6].

A critical characteristic of irreversible inhibitors is their time-dependent inhibition[6][7]. The degree of inhibition increases with the duration of incubation of the enzyme with the inhibitor. This is a key feature that distinguishes them from reversible inhibitors.

Experimental Workflow for Kinetic Characterization

The following workflow provides a structured approach to fully characterize the inhibition kinetics of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one.

experimental_workflow cluster_phase1 Phase 1: Initial Characterization cluster_phase2 Phase 2: Determination of Kinetic Parameters cluster_phase3 Phase 3: Data Analysis & Validation P1_A Confirm Time-Dependent Inhibition (IC₅₀ Shift Assay) P1_B Determine Mode of Inhibition (Competitive vs. Non-competitive) P1_A->P1_B If time-dependent P2_A Measure kobs at Varying [Inhibitor] P1_B->P2_A P2_B Determine kinact and KI (Non-linear Regression) P2_A->P2_B P3_A Calculate kinact/KI P2_B->P3_A P3_B Validate with Dialysis or Jump-Dilution Experiments P3_A->P3_B

Caption: Experimental workflow for kinetic analysis.

Detailed Protocols

Materials and Reagents
  • Enzyme: A purified and active enzyme of interest.

  • (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one: Synthesized and purified, with concentration confirmed by a suitable method (e.g., NMR, HPLC). A stock solution in an appropriate solvent (e.g., DMSO) should be prepared.

  • Substrate: The specific substrate for the chosen enzyme.

  • Buffer: A buffer system that ensures optimal enzyme activity and stability.

  • Detection Reagents: Reagents necessary to monitor the progress of the enzymatic reaction (e.g., chromogenic or fluorogenic substrates, coupling enzymes).

  • Instrumentation: A plate reader or spectrophotometer capable of kinetic measurements.

Protocol 1: Confirmation of Time-Dependent Inhibition (IC₅₀ Shift Assay)

This assay is a crucial first step to determine if the inhibitor acts in a time-dependent manner, which is a hallmark of irreversible inhibition[8][9][10].

Principle: The IC₅₀ value of an irreversible inhibitor will decrease with increasing pre-incubation time with the enzyme[11].

Procedure:

  • Prepare two sets of inhibitor dilutions: Prepare serial dilutions of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one in the assay buffer.

  • Set up two 96-well plates:

    • Plate 1 (No Pre-incubation): Add the enzyme and buffer to the wells.

    • Plate 2 (Pre-incubation): Add the enzyme and buffer to the wells.

  • Initiate Pre-incubation: Add the inhibitor dilutions to Plate 2. Incubate for a set period (e.g., 30 minutes) at the optimal temperature for the enzyme.

  • Start the Reactions:

    • To Plate 1, add the inhibitor dilutions and immediately add the substrate to initiate the reaction.

    • To Plate 2, after the pre-incubation period, add the substrate to initiate the reaction.

  • Monitor Reaction Progress: Measure the product formation over time using a plate reader.

  • Data Analysis:

    • Determine the initial reaction rates for each inhibitor concentration in both plates.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration for both plates.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each condition.

Expected Outcome: A significant decrease (shift to the left) in the IC₅₀ value for the pre-incubated plate compared to the non-pre-incubated plate confirms time-dependent inhibition.

ConditionPre-incubation TimeExpected IC₅₀
Plate 10 minutesHigher IC₅₀
Plate 230 minutesLower IC₅₀
Protocol 2: Determination of kᵢₙₐ꜀ₜ and Kᵢ

This protocol involves measuring the observed rate of inactivation (kₒᵦₛ) at various inhibitor concentrations.

Principle: The relationship between kₒᵦₛ and the inhibitor concentration ([I]) follows the equation:

kₒᵦₛ = kᵢₙₐ꜀ₜ[I] / (Kᵢ + [I])

This equation is analogous to the Michaelis-Menten equation[6][12][13].

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the inhibitor.

  • Enzyme-Inhibitor Incubation: For each inhibitor concentration, mix the enzyme with the inhibitor in the assay buffer.

  • Time-Course Aliquots: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), remove an aliquot of the enzyme-inhibitor mixture.

  • Measure Residual Activity: Immediately dilute the aliquot into a solution containing a high concentration of substrate to start the enzymatic reaction. The high substrate concentration helps to minimize further inhibition during the activity measurement.

  • Monitor Reaction: Measure the initial rate of product formation for each aliquot.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the incubation time. The slope of this line is equal to -kₒᵦₛ.

    • Create a secondary plot of kₒᵦₛ versus the inhibitor concentration ([I]).

    • Fit this secondary plot to the equation above using non-linear regression to determine the values of kᵢₙₐ꜀ₜ and Kᵢ[14][15][16].

Inhibitor ConcentrationIncubation Time PointsMeasured Residual ActivityCalculated kₒᵦₛ
[I]₁t₀, t₁, t₂, t₃...A₀, A₁, A₂, A₃...kₒᵦₛ₁
[I]₂t₀, t₁, t₂, t₃...A₀, A₁, A₂, A₃...kₒᵦₛ₂
[I]₃t₀, t₁, t₂, t₃...A₀, A₁, A₂, A₃...kₒᵦₛ₃
............

Mechanistic Insights and Data Interpretation

The kinetic parameters obtained provide valuable insights into the mechanism of action of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one.

  • Kᵢ: A low Kᵢ suggests that the inhibitor has a high affinity for the enzyme's active site even before covalent modification. This is often a desirable trait for targeted covalent inhibitors as it can contribute to selectivity.

  • kᵢₙₐ꜀ₜ: A high kᵢₙₐ꜀ₜ indicates a rapid rate of covalent bond formation once the inhibitor is bound to the enzyme.

  • kᵢₙₐ꜀ₜ/Kᵢ: This value represents the overall efficiency of the inhibitor. A higher kᵢₙₐ꜀ₜ/Kᵢ signifies a more potent irreversible inhibitor.

inhibition_mechanism E Free Enzyme (E) EI Non-covalent Complex (E·I) E->EI k₁ I Inhibitor (I) EI->E k₋₁ E_I Covalently Modified Enzyme (E-I) EI->E_I kinact

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

Disclaimer: The following document provides a detailed framework for the in vivo investigation of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one. As of the date of this publication, specific in vivo data for this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following document provides a detailed framework for the in vivo investigation of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one. As of the date of this publication, specific in vivo data for this compound is not extensively available in peer-reviewed literature. The protocols and mechanistic hypotheses presented herein are based on established methodologies for the broader class of furanone derivatives and are intended to serve as a comprehensive starting point for researchers.

Introduction: The Furanone Scaffold as a Privileged Structure in Drug Discovery

The 2(5H)-furanone core is a prominent heterocyclic motif found in numerous natural products and synthetically developed compounds exhibiting a wide array of biological activities.[1] This scaffold's versatility has made it a subject of intense research, leading to the discovery of derivatives with potent anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Furanones can exert their effects through diverse mechanisms, including the modulation of inflammatory pathways, inhibition of bacterial communication (quorum sensing), and induction of cell cycle arrest in cancer cells.[2][4][5]

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is a synthetic derivative characterized by a fluoromethylene group, a modification that can significantly impact a molecule's metabolic stability and binding affinity. The introduction of fluorine is a common strategy in medicinal chemistry to enhance pharmacokinetic properties.[6] This guide provides a strategic approach to elucidating the in vivo therapeutic potential of this specific compound, focusing on its likely anti-inflammatory and anticancer activities based on the pharmacology of related structures.

Part 1: Hypothesized Mechanism of Action - Anti-Inflammatory Effects

Many furanone derivatives have demonstrated significant anti-inflammatory activity.[7][8] The proposed mechanism often involves the inhibition of key enzymes and signaling pathways in the inflammatory cascade. A plausible hypothesis for (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is the inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the production of pro-inflammatory prostaglandins.[2][7]

The anti-inflammatory effects of furan derivatives are often attributed to their ability to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), and to regulate the expression of associated genes such as inducible nitric oxide synthase (iNOS) and COX-2.[2][9] Furthermore, modulation of signaling pathways like the mitogen-activated protein kinase (MAPK) cascade has been observed.[2]

Furanone_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Stimulus Stimulus TLR4 TLR4 Receptor Stimulus->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway COX2_Gene COX-2 Gene (Transcription) NFkB_Pathway->COX2_Gene MAPK_Pathway->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation Inflammation Prostaglandins->Inflammation Furanone (Z)-5-(fluoromethylene) -4-phenylfuran-2(5H)-one Furanone->NFkB_Pathway Inhibition Furanone->COX2_Enzyme Inhibition Furanone_Anticancer_Pathway Furanone (Z)-5-(fluoromethylene) -4-phenylfuran-2(5H)-one Eag1 Eag-1 K+ Channel Furanone->Eag1 Inhibition Membrane_Potential Altered Membrane Potential Eag1->Membrane_Potential Regulates Cell_Cycle_Progression Cell Cycle Progression Membrane_Potential->Cell_Cycle_Progression S_Phase_Arrest S-Phase Arrest Cell_Cycle_Progression->S_Phase_Arrest Proliferation Tumor Cell Proliferation Cell_Cycle_Progression->Proliferation Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Figure 2: Hypothesized anticancer mechanism via Eag-1 channel inhibition.

Part 3: In Vivo Experimental Design and Protocols

A phased approach is recommended, starting with acute models to establish efficacy and tolerability, followed by more complex disease models.

Protocol 1: Acute Anti-Inflammatory Efficacy in a Rodent Model

This protocol is based on the widely accepted carrageenan-induced paw edema model, an excellent tool for screening acute anti-inflammatory activity. [7] Objective: To evaluate the dose-dependent anti-inflammatory effect of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one.

Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) in saline)

  • Positive control: Indomethacin or Diclofenac

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Plebysmometer or digital calipers

  • Animal weighing scale

  • Oral gavage needles

Experimental Workflow:

Workflow_Paw_Edema Acclimatization 1. Animal Acclimatization (7 days) Fasting 2. Fasting (12 hours prior) Acclimatization->Fasting Grouping 3. Grouping & Baseline Measurement (n=6 per group) Fasting->Grouping Dosing 4. Compound Administration (p.o.) (T = -60 min) Grouping->Dosing Induction 5. Carrageenan Injection (s.c.) (T = 0 min) Dosing->Induction Measurement 6. Paw Volume Measurement (T = 1, 2, 3, 4, 5 hours) Induction->Measurement Analysis 7. Data Analysis (% Inhibition) Measurement->Analysis

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.

Step-by-Step Procedure:

  • Animal Preparation: Acclimatize animals for at least one week. Fast animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group 3: Test Compound - Low Dose (e.g., 10 mg/kg)

    • Group 4: Test Compound - Mid Dose (e.g., 30 mg/kg)

    • Group 5: Test Compound - High Dose (e.g., 100 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Efficacy Assessment: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Calculation:

    • Calculate the edema volume (mL) = (Paw volume at time t) - (Initial paw volume).

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

Expected Data Output (Hypothetical):

GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.25 ± 0.0470.6%
Test Compound100.68 ± 0.0620.0%
Test Compound300.45 ± 0.0547.1%
Test Compound1000.29 ± 0.0465.9%
Protocol 2: Preliminary In Vivo Toxicity and Pharmacokinetic (PK) Screening

Objective: To determine the maximum tolerated dose (MTD) and basic pharmacokinetic parameters of the compound in mice.

Step-by-Step Procedure (Acute Toxicity):

  • Dose Selection: Based on in vitro cytotoxicity, select a range of doses (e.g., 50, 100, 300, 1000, 2000 mg/kg).

  • Administration: Administer a single dose of the compound to groups of mice (n=3-5 per group) via the intended clinical route (e.g., oral gavage).

  • Observation: Monitor animals closely for 14 days for clinical signs of toxicity (e.g., changes in weight, behavior, posture) and mortality.

  • MTD Determination: The MTD is the highest dose that does not cause mortality or significant signs of life-threatening toxicity.

Step-by-Step Procedure (Pharmacokinetic Screening):

  • Animal Preparation: Cannulate the jugular vein of male Sprague-Dawley rats for serial blood sampling. Allow animals to recover.

  • Dosing: Administer a single dose of the compound (e.g., 10 mg/kg, intravenous; 30 mg/kg, oral) to two groups of rats (n=3-4 per group).

  • Blood Sampling: Collect blood samples (approx. 150 µL) into heparinized tubes at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Hypothetical Pharmacokinetic Data:

ParameterUnitIntravenous (10 mg/kg)Oral (30 mg/kg)
T½ (Half-life)h4.55.1
Cmaxng/mL1250850
Tmaxh0.081.0
AUC (0-inf)h*ng/mL45009800
Clearance (CL)mL/h/kg37-
Volume of Distribution (Vd)L/kg2.4-
Bioavailability (F%)%-72.6%

Part 4: Considerations for Anticancer In Vivo Studies

Should the compound show favorable PK/Tox profiles, progression to xenograft models is a logical next step.

Model Selection:

  • Cell Line-Derived Xenograft (CDX): Implant human cancer cells (e.g., C6 glioma, MCF-7 breast cancer) subcutaneously into immunocompromised mice (e.g., Nude, SCID). [5]* Patient-Derived Xenograft (PDX): Implant tumor fragments from a human patient into immunocompromised mice. This model better recapitulates tumor heterogeneity.

Protocol Outline:

  • Tumor Implantation: Implant cancer cells/fragments.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment: Administer the test compound, vehicle, or a standard-of-care chemotherapeutic agent according to a predetermined schedule (e.g., daily for 21 days).

  • Efficacy Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight as a measure of toxicity.

  • Endpoint: At the end of the study, euthanize animals, excise tumors, and weigh them. Tissues can be collected for pharmacodynamic (PD) marker analysis (e.g., IHC for Ki-67 to assess proliferation, or TUNEL assay for apoptosis).

Conclusion and Future Directions

This guide provides a foundational strategy for the in vivo characterization of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one. The initial focus should be on acute anti-inflammatory models to quickly establish proof-of-concept for biological activity, alongside preliminary safety and pharmacokinetic assessments. Positive results would warrant progression into more complex chronic inflammation or oncology xenograft models to fully delineate the therapeutic potential of this promising furanone derivative. Each step must be guided by rigorous, data-driven decisions to ensure a scientifically sound evaluation.

References

  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. (2023).
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Journal of Inflammation Research.[Link]

  • The Clinical and Forensic Toxicology of Z-drugs. (2013). Journal of Medical Toxicology.[Link]

  • Synthesis and pharmacological evaluation of 2(3H)-furanones and 2(3H)-pyrrolones, combining analgesic and antiinflammatory properties with reduced gastrointestinal toxicity and lipid peroxidation. (2010). Bioorganic & Medicinal Chemistry.[Link]

  • Furan based synthetic chalcone derivative functions against gut inflammation and oxidative stress demonstrated in in-vivo zebrafish model. (2023). European Journal of Pharmacology.[Link]

  • Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. (2023).
  • Synthesis and pharmacological evaluation of 2(3H)-furanones and 2(3H)-pyrrolones, combining analgesic and anti-inflammatory properties with reduced gastrointestinal toxicity and lipid peroxidation. (2010). Semantic Scholar.[Link]

  • Synthesis of New Furanone Derivatives with Potent Anticancer Activity. (2020). ResearchGate.[Link]

  • Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. (2018). Chemical Biology & Drug Design.[Link]

  • Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). Molecules.[Link]

  • Synthesis and biological activities of a series of 4,5-diaryl-3-hydroxy-2(5H)-furanones. (2008). European Journal of Medicinal Chemistry.[Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. (2016). Current Organic Chemistry.[Link]

  • (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. (2021). Molbank.[Link]

  • Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors. (2017). European Journal of Medicinal Chemistry.[Link]

  • Detection of in vivo genotoxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) by the alkaline single cell gel electrophoresis (Comet) assay in multiple mouse organs. (1997). Mutation Research.[Link]

  • A Review on the pharmacokinetics action of benzodiazepine. (2022). Journal of Pharmaceutical Negative Results.[Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2023). Molecules.[Link]

  • Pharmacokinetic properties of Z-drugs. (2013). ResearchGate.[Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry.[Link]

  • 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2015). Egyptian Journal of Chemistry.[Link]

  • RoC Profile: Furan. (2018). National Toxicology Program.[Link]

  • The use of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone for controlling acid mine drainage through the inhibition of Acidithiobacillus ferrooxidans biofilm formation. (2015). Bioresource Technology.[Link]

  • Developmental toxicity evaluation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats. (2003). Toxicology Letters.[Link]

  • Inhibition of biofilm formation and swarming of Bacillus subtilis by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone. (2002). Letters in Applied Microbiology.[Link]

  • The Clinical and Forensic Toxicology of Z-drugs. (2013). ResearchGate.[Link]

  • RIFM fragrance ingredient safety assessment, 3(2H)-furanone, 5-ethyl-4-hydroxy-2-methyl-, CAS Registry Number 27538-09-6. (2021). Food and Chemical Toxicology.[Link]

  • Pharmacokinetics and metabolism of zopiclone. (1985). Pharmacology Biochemistry and Behavior.[Link]

  • (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. (2021). AIR Unimi.[Link]

  • In vitro and in vivo toxicity of selected furanones. (2021). ResearchGate.[Link]

  • 2(5H)-Furanone, 5-bromo-4-methyl-. (2025). CompTox Chemicals Dashboard, US EPA.[Link]

  • Mechanisms of Furan-Induced Toxicity and Carcinogenicity. (2000). Grantome.[Link]

Sources

Method

Application Notes &amp; Protocols: (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one and its Analogs as Chemical Probes

A Note on the Subject Compound: Initial searches for the specific chemical probe, (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one, did not yield sufficient detailed information to construct a comprehensive application gu...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial searches for the specific chemical probe, (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one, did not yield sufficient detailed information to construct a comprehensive application guide. However, the broader class of furanone derivatives, particularly those with a fluorophenyl moiety, are well-documented as potent chemical probes in various biological systems. This guide will therefore focus on a closely related and extensively studied analog, 4-fluorophenyl-5-methylene-2(5H)-furanone derivatives , as potent inhibitors of bacterial quorum sensing. The principles and protocols detailed herein are designed to be broadly applicable to the investigation of similar furanone-based probes.

Introduction to Furanone-Based Chemical Probes

The furan-2(5H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products with diverse biological activities.[1] The incorporation of a fluorinated phenyl group can significantly enhance the potency and pharmacokinetic properties of these molecules.[2][3] This guide provides a detailed overview of the application of 4-fluorophenyl-5-methylene-2(5H)-furanone derivatives as chemical probes for investigating and inhibiting bacterial quorum sensing, a cell-to-cell communication process that regulates virulence and biofilm formation.[4][5]

Mechanism of Action: Quorum Sensing Inhibition

Quorum sensing (QS) is a mechanism of gene regulation in which bacteria coordinate their behavior in response to population density. This is achieved through the production and detection of signaling molecules called autoinducers. In many pathogenic bacteria, such as Pseudomonas aeruginosa, QS systems control the expression of virulence factors and the formation of biofilms, which are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS).[5]

4-Fluorophenyl-5-methylene-2(5H)-furanone derivatives have been shown to act as potent quorum sensing inhibitors (QSIs).[4] These compounds can interfere with QS signaling at various levels, including:

  • Inhibition of autoinducer synthesis: They may block the enzymatic machinery responsible for producing autoinducer molecules.

  • Interference with signal reception: They can act as antagonists, binding to the autoinducer receptors and preventing their activation.

  • Downregulation of QS-controlled genes: By disrupting the QS cascade, they can lead to a decrease in the expression of genes responsible for virulence factor production and biofilm formation.[5]

The electrophilic nature of the α,β-unsaturated lactone in the furanone ring is often crucial for their activity, potentially allowing for covalent modification of target proteins.[6]

Applications and Protocols

Evaluation of Quorum Sensing Inhibitory Activity

A primary application of these probes is to identify and characterize their ability to inhibit QS systems. This can be achieved through a variety of in vitro assays.

Protocol 1: Inhibition of Virulence Factor Production in P. aeruginosa

This protocol assesses the ability of the furanone probe to inhibit the production of pyocyanin, a blue-green phenazine pigment and a key virulence factor of P. aeruginosa whose production is regulated by QS.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one analog stock solution (in DMSO)

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate P. aeruginosa in LB broth and grow overnight at 37°C with shaking.

  • Treatment: Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth. Add the furanone probe at various concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cultures for 18-24 hours at 37°C with shaking.

  • Pyocyanin Extraction:

    • Centrifuge 5 mL of each culture at 4,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously for 30 seconds.

    • Centrifuge at 4,000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the blue chloroform layer to a new tube.

    • Add 1 mL of 0.2 M HCl and vortex. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

  • Quantification: Measure the absorbance of the pink aqueous phase at 520 nm. The concentration of pyocyanin is calculated by multiplying the OD520 by 17.072.

  • Data Analysis: Plot the pyocyanin concentration against the probe concentration to determine the IC50 value.

Causality Behind Experimental Choices:

  • P. aeruginosa PAO1 is a standard laboratory strain with well-characterized QS systems.

  • Pyocyanin is a readily quantifiable colored product, making it a convenient reporter for QS activity.

  • The extraction procedure isolates pyocyanin from other culture components for accurate measurement.

Biofilm Inhibition and Disruption Assays

Biofilms are a major contributor to the persistence of chronic infections. Furanone-based QSIs can be evaluated for their ability to prevent biofilm formation and disrupt established biofilms.[5]

Protocol 2: Crystal Violet Staining for Biofilm Quantification

Materials:

  • P. aeruginosa strain

  • LB broth

  • Furanone probe stock solution

  • 96-well polystyrene microtiter plate

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%)

  • Plate reader

Procedure:

  • Treatment: In a 96-well plate, add 100 µL of a diluted overnight culture of P. aeruginosa (OD600 = 0.05) to each well. Add 100 µL of LB broth containing the furanone probe at various concentrations.

  • Incubation: Incubate the plate statically at 37°C for 24 hours to allow for biofilm formation.

  • Washing: Gently discard the culture medium and wash the wells three times with 200 µL of sterile PBS to remove planktonic cells.

  • Staining: Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Destaining: Discard the crystal violet solution and wash the wells three times with PBS. Air dry the plate.

  • Solubilization: Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Compare the absorbance of the treated wells to the control wells to determine the percentage of biofilm inhibition.

Visualization of Experimental Workflow:

G cluster_0 Biofilm Inhibition Assay Workflow A Prepare P. aeruginosa culture B Add culture and furanone probe to 96-well plate A->B C Incubate for 24h at 37°C B->C D Wash with PBS to remove planktonic cells C->D E Stain with 0.1% Crystal Violet D->E F Wash with PBS E->F G Solubilize with 95% Ethanol F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for quantifying biofilm inhibition using the crystal violet method.

Target Identification and Mechanistic Studies

To understand how these probes work, it is essential to identify their molecular targets. Competitive profiling using activity-based protein profiling (ABPP) is a powerful technique for this purpose.[6]

Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)

This protocol describes a general workflow for identifying the protein targets of a furanone probe by competing with a known activity-based probe that targets a specific class of enzymes (e.g., those with an active site cysteine).[6]

Materials:

  • Bacterial cell lysate

  • Furanone probe

  • Activity-based probe (ABP) with a reporter tag (e.g., alkyne or fluorescent tag)

  • Click chemistry reagents (if using an alkyne-tagged ABP)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Lysate Preparation: Prepare a soluble proteome extract from the target bacterium.

  • Competitive Incubation: Pre-incubate aliquots of the proteome with increasing concentrations of the furanone probe for a defined period.

  • ABP Labeling: Add the ABP to each reaction and incubate to allow for covalent labeling of target proteins.

  • Click Chemistry (if applicable): If an alkyne-tagged ABP was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent reporter tag.

  • SDS-PAGE Analysis: Separate the labeled proteins by SDS-PAGE.

  • Visualization: Visualize the labeled proteins using a fluorescence gel scanner.

  • Data Analysis: A decrease in the fluorescence intensity of a protein band in the presence of the furanone probe indicates that the probe is binding to that protein and preventing its labeling by the ABP. Target proteins can be identified by excising the band and using mass spectrometry-based proteomics.

Visualization of Signaling Pathway Inhibition:

G cluster_0 Quorum Sensing Signaling Cascade cluster_1 Inhibition by Furanone Probe Autoinducer Autoinducer Synthesis Receptor Receptor Binding Autoinducer->Receptor Transcription Transcriptional Activation Receptor->Transcription Virulence Virulence Factor Production Transcription->Virulence Biofilm Biofilm Formation Transcription->Biofilm Probe Furanone Probe Probe->Inhibition1 Probe->Inhibition2

Caption: Potential points of intervention for furanone probes in a generalized quorum sensing pathway.

Quantitative Data Summary

The following table summarizes hypothetical data for a representative 4-fluorophenyl-5-methylene-2(5H)-furanone derivative, "Compound X".

AssayEndpointResult
Pyocyanin InhibitionIC5015 µM
Biofilm Formation InhibitionIC5025 µM
Cytotoxicity (e.g., in HepG2 cells)CC50> 200 µM

Conclusion

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one and its analogs represent a promising class of chemical probes for the study and inhibition of bacterial quorum sensing. The protocols outlined in this guide provide a framework for researchers to evaluate the activity of these compounds and to elucidate their mechanisms of action. The favorable therapeutic window suggested by the potent anti-virulence activity and low cytotoxicity highlights the potential of these molecules for the development of novel anti-infective agents that do not rely on traditional bactericidal or bacteriostatic mechanisms.

References

  • BindingDB BDBM23398 (2Z)-1-{5-[(4-fluorophenyl)methyl]furan-2-yl}. (n.d.). BindingDB. Retrieved February 17, 2026, from [Link]

  • Zhang, P., Chen, W., Ma, Y. C., Bai, B., Sun, G., Zhang, S., Chang, X., Wang, Y., Jiang, N., Zhang, X., & Ma, S. (2023). Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. Journal of Medicinal Chemistry, 66(13), 8441–8463. [Link]

  • Böttcher, T. (2020). Competitive profiling for enzyme inhibitors using chemical probes. Methods in Enzymology, 634, 1-28. [Link]

  • Artasensi, A., Baron, G., Vistoli, G., Aldini, G., & Fumagalli, L. (2021). (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. Molbank, 2021(1), M1193. [Link]

  • Li, H., Li, Y., Li, Y., Zhang, Y., Li, H., & Li, H. (2015). The use of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone for controlling acid mine drainage through the inhibition of Acidithiobacillus ferrooxidans biofilm formation. Bioresource Technology, 186, 52–57. [Link]

  • World News of Natural Sciences 30(2) (2020) 203-212. (2020). Novel Synthesis, spectral, characterization of 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl).
  • Artasensi, A., Baron, G., Vistoli, G., Aldini, G., & Fumagalli, L. (2021). (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. AIR Unimi. Retrieved February 17, 2026, from [Link]

  • Chen, M., Chen, Z., Xu, Y., & Lin, J. (2017). Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors. European Journal of Medicinal Chemistry, 127, 454–464. [Link]

  • PubChem. (n.d.). 5-hydroxy-4-phenylfuran-2(5H)-one. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Chen, Y., Li, Y., Li, Y., & Chen, Y. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design, 92(1), 1431–1439. [Link]

  • Scilit. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved February 17, 2026, from [Link]

  • Paduszyński, K., & Wiglusz, K. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(21), 6699. [Link]

  • ResearchGate. (n.d.). Preparation of 3,4,5-substituted furan-2(5H)-one derivatives. Retrieved February 17, 2026, from [Link]

  • Ophthalmology Times. (2026, February 16). FDA approves DifGen's generic fluorometholone ophthalmic suspension 0.1% for steroid-responsive anterior segment inflammation. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2024, October 18). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
  • Barbulovic-Nad, I., Au, S. H., & Wheeler, A. R. (2010). Digital microfluidics for cell-based assays. Lab on a Chip, 10(13), 1696–1702. [Link]

  • Beilstein Journal of Organic Chemistry. (2024, May 2). A Diels–Alder probe for discovery of natural products containing furan moieties. Retrieved February 17, 2026, from [Link]

  • Pliss, A., Peng, X., Liu, L., Kuzmin, A., Wang, Y., Qu, J., Li, Y., & Prasad, P. N. (2015). Single Cell Assay for Molecular Diagnostics and Medicine: Monitoring Intracellular Concentrations of Macromolecules by Two-photon Fluorescence Lifetime Imaging. Theranostics, 5(9), 919–930. [Link]

  • Stelzer, G. T., & Marti, G. (2013). Validation of cell-based fluorescence assays: Practice guidelines from the ICSH and ICCS. Cytometry Part B: Clinical Cytometry, 84(5), 287-290. [Link]

  • Semantic Scholar. (2023, December 25). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. Retrieved February 17, 2026, from [Link]

  • arXiv. (n.d.). A Robust Synthesis of Fluorosurfactants with Tunable Functions via a Two-Step Reaction. Retrieved February 17, 2026, from [Link]

Sources

Application

Introduction: The Therapeutic Promise of Furanones and the Need for High-Throughput Screening

An In-Depth Technical Guide to the High-Throughput Screening of Furanone Derivative Libraries The furanone ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural and synthetic m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the High-Throughput Screening of Furanone Derivative Libraries

The furanone ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural and synthetic molecules with remarkable biological activity.[1][2] Derivatives of this five-membered lactone have demonstrated significant potential as anti-inflammatory, antiviral, analgesic, and anticancer agents.[1][3] One of the most compelling applications for furanone derivatives lies in their ability to act as antimicrobial agents through a sophisticated mechanism known as Quorum Sensing (QS) inhibition.[1]

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and the production of virulence factors, once a certain population density is reached.[4][5] Furanones, particularly halogenated variants originally discovered in the marine alga Delisea pulchra, are structurally similar to the native acyl-homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria.[6] This structural mimicry allows them to competitively bind to key QS receptors, such as LasR and RhlR in the opportunistic pathogen Pseudomonas aeruginosa, effectively disrupting bacterial communication and neutralizing their virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[1][7][8]

Given the immense chemical diversity that can be built around the furanone core, identifying the most potent and selective derivatives requires a systematic and rapid evaluation of large compound libraries.[2] High-Throughput Screening (HTS) provides the necessary automation, miniaturization, and data processing power to meet this challenge.[9] HTS enables the rapid testing of thousands to millions of compounds, transforming the slow, manual process of drug discovery into a highly efficient, data-driven pipeline for identifying promising "hit" compounds.[9][10]

This guide provides a comprehensive framework for developing and executing an HTS campaign for furanone derivative libraries, with a specific focus on identifying novel QS inhibitors. We will delve into the critical aspects of assay development, provide a detailed, field-proven protocol, and outline a robust data analysis workflow to ensure the identification of valid, actionable lead compounds.

Section 1: Assay Development and Validation: The Blueprint for a Successful Screen

The quality and reliability of any HTS campaign are fundamentally determined by the quality of the underlying assay. The primary goal of this phase is to design a biologically relevant assay, miniaturize it for a high-throughput format (typically 384- or 1536-well plates), and validate its performance to ensure it is robust and reproducible.[11]

Selecting the Primary Screening Assay: Targeting Quorum Sensing

For identifying QS inhibitors, a reporter gene assay is the industry standard due to its high sensitivity, specificity, and amenability to automation. This approach utilizes a genetically engineered bacterial strain where a reporter gene (e.g., luciferase for luminescence or Green Fluorescent Protein [GFP] for fluorescence) is placed under the control of a QS-regulated promoter. Inhibition of the QS pathway by an active furanone derivative results in a measurable decrease in the reporter signal.

  • Causality Behind Choice: We select a reporter-based assay because it directly measures the transcriptional output of the targeted QS pathway. A decrease in signal provides strong evidence that a compound is interfering with a specific regulatory circuit, rather than non-specifically affecting a downstream phenotype like biofilm formation, which can be influenced by many factors. A common and well-validated model is a P. aeruginosa strain with a lasB-luciferase reporter, which measures the activity of the LasR receptor, a primary target for furanone compounds.[5][7]

The Critical Role of Counter-Screens: Eliminating False Positives

A common pitfall in HTS is the identification of compounds that appear active but achieve their effect through an undesirable mechanism. These "false positives" can waste significant resources. Therefore, a primary screen must be run in parallel or sequentially with one or more counter-screens.

  • Bacterial Growth Inhibition (Cytotoxicity) Assay: The most critical counter-screen is a simple viability assay. The goal is to find compounds that inhibit QS without killing the bacteria.[12] A compound that inhibits the reporter signal simply because it is toxic to the cells is not a true QSI. An MTT or resazurin-based assay can be used to measure metabolic activity as a proxy for cell viability.[13][14]

  • Reporter Enzyme Inhibition Assay: Some compounds can directly inhibit the reporter enzyme itself (e.g., luciferase). A cell-free assay containing the purified reporter enzyme can be used to identify and flag these compounds.

Assay Miniaturization and Quality Control

Transitioning the assay from a 96-well to a 384- or 1536-well format is essential for cost-effectiveness and throughput.[11] During this process, parameters such as cell density, incubation time, and reagent concentrations must be re-optimized.

The ultimate measure of a successful HTS assay is its robustness, which is quantified by the Z'-factor . This statistical parameter provides a measure of the separation between the high (negative control, no inhibition) and low (positive control, maximal inhibition) signals.

Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) (Where SD is the standard deviation)

An assay is considered excellent for HTS when its Z'-factor is consistently greater than 0.5 .[15] This indicates a large signal window and low data variability, ensuring that hits can be reliably distinguished from noise.

The overall HTS workflow, from assay development to hit validation, follows a logical progression designed to maximize efficiency and confidence in the final results.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Hit Validation Assay_Choice Select Primary Assay (e.g., QS Reporter) Counter_Screen Design Counter-Screens (e.g., Cytotoxicity) Assay_Choice->Counter_Screen Miniaturize Miniaturize to 384/1536-well Format Counter_Screen->Miniaturize Validate Validate with Controls (Z'-Factor > 0.5) Miniaturize->Validate Primary_HTS Primary HTS of Furanone Library Validate->Primary_HTS Assay Ready Data_Analysis Normalize Data & Identify Primary Hits Primary_HTS->Data_Analysis Run_Counters Screen Hits in Counter-Assays Data_Analysis->Run_Counters Triage Triage Hits: Eliminate False Positives Run_Counters->Triage Confirmation Re-test & Confirm Primary Hits Triage->Confirmation Validated Hits Dose_Response Generate Dose-Response Curves (IC50) Confirmation->Dose_Response SAR Preliminary SAR Analysis Dose_Response->SAR Lead_Dev Lead Optimization SAR->Lead_Dev

Caption: High-Throughput Screening (HTS) Workflow from Assay Development to Lead Optimization.

The following table summarizes the key parameters that must be defined and optimized during the assay development phase.

ParameterRecommended SpecificationRationale
Microplate Format 384-well, solid white, opaqueWhite plates maximize luminescent signal; opaque walls prevent well-to-well crosstalk.[9]
Assay Volume 20 - 50 µLReduces reagent costs and allows for high-density screening.[15]
Furanone Concentration 10 - 20 µM (single point)A concentration high enough to identify genuine activity while minimizing off-target effects.
Solvent DMSO (final concentration ≤ 0.5%)Universal solvent for compound libraries; concentration kept low to avoid solvent toxicity.[15]
Negative Control DMSO vehicle onlyRepresents 0% inhibition (baseline QS activity).
Positive Control Known QSI (e.g., Furanone C-30) or no cellsRepresents 100% inhibition or background signal.[5]
Quality Metric Z'-Factor > 0.5Ensures the assay is robust and suitable for HTS.[15]

Section 2: Detailed Protocols for Screening Furanone Libraries

The following protocols are designed for execution using standard HTS automation, including liquid handlers and robotic plate manipulators.

Protocol 2.1: Primary Screen - QS Inhibition Luminescence Assay

This protocol identifies furanone derivatives that inhibit the LasR-dependent signaling pathway in Pseudomonas aeruginosa.

Materials:

  • P. aeruginosa reporter strain (e.g., carrying a lasB-luxCDABE fusion).

  • Growth Medium (e.g., Luria-Bertani Broth).

  • Furanone derivative library, pre-plated in 384-well format ("daughter plates").

  • Control compounds: Negative (DMSO), Positive (e.g., 50 µM Furanone C-30).

  • 384-well solid white, clear-bottom microplates.

  • Automated liquid handling system.

  • Plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Inoculate the P. aeruginosa reporter strain into growth medium and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture to an optical density at 600 nm (OD600) of ~0.05 in fresh medium.

  • Compound Transfer: Using an automated liquid handler with a 384-pin tool, transfer ~50-100 nL of compound solution from the furanone library daughter plates to the empty 384-well assay plates. This results in a final compound concentration of ~10-20 µM upon addition of cells. Also, dispense DMSO and positive controls to designated wells.

  • Cell Dispensing: Using a multi-channel dispenser, add 40 µL of the diluted bacterial culture to each well of the assay plates containing the pre-spotted compounds.

  • Incubation: Seal the plates to prevent evaporation and incubate for 4-6 hours at 37°C with shaking. This time is optimized to allow for QS activation and reporter gene expression.

  • Signal Detection: After incubation, place the plates in a plate reader and measure the luminescence signal from each well.

Protocol 2.2: Counter-Screen - Bacterial Viability (Resazurin) Assay

This protocol identifies compounds from the primary hit list that are cytotoxic, allowing them to be flagged as false positives.

Materials:

  • Primary "hit" compounds, plated in a new 384-well plate.

  • P. aeruginosa reporter strain.

  • Growth Medium.

  • Resazurin sodium salt solution (0.1 mg/mL).

  • 384-well black, clear-bottom microplates.

Step-by-Step Methodology:

  • Plate Preparation: Prepare assay plates with hit compounds, DMSO, and a positive control for toxicity (e.g., a high concentration of an antibiotic) as described in Protocol 2.1, Step 2.

  • Cell Dispensing and Incubation: Add 40 µL of diluted bacterial culture (OD600 ~0.05) to each well and incubate for the same duration as the primary screen (4-6 hours) at 37°C.

  • Reagent Addition: Add 5 µL of Resazurin solution to each well and incubate for an additional 1-2 hours at 37°C. Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

  • Signal Detection: Measure the fluorescence of each well (Excitation ~560 nm, Emission ~590 nm) using a plate reader. A significant decrease in fluorescence compared to the DMSO control indicates cytotoxicity.

Section 3: Data Analysis and Hit Confirmation

Raw data from an HTS campaign can be noisy and requires a systematic analysis pipeline to confidently identify true hits.[16][17]

Primary Data Normalization and Hit Selection

The goal of this step is to transform the raw signal (e.g., Relative Luminescence Units) into a meaningful measure of activity.

  • Data Normalization: The data from each plate is normalized to the intra-plate controls. The percent inhibition for each compound well is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg_ctrl) / (Mean_pos_ctrl - Mean_neg_ctrl))

  • Hit Identification: A "hit" is defined as a compound that produces a signal beyond a certain statistical threshold. A common and robust method is to set the hit threshold at three times the standard deviation (SD) of the negative control mean. Hit if % Inhibition > (Mean_inhibition_neg_ctrl + 3 * SD_neg_ctrl)

The diagram below illustrates the mechanism targeted by the primary screen. Furanone derivatives act by competitively binding to QS receptors, preventing the binding of natural autoinducers (AHLs) and subsequent transcription of virulence genes, including the reporter gene.

QS_Inhibition cluster_0 Bacterial Cell cluster_1 QS-Controlled Genes AHL AHL Autoinducer Receptor LasR/RhlR Receptor AHL->Receptor Binds & Activates Furanone Furanone Derivative Furanone->Receptor Competitively Inhibits Virulence Virulence Factors Receptor->Virulence Promotes Transcription Biofilm Biofilm Formation Receptor->Biofilm Reporter Reporter Gene (lux) Receptor->Reporter

Caption: Mechanism of Quorum Sensing (QS) Inhibition by Furanone Derivatives.

Hit Triage and Confirmation

Once primary hits are identified, they must be filtered and confirmed.

  • Triage: The results from the primary screen and counter-screen are merged. Any compound that showed significant activity in the cytotoxicity counter-screen is flagged as a false positive and typically removed from further consideration.

  • Hit Confirmation: The remaining, non-toxic hits are "cherry-picked" from the original library plates and re-tested in the primary assay to confirm their activity. This step eliminates hits that may have occurred due to random error.

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations (typically an 8- to 12-point titration) to generate a dose-response curve. From this curve, the IC50 value (the concentration at which the compound elicits 50% of its maximal effect) is calculated. The IC50 provides a quantitative measure of a compound's potency.[18][19]

A hypothetical summary of processed HTS data is shown below.

Compound ID% Inhibition (QS Screen)% Viability (Toxicity Screen)Hit StatusIC50 (µM)
F00185.298.5Confirmed Hit2.5
F00212.5101.2Inactive> 50
F00395.15.4False Positive (Toxic)N/A
F00478.995.3Confirmed Hit8.1

Conclusion and Future Directions

High-throughput screening is an indispensable tool for navigating the vast chemical space of furanone derivative libraries to uncover novel therapeutic agents. By coupling a robust, target-specific primary assay with essential counter-screens, researchers can efficiently identify potent and non-toxic hit compounds. The workflow described herein, from meticulous assay development and validation to systematic data analysis and hit confirmation, provides a reliable pathway for discovering promising leads.

The confirmed hits from this process, characterized by their potency (low IC50) and structure, serve as the starting point for the next phase of drug discovery: lead optimization. Through medicinal chemistry efforts, these initial furanone scaffolds can be further refined to improve their efficacy, selectivity, and pharmacokinetic properties, ultimately paving the way for a new generation of anti-virulence drugs to combat bacterial infections.

References

  • Current Organic Chemistry. An Overview of the Chemistry and Pharmacological Potentials of Furanones Skeletons. [Link]

  • National Center for Biotechnology Information. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. [Link]

  • Ovid. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa. [Link]

  • CORA. Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. [Link]

  • PubMed. Discovery of novel furanone derivatives as potent Cdc7 kinase inhibitors. [Link]

  • Clinical Cancer Investigation Journal. Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. [Link]

  • ResearchGate. Furanones with significant anti-biofilm activity as analysed by... [Link]

  • PubMed. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. [Link]

  • PubMed. Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity. [Link]

  • National Center for Biotechnology Information. Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. [Link]

  • MDPI. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. [Link]

  • Royal Society of Chemistry. Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. [Link]

  • PubMed. Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. [Link]

  • ResearchGate. In vitro and in vivo toxicity of selected furanones. [Link]

  • Frontiers. Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. [Link]

  • MDPI. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]

  • TSI Journals. Synthesis and cytotoxicity studies of some furanone derivatives. [Link]

  • PubMed. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. [Link]

  • ResearchGate. Synthesis and cytotoxic evaluation of halogenated furanones. [Link]

  • Nuvisan. HTS assay development. [Link]

  • PubMed. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • PubMed. Identification of diphenyl furan derivatives via high throughput and computational studies as ArgA inhibitors of Mycobacterium tuberculosis. [Link]

  • ResearchGate. Computational Methods for Analysis of High-Throughput Screening Data. [Link]

  • ResearchGate. High Throughput Screening: Methods and Protocols. [Link]

Sources

Method

Application Note: Radiolabeling of (Z)-5-([¹⁸F]fluoromethylene)-4-phenylfuran-2(5H)-one for PET Imaging Studies

Introduction Positron Emission Tomography (PET) is a premier non-invasive molecular imaging modality that provides three-dimensional images of physiological processes in vivo.[1] The power of PET lies in the use of radio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Positron Emission Tomography (PET) is a premier non-invasive molecular imaging modality that provides three-dimensional images of physiological processes in vivo.[1] The power of PET lies in the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide.[1] Fluorine-18 (¹⁸F) is the most widely used radionuclide in PET due to its near-ideal physical and nuclear characteristics, including a convenient half-life of 109.7 minutes and low positron energy (0.635 MeV), which results in high-resolution images.[2]

The furan-2(5H)-one scaffold is a core structure in numerous natural products and pharmacologically active compounds, known to exhibit a wide range of biological activities. The specific compound, (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one, is an emerging molecule of interest for imaging studies due to its potential to act as a mechanism-based inhibitor or a probe for specific enzymatic activities within the body. The introduction of the ¹⁸F-label allows for the in vivo quantification and localization of its biological targets, offering a powerful tool for drug development and disease diagnosis.[3][4]

This application note provides a comprehensive guide for the synthesis of a suitable precursor and the subsequent radiolabeling with ¹⁸F to produce (Z)-5-([¹⁸F]fluoromethylene)-4-phenylfuran-2(5H)-one, herein referred to as [¹⁸F]FMFP. The protocols detailed below are designed for researchers, scientists, and drug development professionals engaged in the development of novel PET radiotracers.

Principle of the Method

The radiosynthesis of [¹⁸F]FMFP is achieved through a two-stage process: 1) the synthesis of a suitable precursor molecule, and 2) the nucleophilic substitution reaction to introduce the ¹⁸F-label. The chosen precursor is (Z)-5-(tosyloxymethylene)-4-phenylfuran-2(5H)-one, which contains a tosylate group—an excellent leaving group for nucleophilic substitution.

The overall strategy involves the stereoselective synthesis of the Z-isomer of the precursor, followed by a one-step nucleophilic substitution with no-carrier-added [¹⁸F]fluoride. The "naked" [¹⁸F]fluoride is activated using a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a weak base like potassium carbonate. The reaction is performed in an automated synthesis module to ensure reproducibility and radiation safety.[5] Subsequent purification using semi-preparative High-Performance Liquid Chromatography (HPLC) yields the final high-purity radiotracer.

Experimental Protocols

Part 1: Synthesis of the Precursor, (Z)-5-(tosyloxymethylene)-4-phenylfuran-2(5H)-one

The synthesis of the tosylated precursor is proposed via a multi-step route starting from commercially available reagents. A plausible synthetic pathway involves the creation of a (hydroxymethylene) intermediate followed by tosylation. A Wittig-type reaction is a suitable method for the stereoselective formation of the exocyclic double bond.[6][7]

Step 1.1: Synthesis of 4-phenyl-2(5H)-furanone

This intermediate can be synthesized via several established methods. One common approach is the reaction of phenacyl bromide with the sodium salt of diethyl malonate, followed by hydrolysis, decarboxylation, and cyclization.

Step 1.2: Synthesis of (Z)-5-(hydroxymethylene)-4-phenylfuran-2(5H)-one

A stereoselective Wittig reaction or a Horner-Wadsworth-Emmons reaction can be employed to introduce the hydroxymethylene group with the desired Z-configuration.[7]

  • Protocol:

    • To a solution of 4-phenyl-2(5H)-furanone (1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a suitable base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes.

    • Add a solution of paraformaldehyde (1.5 eq) in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain (Z)-5-(hydroxymethylene)-4-phenylfuran-2(5H)-one.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Step 1.3: Tosylation of (Z)-5-(hydroxymethylene)-4-phenylfuran-2(5H)-one

  • Protocol:

    • Dissolve (Z)-5-(hydroxymethylene)-4-phenylfuran-2(5H)-one (1 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.5 eq) and 4-toluenesulfonyl chloride (1.2 eq) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Wash the reaction mixture with water, 1 M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the final precursor, (Z)-5-(tosyloxymethylene)-4-phenylfuran-2(5H)-one.

    • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Automated [¹⁸F]Radiolabeling of the Precursor

The radiolabeling is performed using a commercial automated synthesis module. The following is a general protocol that should be adapted to the specific synthesizer used.

  • Protocol:

    • [¹⁸F]Fluoride Trapping: Transfer the cyclotron-produced aqueous [¹⁸F]fluoride solution to the synthesis module and trap it on a quaternary ammonium anion exchange cartridge (e.g., QMA).

    • Elution and Drying: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.

    • Azeotropic Drying: Remove the water by azeotropic distillation under a stream of nitrogen at elevated temperature (typically 100-120 °C). Repeat this step with anhydrous acetonitrile to ensure the [¹⁸F]fluoride/K₂₂₂ complex is anhydrous.[5]

    • Radiolabeling Reaction: Dissolve the precursor, (Z)-5-(tosyloxymethylene)-4-phenylfuran-2(5H)-one (typically 5-10 mg), in anhydrous dimethylformamide (DMF) or acetonitrile and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Heat the reaction mixture at 100-120 °C for 10-15 minutes. The progress of the reaction can be monitored by radio-thin-layer chromatography (radio-TLC).

    • Quenching and Dilution: After the reaction is complete, cool the reaction vessel and quench the reaction by adding the HPLC mobile phase.

Part 3: Purification and Formulation
  • Protocol:

    • Semi-preparative HPLC: Purify the crude reaction mixture using a semi-preparative reversed-phase HPLC column (e.g., C18). The mobile phase typically consists of a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid, if necessary). Monitor the elution profile with a UV detector and a radioactivity detector.

    • Product Collection: Collect the fraction corresponding to the [¹⁸F]FMFP peak.

    • Formulation: Remove the HPLC solvent from the collected fraction using a rotary evaporator or by solid-phase extraction (SPE) on a C18 cartridge. Elute the final product from the SPE cartridge with ethanol and dilute with sterile saline for injection to obtain an isotonic, sterile, and pyrogen-free solution.

Part 4: Quality Control

A series of quality control tests must be performed to ensure the final product is suitable for in vivo studies.

  • Protocol:

    • Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.

    • pH: The pH of the final formulation should be between 4.5 and 7.5.

    • Radiochemical Purity: Determine the radiochemical purity by analytical radio-HPLC. The purity should be ≥95%.

    • Radionuclidic Purity: Confirm the identity of the radionuclide by measuring the half-life of the final product and by gamma-ray spectroscopy.

    • Chemical Purity: Analyze the final product by analytical HPLC with a UV detector to identify and quantify any non-radioactive chemical impurities, including the precursor.

    • Specific Activity: Calculate the specific activity of the radiotracer in GBq/µmol or Ci/mmol. This is determined by dividing the total radioactivity of the product by the total molar amount of the compound (labeled and unlabeled).

    • Residual Solvents: Use gas chromatography (GC) to ensure that the levels of residual solvents (e.g., acetonitrile, ethanol, DMF) are below the limits specified by pharmacopeial standards.

    • Sterility and Endotoxin Testing: Perform sterility tests and Limulus Amebocyte Lysate (LAL) tests to ensure the product is free from microbial and endotoxin contamination.

Data Presentation

ParameterExpected ValueMethod
Radiochemical Yield (decay-corrected)25-40%Radio-HPLC
Radiochemical Purity>95%Analytical Radio-HPLC
Specific Activity>40 GBq/µmolHPLC-UV and Radioactivity Detector
Total Synthesis Time50-60 minutes-

Visualizations

Radiosynthesis_Scheme Radiosynthesis of [18F]FMFP cluster_reactants Reactants Precursor (Z)-5-(tosyloxymethylene)-4-phenylfuran-2(5H)-one Product ¹⁸F-5-(fluoromethylene)-4-phenylfuran-2(5H)-one ([¹⁸F]FMFP) Precursor->Product Nucleophilic Substitution F18 [¹⁸F]Fluoride F18->Product K222 K₂CO₃ / K₂₂₂ K222->Product Solvent DMF, 110°C Solvent->Product Byproduct Tosyl-O⁻ Product->Byproduct Displacement

Caption: Reaction scheme for the nucleophilic substitution to produce [¹⁸F]FMFP.

Workflow Overall Workflow Start Cyclotron Production of [¹⁸F]Fluoride Trap Trap on QMA Cartridge Start->Trap Elute Elute with K₂₂₂/K₂CO₃ Trap->Elute Dry Azeotropic Drying Elute->Dry React Radiolabeling with Precursor Dry->React Purify Semi-preparative HPLC React->Purify Formulate SPE Formulation Purify->Formulate QC Quality Control Formulate->QC Final Final Product for Injection QC->Final

Caption: Automated radiosynthesis and quality control workflow for [¹⁸F]FMFP.

References

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Selective Synthesis of (Z)-4-Aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones. European Journal of Organic Chemistry, 2007(1), 159-169. [Link]

  • Miller, P. W., et al. (2008). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Current Radiopharmaceuticals, 1(1), 2-25. [Link]

  • D'Auria, M. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Anti-Infective Agents, 14(1), 2-26. [Link]

  • Kim, D. W., et al. (2011). Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride. Journal of the Korean Chemical Society, 55(2), 179-187. [Link]

  • Ametamey, S. M., Honer, M., & Schubiger, P. A. (2008). Molecular imaging with PET. Chemical Reviews, 108(5), 1501-1516. [Link]

  • Airaksinen, A. J. (2018). Synthesis of 18F-labelled radiopharmaceuticals for CNS imaging: From radiosynthesis development to GMP production. Annales Universitatis Turkuensis. [Link]

  • Wuest, F. R. (2021). Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography. Frontiers in Chemistry, 9, 688321. [Link]

  • Kelly, T. R., & Lebedev, A. (1996). Intramolecular Wittig reactions with esters utilising triphenylphosphine and dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1, (21), 2543-2546. [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • HepatoChem, Inc. (2024, May 29). Photocatalytic Radiolabeling with 18F in Flow. [Link]

  • Benneche, T., Lönn, J., & Scheie, A. A. (2006). Synthesis of (E)‐ and (Z)‐5‐(Bromomethylene)furan‐2(5H)‐one by Bromodecarboxylation of (E)‐2‐(5‐Oxofuran‐2(5H)‐ylidene)acetic Acid. Synthetic Communications, 36(10), 1401-1404. [Link]

  • Cheng, Y., et al. (2018). Chemical structure of (Z-)-4-bromo-5-(bromomethylene)-2(5H)-furanone. ResearchGate. [Link]

  • Artasensi, A., et al. (2021). (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. Molbank, 2021(1), M1193. [Link]

  • Basava, V., et al. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. ChemRxiv. [Link]

  • Smith, G. E., et al. (2024). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. The Journal of Organic Chemistry, 89(1), 484-497. [Link]

  • Dolbier, W. R. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1-18. [Link]

  • Uddin, M. S., et al. (2019). Discovery of Furanone-Based Radiopharmaceuticals for Diagnostic Targeting of COX-1 in Ovarian Cancer. ACS Omega, 4(26), 21873-21882. [Link]

Sources

Application

Application Note &amp; Protocol: Assessing the Cytotoxicity of Butenolide Compounds

Introduction: The Dual Nature of Butenolides Butenolides are a class of unsaturated γ-lactone ring structures found in a vast array of natural products and synthesized molecules.[1][2][3] Their prevalence in bioactive co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Butenolides

Butenolides are a class of unsaturated γ-lactone ring structures found in a vast array of natural products and synthesized molecules.[1][2][3] Their prevalence in bioactive compounds makes them a focal point for drug discovery, with demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] However, this potent bioactivity necessitates a thorough evaluation of their cytotoxic profile. Understanding the dose at which a butenolide compound transitions from a therapeutic agent to a toxic substance is a cornerstone of preclinical research. This guide provides a detailed protocol for assessing butenolide cytotoxicity using the MTT assay, explains the mechanistic rationale behind procedural choices, and offers insights into data interpretation and troubleshooting.

Principle of the Assay: Why MTT?

To measure cytotoxicity, we must quantify cell death or the inhibition of cell proliferation. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a robust and widely adopted colorimetric method for this purpose.[4] Its principle lies in the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt (MTT) into a purple, insoluble formazan precipitate.[4] Dead cells lack this enzymatic activity. By dissolving the formazan crystals in a solvent like Dimethyl Sulfoxide (DMSO), the intensity of the resulting purple solution, measured with a spectrophotometer, is directly proportional to the number of metabolically active (viable) cells.[5]

While other assays exist (e.g., LDH for membrane integrity, ATP-based assays for energy levels), the MTT assay provides a reliable, high-throughput, and cost-effective initial screening method, making it ideal for determining the half-maximal inhibitory concentration (IC50) of novel butenolide compounds.[6]

Pre-Experiment Considerations: Ensuring Trustworthiness

The chemical nature of butenolides, often derived from natural products, requires a self-validating experimental design to avoid common artifacts.

  • Compound Solubility: Most butenolides are not readily soluble in aqueous media. DMSO is a common solvent of choice.[7] It is critical to prepare a high-concentration stock solution in DMSO and then perform serial dilutions. The final concentration of DMSO in the cell culture wells should be kept constant across all treatments (including controls) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Potential for Assay Interference: Natural products can sometimes interfere with the MTT assay.[6][8]

    • Direct MTT Reduction: Compounds with strong antioxidant properties can chemically reduce MTT into formazan, independent of cellular activity. This leads to a false positive signal (appearing as high viability).[6][9]

    • Colorimetric Interference: Colored butenolide compounds can absorb light at the same wavelength used to measure formazan (~570 nm), artificially inflating the absorbance reading.[6]

  • Essential Controls for Validation: To mitigate these risks, the following controls are mandatory:

    • Vehicle Control: Cells treated with the same concentration of DMSO used in the compound dilutions. This establishes the baseline for 100% cell viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay can detect cell death.

    • Media Blank: Culture medium without cells, plus MTT and solvent. This accounts for background absorbance.

    • Compound-Only Control (Cell-Free): Culture medium with the butenolide compound at its highest concentration, plus MTT and solvent. A color change here indicates direct MTT reduction by your compound, invalidating the assay for this specific molecule.[6][8]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the butenolide cytotoxicity assessment.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Prepare Butenolide Stock Solution (in DMSO) p3 Perform Cell Count (e.g., Hemocytometer) p2 Culture & Harvest Adherent Cells a1 Seed Cells in 96-Well Plate p3->a1 Seed at optimal density a2 Incubate (24h) for Cell Adherence a1->a2 a3 Treat with Serial Dilutions of Butenolide & Controls a2->a3 a4 Incubate (24-72h) a3->a4 a5 Add MTT Reagent (Incubate 2-4h) a4->a5 a6 Solubilize Formazan Crystals (DMSO) a5->a6 d1 Read Absorbance (570 nm) a6->d1 Measure purple color d2 Subtract Background & Normalize to Vehicle d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Calculate IC50 Value d3->d4

Caption: Workflow for Butenolide Cytotoxicity Assessment.

Detailed Protocol: MTT Assay

Materials and Reagents:

  • Butenolide compound of interest

  • Sterile, cell-culture grade DMSO

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Sterile 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS. Vortex thoroughly to dissolve. Filter-sterilize the solution using a 0.22 µm filter and store in light-protected aliquots at -20°C.

    • Butenolide Working Solutions: Prepare a 10 mM stock solution of the butenolide compound in DMSO. From this stock, create serial dilutions in complete culture medium to achieve the final desired concentrations for treatment. Ensure the DMSO concentration remains constant in each dilution.

  • Cell Seeding:

    • Culture cells in a T-75 flask until they reach 70-80% confluency.

    • Wash the cells with PBS, then add Trypsin-EDTA and incubate to detach the cells.

    • Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.

    • Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Perform a cell count using a hemocytometer.

    • Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.[10]

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.[11]

  • Compound Treatment:

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of the prepared butenolide dilutions and controls (vehicle, positive control) to the appropriate wells. It is recommended to test each concentration in triplicate.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for 2-4 hours at 37°C.[11] During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[10]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[10]

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Presentation

  • Calculate Percent Viability:

    • Average the OD values for the triplicate wells.

    • Subtract the average OD of the media blank from all other average OD values.

    • Calculate the percent viability for each butenolide concentration using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the Percent Viability (Y-axis) against the log of the butenolide concentration (X-axis).

    • Use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit a sigmoidal dose-response curve.

    • The IC50 value is the concentration of the butenolide compound that reduces cell viability by 50%.

Sample Data Presentation:

Butenolide Conc. (µM)Mean OD (570 nm)Corrected OD% Viability
Media Blank0.045N/AN/A
Vehicle Control (0 µM)1.2551.210100%
0.11.1981.15395.3%
10.9820.93777.4%
100.6500.60550.0%
500.2350.19015.7%
1000.1150.0705.8%

Mechanistic Insights: Potential Signaling Pathways

Many cytotoxic compounds, including butenolide analogues like bufadienolides, exert their effects by modulating key cellular signaling pathways that control apoptosis (programmed cell death), cell cycle progression, and inflammation.[12] Two commonly implicated pathways are the Caspase cascade and the NF-κB pathway.

  • Caspase Activation: Apoptosis is executed by a family of proteases called caspases.[13] Cytotoxic agents can trigger the intrinsic (mitochondrial) pathway, leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3, leading to cell death.[13][14]

  • NF-κB Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival.[15] In many cancers, this pathway is constitutively active, promoting proliferation and preventing apoptosis.[16] Some natural compounds can inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[16][[“]][18]

Signaling_Pathway cluster_nfkb NF-κB Inhibition Pathway cluster_caspase Apoptotic Caspase Cascade Butenolide Butenolide Compound IKK IKK Complex Butenolide->IKK Inhibits Caspase9 Pro-Caspase-9 Butenolide->Caspase9 Induces (via Mitochondria) IkB_P P-IκBα IKK->IkB_P Phosphorylates NFkB_p50_p65_IkB NF-κB (p50/p65) / IκBα (Inactive Complex) NFkB_p50_p65_IkB->IKK NFkB_p50_p65_Nuc NF-κB (p50/p65) (Active in Nucleus) ProSurvival Pro-Survival & Anti-Apoptotic Genes (e.g., Bcl-2, XIAP) NFkB_p50_p65_Nuc->ProSurvival Promotes Transcription IkB_Ub Ub-IκBα IkB_P->IkB_Ub Ubiquitination IkB_Ub->NFkB_p50_p65_Nuc Degradation & Release Apoptosis Apoptosis ProSurvival->Apoptosis Inhibits Caspase9_A Active Caspase-9 Caspase9->Caspase9_A Activation Caspase3 Pro-Caspase-3 Caspase9_A->Caspase3 Cleaves & Activates Caspase3_A Active Caspase-3 Caspase3->Caspase3_A Activation Caspase3_A->Apoptosis Executes

Caption: Potential Mechanisms of Butenolide-Induced Cytotoxicity.

References

  • An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. ACS Publications.
  • Butanolides and Butenolides from a Marine-Derived Streptomyces sp. Exert Neuroprotective Activity through Activation of the TrkB Neurotrophin Receptor. PMC.
  • Bufadienolides as bioorganic anticancer agents: Mechanistic insights into apoptosis, cell cycle arrest and signal pathway modulation. PubMed.
  • Technical Support Center: Avoiding Artifacts in MTT Assays with Plant-Derived Compounds. Benchchem.
  • Molecular mechanisms of bufadienolides and their novel strategies for cancer treatment. Unknown Source.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • MTT assay overview. Abcam.
  • Chemical profiling and cytotoxicity assay of bufadienolides in toad venom and toad skin. Unknown Source.
  • (PDF) Butenolide Synthesis from Functionalized Cyclopropenones. ResearchGate.
  • MTT assay protocol. Abcam.
  • Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells. Semantic Scholar.
  • Butenolides from Nectandra oppositifolia (Lauraceae) displayed anti-Trypanosoma cruzi activity via deregulation of mitochondria. PubMed.
  • Chemical profiling and cytotoxicity assay of bufadienolides in toad venom and toad skin. Unknown Source.
  • MTT Cell Proliferation Assay. ATCC.
  • MTT Analysis Protocol. Creative Bioarray.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC.
  • Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X. Benchchem.
  • I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate.
  • Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation. PMC.
  • Mechanisms of NF-κB pathway inhibition by natural compounds. Consensus.
  • Divergent Access to Optically Active Butenolides via Tandem C–H Activation and Michael Addition Enabled by Rh/Cinchonine Catalysis. The Journal of Organic Chemistry - ACS Publications.
  • Caspases: pharmacological manipulation of cell death. Unisciel.
  • Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Unknown Source.
  • The proposed biosynthetic pathway of butenolides 1-4.. ResearchGate.
  • Caspase‐3 activation activity of some representative compounds. U937.... ResearchGate.
  • Parthenolide inhibits proliferation and invasion, promotes apoptosis, and reverts the cell-cell adhesion loss through downregulation of NF-κB pathway TNF-α-activated in colorectal cancer cells. PubMed.
  • Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. PMC.
  • Effect of majoranolide on caspase-3 activation; expression of.... ResearchGate.
  • Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines. Frontiers.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

Welcome to the technical support guide for the synthesis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this and related fluorinated furanone compounds. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions to improve reaction yield and purity.

Problem 1: Low or No Yield of the Desired (Z)-Isomer

Symptoms:

  • The crude reaction mixture shows a low percentage of the target (Z)-isomer by ¹H NMR or LC-MS analysis.

  • A significant amount of starting material remains unreacted.

  • The primary product is the (E)-isomer or other side products.

Potential Causes & Solutions:

  • Inefficient Ylide Formation: The fluorinated Wittig reagent is crucial for this synthesis. Incomplete formation of the phosphorus ylide will directly impact the overall yield.

    • Solution: Ensure the phosphonium salt precursor is thoroughly dried before use. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are typically effective for generating the ylide in situ.[1] Allow sufficient time for the ylide to form before adding the 4-phenyl-2(5H)-furanone precursor. Monitor the ylide formation by a color change (often to a deep red or orange).

  • Unfavorable Reaction Conditions for Z-Selectivity: The stereochemical outcome of the Wittig reaction is highly dependent on the reaction conditions and the nature of the ylide.

    • Solution: For Z-selectivity with unstabilized or semi-stabilized ylides, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can favor the kinetic (Z)-product by stabilizing the cis-oxaphosphetane intermediate.[2][3]

  • Decomposition of Starting Material or Product: The furanone ring system can be sensitive to harsh basic or acidic conditions, leading to decomposition and reduced yields.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the Wittig reagent to ensure complete conversion of the starting furanone. Carefully control the reaction temperature and quench the reaction promptly upon completion. A mild workup, for instance, with a saturated aqueous solution of ammonium chloride (NH₄Cl), is recommended.

Problem 2: Difficulty in Purifying the (Z)-Isomer

Symptoms:

  • Co-elution of the (Z)- and (E)-isomers during column chromatography.

  • Presence of triphenylphosphine oxide (Ph₃PO) in the final product.

Potential Causes & Solutions:

  • Similar Polarity of Isomers: The (Z)- and (E)-isomers often have very similar polarities, making their separation by standard silica gel chromatography challenging.

    • Solution: Employ a less polar solvent system for chromatography, such as a mixture of hexanes and ethyl acetate, and use a high-resolution silica gel.[4] Gradient elution can be beneficial. In some cases, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary for complete separation.

  • Incomplete Removal of Triphenylphosphine Oxide: Ph₃PO is a common byproduct of the Wittig reaction and can be difficult to remove due to its moderate polarity.

    • Solution 1 (Crystallization): If the product is a solid, recrystallization can be an effective method for removing Ph₃PO.

    • Solution 2 (Acid-Base Extraction): Ph₃PO can be protonated with a strong acid. Washing the organic layer with dilute HCl can help to remove it into the aqueous phase.

    • Solution 3 (Precipitation): In some cases, Ph₃PO can be precipitated from a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.

Problem 3: Formation of Unexpected Byproducts

Symptoms:

  • Multiple unexpected spots on the TLC plate.

  • Complex NMR spectra of the crude product, indicating the presence of multiple compounds other than the desired isomers.

Potential Causes & Solutions:

  • Side Reactions of the Furanone Ring: The furanone core can undergo various side reactions, especially under strongly basic conditions.

    • Solution: Minimize reaction times and maintain low temperatures. The use of a less nucleophilic base for ylide generation can also be beneficial.

  • Reaction with Impurities: Impurities in the starting materials or solvents can lead to the formation of byproducts.

    • Solution: Ensure all reagents and solvents are of high purity and are properly dried. Anhydrous reaction conditions are often crucial.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one?

The most common and direct approach is a Wittig reaction between a suitable fluorinated phosphorus ylide and a 4-phenyl-2(5H)-furanone precursor. The key steps involve the preparation of the fluorinated phosphonium salt, generation of the ylide with a strong base, and subsequent reaction with the furanone.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction A Fluorinated Phosphonium Salt C Phosphorus Ylide A->C Deprotonation B Strong Base (e.g., n-BuLi, NaH) B->C E (Z)-5-(fluoromethylene)-4- phenylfuran-2(5H)-one C->E Reaction F Triphenylphosphine oxide C->F Byproduct D 4-Phenyl-2(5H)-furanone precursor D->E

Caption: General workflow for the Wittig synthesis.

Q2: How can I prepare the necessary fluorinated phosphonium salt?

The fluorinated phosphonium salt is typically synthesized via an Sₙ2 reaction between triphenylphosphine (PPh₃) and a suitable fluoroalkyl halide, such as fluoromethyl iodide or bromofluoromethane. The reaction is often carried out in a polar aprotic solvent like acetonitrile or DMF.

Q3: What analytical techniques are best for characterizing the (Z)- and (E)-isomers?

  • ¹H NMR Spectroscopy: The vinyl proton on the exocyclic double bond will have a characteristic chemical shift and coupling constant with the fluorine atom. The magnitude of the ³J(H,F) coupling constant is typically larger for the (E)-isomer than for the (Z)-isomer, allowing for their differentiation.

  • ¹⁹F NMR Spectroscopy: This is a highly sensitive technique for fluorine-containing compounds and will show distinct signals for the (Z)- and (E)-isomers.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to separate the isomers and confirm their molecular weight.

Q4: Are there alternative synthetic routes to fluorinated furanones?

Yes, while the Wittig reaction is a common method, other strategies exist for the synthesis of furanone derivatives. These can include:

  • Cyclization Reactions: Intramolecular cyclization of suitably functionalized precursors can lead to the furanone ring system.[6][7]

  • Metal-Catalyzed Reactions: Various transition metal catalysts, such as gold or palladium, have been employed in the synthesis of substituted furans and furanones.[8]

  • Multi-component Reactions: One-pot, multi-component reactions can provide a convergent and efficient route to highly substituted furanones.[9]

Q5: What are some of the known applications of fluorinated furanones?

Halogenated furanones, including fluorinated derivatives, have garnered significant interest due to their biological activities. They have been investigated as:

  • Quorum Sensing Inhibitors: These compounds can disrupt bacterial communication, which is crucial for biofilm formation and virulence, making them potential anti-bacterial agents.[10][11]

  • Antimicrobial Agents: Some halogenated furanones exhibit direct antimicrobial properties.[12]

  • Building Blocks in Medicinal Chemistry: The furanone scaffold is present in numerous natural products with diverse biological activities, and fluorination can enhance their pharmacological properties.[13]

Quantitative Data Summary
ConditionBaseSolventTemperature (°C)(Z):(E) RatioYield (%)Reference
An-BuLiTHF-78 to RTZ-favoredModerate[14]
BNaHDMF0 to RTZ-favoredGood[1]
CKHMDSToluene-78Z-favoredVariableN/A
DDBUTHFRTE-favoredGood[4]

This table provides a general overview of how reaction conditions can influence the stereoselectivity and yield of Wittig reactions for furanone synthesis. Specific ratios and yields will depend on the exact substrates and detailed experimental procedures.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one via Wittig Reaction

G Start Start A Suspend NaH in dry THF under N₂ atmosphere Start->A B Add fluoromethyltriphenylphosphonium halide in portions at 0 °C A->B C Stir for 1 hour at RT (Ylide formation) B->C D Cool to -78 °C C->D E Add solution of 4-phenyl-2(5H)-furanone precursor in dry THF dropwise D->E F Stir at -78 °C for 2 hours, then warm to RT overnight E->F G Quench with saturated aq. NH₄Cl F->G H Extract with Ethyl Acetate G->H I Dry organic layer (Na₂SO₄), filter, and concentrate H->I J Purify by column chromatography (Hexanes/Ethyl Acetate) I->J End Obtain (Z)-isomer J->End

Caption: Step-by-step Wittig reaction protocol.

Materials:

  • Fluoromethyltriphenylphosphonium halide (e.g., iodide or bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 4-phenyl-2(5H)-furanone precursor (e.g., 5-hydroxy-4-phenylfuran-2(5H)-one)[15]

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and add the fluoromethyltriphenylphosphonium halide (1.2 eq.) in portions.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is often indicated by a color change.

  • Cool the reaction mixture to -78 °C.

  • Slowly add a solution of the 4-phenyl-2(5H)-furanone precursor (1.0 eq.) in anhydrous THF.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the (Z)-isomer.

IV. References

  • Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. PubMed.

  • Proposed mechanism for the formation of the furanone 4. ResearchGate.

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal.

  • (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. MDPI.

  • Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. PubMed.

  • Wittig Reaction Practice Problems. YouTube.

  • Synthesis of 3(2H)-furanones. Organic Chemistry Portal.

  • is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with. Organic Syntheses.

  • The Wittig Reaction. University of Pittsburgh.

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

  • Furans and Synthesis via Oxidative Cyclization. ResearchGate.

  • chemically synthesized furanones: Topics by Science.gov.

  • Wittig & Wittig-Horner reactions. Organic Synthesis.

  • Furan synthesis. Organic Chemistry Portal.

  • Preparation of 3,4,5-substituted furan-2(5H)-one derivatives. ResearchGate.

  • Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Society for Applied Microbiology.

  • Methods of synthesis of furan-2(5H)-ones | Request PDF. ResearchGate.

  • Optimization of diformylfuran production from 5-hydroxymethylfurfural via catalytic oxidation in a packed-bed continuous flow reactor. RSC Publishing.

  • Divergent approaches to the synthesis of fused furo [3,2-b] furanone scaffold embodied in bioactive natural products. Longdom Publishing.

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation.

  • Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements. PubMed.

  • CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. Google Patents.

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC.

  • 5-hydroxy-4-phenylfuran-2(5H)-one | C10H8O3. PubChem.

  • 4-Phenyl-3-(phenylmethyl)-2(5H)-furanone. Sigma-Aldrich.

  • Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan. PMC.

  • (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. AIR Unimi.

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM.

  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][6][16]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses.

  • Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa. PubMed.

Sources

Optimization

Technical Support Center: Strategies for Overcoming Solubility Challenges of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

Welcome to the technical support center for (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a specialized furanone derivative, its unique chemical structure can present significant challenges in achieving adequate concentrations for in vitro and in vivo studies. This document provides a comprehensive troubleshooting guide, frequently asked questions, and detailed experimental protocols to systematically address and overcome these solubility hurdles.

I. Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

Researchers often face the critical challenge of poor aqueous solubility with novel chemical entities, a factor that can severely limit drug efficacy and development.[1] Approximately 40% of currently marketed drugs and up to 90% of drug candidates in the discovery pipeline are poorly water-soluble.[2][3][4] This guide offers a structured, question-and-answer approach to systematically troubleshoot and resolve solubility issues with (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one.

Q1: My initial attempts to dissolve the compound in aqueous buffers have failed. What is the most direct first step?

A1: The use of co-solvents is the most straightforward initial approach.

For early-stage experiments, preparing a high-concentration stock solution in a water-miscible organic solvent is the most practical first step.[5] This stock can then be diluted into the aqueous assay medium.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are primary choices due to their broad miscibility with aqueous solutions and general acceptance in biological assays at low final concentrations.[5]

  • Causality: Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar or poorly soluble compounds.[1][6][7]

Co-SolventRecommended Stock ConcentrationMaximum Final Assay Concentration (v/v)Key Considerations
DMSO 10-30 mM< 0.5%Can induce cellular stress or differentiation at higher concentrations.[5]
Ethanol 10-30 mM< 0.5%May affect membrane proteins and cellular metabolism.[5]
PEG 300/400 Varies< 5%Generally well-tolerated in many biological systems.[1]
Q2: The use of co-solvents is causing toxicity or off-target effects in my assay. What alternative strategies can I explore?

A2: If co-solvents are not viable, more advanced formulation strategies should be considered. These include pH modification, the use of surfactants, and complexation.

The selection of a suitable method depends on the physicochemical properties of the compound and the requirements of the experimental system.[8]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[1][7] The furanone moiety may have a pKa that allows for ionization in acidic or basic conditions.

  • Micellar Solubilization (Surfactants): Surfactants form micelles that can encapsulate hydrophobic compounds, effectively dispersing them in aqueous solutions.[3][6] This is particularly effective for highly lipophilic molecules.[5]

  • Complexation (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[2][8]

Q3: I need to prepare a formulation for in vivo studies. What are the most suitable approaches for enhancing bioavailability?

A3: For in vivo applications, particle size reduction and lipid-based formulations are often the most effective strategies to improve oral bioavailability. [6][9]

These techniques aim to increase the dissolution rate and/or present the compound in a pre-dissolved state.

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which enhances the dissolution rate.[6][8][10] Techniques include micronization and nanosuspension.[2][7][8]

  • Lipid-Based Formulations: These formulations can enhance the oral absorption of lipophilic drugs by presenting the compound in a solubilized form. Self-emulsifying drug delivery systems (SEDDS) are a common example.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can lead to higher apparent solubility and dissolution rates compared to the crystalline form.[11][12]

II. Frequently Asked Questions (FAQs)

Q4: What are the key physicochemical properties of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one that influence its solubility?
Q5: How can I accurately quantify the concentration of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one in my formulations?

Accurate quantification is crucial for validating your solubilization efforts. The primary analytical techniques for furanone derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[13]

  • HPLC: This is often the preferred method as it avoids the high temperatures of GC that could potentially degrade the compound.[14] A reversed-phase C18 column with a mobile phase of acetonitrile or methanol and water (often with a small amount of acid like formic acid to improve peak shape) is a good starting point.[13]

  • GC-MS: This technique can also be used, potentially with derivatization to improve volatility and thermal stability.[14][15]

Q6: Are there any known stability issues with furanone derivatives that I should be aware of during my experiments?

Furanone-containing compounds can be susceptible to hydrolysis, particularly at extreme pH values. It is advisable to conduct stability studies on your formulations to ensure the integrity of the compound over the duration of your experiments.

III. Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step instructions for key solubility enhancement techniques.

Protocol 1: Co-Solvent Screening for Optimal Solubilization

This protocol outlines a systematic approach to identify the most effective co-solvent and its optimal concentration.

Objective: To determine the solubility of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one in various co-solvent systems.

Materials:

  • (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

  • DMSO, Ethanol, PEG 400, Propylene Glycol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer, orbital shaker, and a centrifuge

  • HPLC system for quantification

Procedure:

  • Prepare stock solutions of the compound at a high concentration (e.g., 50 mg/mL) in each of the 100% co-solvents.

  • Create a series of co-solvent/PBS mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20%, 50% v/v).

  • Add an excess amount of the compound to each co-solvent/PBS mixture in a microcentrifuge tube.

  • Vortex each tube vigorously for 1 minute.

  • Place the tubes on an orbital shaker at room temperature for 24 hours to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it appropriately with the mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC method.

Protocol 2: Preparation of a Nanosuspension by Precipitation

This protocol describes a bottom-up approach to produce nanoparticles of the compound.[12]

Objective: To enhance the dissolution rate by reducing the particle size to the nanometer range.

Materials:

  • (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

  • A suitable organic solvent (e.g., acetone, ethanol)

  • An anti-solvent (e.g., water)

  • A stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC)

  • High-speed homogenizer or sonicator

Procedure:

  • Dissolve the compound in the organic solvent to create a concentrated solution.

  • Dissolve the stabilizer in the anti-solvent.

  • Rapidly inject the organic solution of the compound into the anti-solvent containing the stabilizer under high-speed homogenization or sonication.

  • The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.

  • Continue homogenization/sonication for a specified period to ensure uniform particle size.

  • Remove the organic solvent, typically by evaporation under reduced pressure.

  • Characterize the resulting nanosuspension for particle size, polydispersity index, and drug content.

IV. Visualizations and Data Presentation

Workflow for Solubility Enhancement Strategy Selection

The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy.

Solubility_Workflow Start Poorly Soluble Compound: (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one CoSolvent Attempt Solubilization with Co-solvent (e.g., DMSO, Ethanol) Start->CoSolvent CheckSolubility Is Compound Soluble and Assay Tolerant? CoSolvent->CheckSolubility Proceed Proceed with Experiment CheckSolubility->Proceed Yes Advanced Explore Advanced Formulations CheckSolubility->Advanced No pH_Mod pH Modification Advanced->pH_Mod Surfactant Micellar Solubilization (Surfactants) Advanced->Surfactant Complexation Complexation (Cyclodextrins) Advanced->Complexation InVivo For In Vivo Studies Advanced->InVivo ParticleSize Particle Size Reduction (Micronization, Nanosuspension) InVivo->ParticleSize Solid Dosage LipidBased Lipid-Based Formulations (SEDDS) InVivo->LipidBased Liquid/Semi-solid

Caption: Decision tree for selecting a solubility enhancement strategy.

Troubleshooting Logic for Inaccurate Quantification

Quantification_Troubleshooting Start Inaccurate Quantification Results CheckPeak Examine Chromatogram: Poor Peak Shape or Low Signal? Start->CheckPeak OptimizeMethod Optimize HPLC/GC Method: - Mobile/Stationary Phase - Gradient/Temperature Program - Injection Volume CheckPeak->OptimizeMethod Yes CheckMatrix Suspect Matrix Effects? CheckPeak->CheckMatrix No Success Accurate Quantification Achieved OptimizeMethod->Success Cleanup Improve Sample Cleanup: - Solid Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) CheckMatrix->Cleanup Yes CheckDegradation Suspect Compound Degradation? CheckMatrix->CheckDegradation No InternalStandard Use Stable Isotope-Labeled Internal Standard Cleanup->InternalStandard InternalStandard->Success StabilityStudy Conduct Stability Study: - Analyze at different time points - Assess effect of pH and temperature CheckDegradation->StabilityStudy Yes CheckDegradation->Success No StabilityStudy->Success

Caption: Troubleshooting logic for inaccurate furanone quantification.

V. References

  • Ritika, S. L. Harikumar, and Geeta Aggarwal. "Formulation Tactics for the Delivery of Poorly Soluble Drugs." International Journal of PharmTech Research, vol. 4, no. 3, 2012, pp. 914-923.

  • "Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)." American Pharmaceutical Review, 1 Oct. 2010.

  • "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies." WuXi AppTec DMPK, 15 Mar. 2024.

  • "Innovative Formulation Strategies for Poorly Soluble Drugs." World Pharma Today, 17 Oct. 2025.

  • Ansari, Mohammad Javed. "An overview of techniques for multifold enhancement in solubility of poorly soluble drugs." Expert Opinion on Drug Delivery, vol. 16, no. 10, 2019, pp. 1105-1119.

  • "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications." MDPI, 23 July 2025.

  • "Improving solubility and accelerating drug development." Veranova.

  • "5 Novel Techniques for Solubility Enhancement." Ascendia Pharmaceutical Solutions, 26 July 2021.

  • "Drug Solubility: Importance and Enhancement Techniques." PMC.

  • "Solubility enhancement techniques: A comprehensive review." InnoPharm, 13 Mar. 2023.

  • "Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in Fruit Samples Using Solid Phase Microextraction Coupled With Gas Chromatography-Mass Spectrometry." PubMed, 23 Sept. 2011.

  • "A Comparative Guide to the Method Validation of 4-Hydroxy-5-methyl-3(2H)-furanone in Beverages." Benchchem.

  • "Technical Support Center: Quantitative Analysis of Furanones in Complex Mixtures." Benchchem.

  • "Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays." Benchchem.

  • "Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications." Journal of Advanced Pharmacy Education and Research.

  • "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review." Indian Journal of Pharmaceutical and Biological Research, vol. 7, no. 2, 2019, pp. 9-16.

Sources

Troubleshooting

Preventing degradation of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one in solution

Welcome to the technical support center for (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. Our goal is to ensure the integrity of your experiments by helping you prevent unwanted degradation.

Introduction

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is a promising molecule with potential applications in various fields. However, its butenolide core, featuring an α,β-unsaturated lactone, and an exocyclic double bond, makes it susceptible to degradation under common experimental conditions. This guide provides a comprehensive overview of the potential degradation pathways and practical strategies to maintain its stability in solution.

Quick Reference: Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding the handling and stability of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one.

Storage and Handling

Q1: What are the ideal storage conditions for the solid compound?

A: The solid compound should be stored in a tightly sealed, opaque container at -20°C. To prevent moisture absorption, which can initiate hydrolysis, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment.

Q2: How should I prepare solutions of the compound?

A: Solutions should be prepared fresh for each experiment whenever possible. Use anhydrous, high-purity solvents. If you need to store a stock solution, it should be kept at -20°C or -80°C in a tightly sealed, opaque vial, preferably under an inert atmosphere. Minimize freeze-thaw cycles.

Solvent Selection

Q3: Which solvents are recommended for dissolving (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one?

A: Aprotic, non-nucleophilic solvents are the best choice. Recommended solvents include:

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous Dichloromethane (DCM)

Q4: Are there any solvents I should avoid?

A: Yes. Avoid protic solvents, especially those that can act as nucleophiles, as they can promote degradation. These include:

  • Water (especially at non-neutral pH)

  • Methanol and other alcohols

  • Solvents containing primary or secondary amines

Experimental Conditions

Q5: My experimental protocol requires an aqueous buffer. What should I do?

A: If an aqueous buffer is unavoidable, prepare the solution immediately before use. Work at a neutral or slightly acidic pH (pH 6-7), as both strongly acidic and, particularly, alkaline conditions can catalyze the hydrolysis of the lactone ring.[1][2] Keep the temperature as low as the experiment allows.

Q6: Is the compound sensitive to light?

A: Yes, furanone-containing compounds can be susceptible to photodegradation.[3][4] It is crucial to protect solutions from light, especially UV radiation, by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

In-Depth Troubleshooting Guides

This section provides a more detailed analysis of potential degradation issues and step-by-step protocols to identify and resolve them.

Issue 1: Suspected Hydrolysis of the Lactone Ring

The primary degradation pathway for this compound in the presence of water is the hydrolysis of the γ-lactone (a five-membered cyclic ester).[5] This reaction is catalyzed by both acid and base and results in the opening of the furanone ring to form a carboxylic acid.

Symptoms of Hydrolysis:
  • Appearance of a new, more polar spot on Thin Layer Chromatography (TLC).

  • A new peak in your High-Performance Liquid Chromatography (HPLC) chromatogram, typically with a shorter retention time.

  • A shift in the pH of an unbuffered aqueous solution over time.[6]

  • Loss of biological activity or inconsistent experimental results.

Visualizing the Hydrolysis Pathway

hydrolysis Compound (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one Intermediate Tetrahedral Intermediate Compound->Intermediate H₂O (Acid or Base Catalyzed) Product Ring-Opened Carboxylic Acid Intermediate->Product Ring Opening

Caption: Acid or base-catalyzed hydrolysis of the furanone ring.

Troubleshooting Protocol: Diagnosing and Preventing Hydrolysis

Step 1: Confirm Hydrolysis with a Stress Test

  • Prepare a small-scale solution of your compound in your experimental solvent system.

  • Prepare two additional solutions: one with a drop of dilute acid (e.g., 0.1 M HCl) and another with a drop of dilute base (e.g., 0.1 M NaOH).

  • Incubate all three solutions at room temperature or slightly elevated temperature (e.g., 40°C) for a few hours.

  • Analyze all three samples by HPLC or LC-MS alongside a freshly prepared standard.

  • An increase in the degradation product in the acidified and, especially, the basified samples confirms susceptibility to hydrolysis.

Step 2: Mitigate Hydrolysis in Your Experiments

  • Solvent Choice: If your protocol allows, switch to an anhydrous aprotic solvent.

  • pH Control: If an aqueous medium is necessary, use a buffer to maintain a pH between 6 and 7. Avoid phosphate buffers if your experiment is sensitive to them, as they can sometimes participate in catalysis.[7] Acetate or MES buffers are often good alternatives.

  • Temperature Control: Perform your experiments at the lowest feasible temperature to slow the rate of hydrolysis.

  • Fresh Preparations: Always prepare aqueous solutions of the compound immediately before use.

Issue 2: Potential Photodegradation

The conjugated system of the furanone ring and the exocyclic double bond can absorb UV light, leading to photochemical reactions. These can include isomerizations, cycloadditions, or radical-mediated reactions.[4][8]

Symptoms of Photodegradation:
  • The appearance of multiple new peaks in your HPLC or LC-MS analysis, which may be isomers of the parent compound.

  • Discoloration of the solution upon exposure to light.

  • Inconsistent results in experiments conducted on an open bench versus in a dark room or biosafety cabinet.

Visualizing Potential Photodegradation Pathways

photodegradation cluster_main Potential Photodegradation Pathways Start (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one Excited Excited State* Start->Excited hv (UV Light) Isomer E-Isomer Excited->Isomer Cycloadduct [2+2] Cycloadduct (dimer or with solvent) Excited->Cycloadduct Radical Radical Intermediates Excited->Radical Other Other Products Radical->Other

Caption: Potential degradation pathways initiated by light exposure.

Troubleshooting Protocol: Diagnosing and Preventing Photodegradation

Step 1: Confirm Light Sensitivity

  • Prepare two identical solutions of the compound in your chosen solvent.

  • Wrap one vial completely in aluminum foil (the "dark" sample).

  • Leave the other vial exposed to ambient laboratory light (the "light" sample) for the duration of a typical experiment. For an accelerated test, expose it to a UV lamp (use appropriate safety precautions).

  • Analyze both samples by HPLC or LC-MS.

  • A significant increase in degradation products in the "light" sample confirms photosensitivity.

Step 2: Mitigate Photodegradation

  • Use Amber Glassware: Always use amber-colored vials or flasks for preparing and storing solutions.

  • Work in Low Light: Conduct experimental manipulations in a darkened room or under yellow light, which has less energy than white or UV light.

  • Cover Equipment: If using multi-well plates or other containers, cover them with an opaque lid or aluminum foil during incubations.

Issue 3: Instability of the Fluoromethylene Group

While the carbon-fluorine bond is very strong, the exocyclic double bond introduces a point of reactivity.[9] Nucleophilic attack at the fluoromethylene carbon is a possibility, especially with strong, soft nucleophiles.

Symptoms of Fluoromethylene Group Instability:
  • Detection of metabolites where the fluorine has been displaced.

  • Formation of an aldehyde or carboxylic acid at the 5-position of the furanone ring.

  • This is generally less common than hydrolysis but can occur under specific conditions, such as in the presence of certain biological reducing agents or strong nucleophiles.

Troubleshooting and Prevention
  • Avoid Strong Nucleophiles: Be cautious when using reagents such as thiols (e.g., dithiothreitol, DTT), primary/secondary amines, or other strong nucleophiles in your reaction mixture.

  • Analytical Monitoring: Use LC-MS to monitor for potential metabolites. A mass change corresponding to the loss of fluorine and the addition of another group (e.g., -OH, -SR) would be indicative of this degradation pathway. Ion chromatography can be used to detect the release of free fluoride ions into the solution.[10][11]

Summary of Stability Recommendations

To ensure the highest integrity of your experimental results, please adhere to the following best practices when working with (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one.

ParameterRecommendationRationale
Storage (Solid) -20°C, desiccated, under inert gas, protected from light.Prevents hydrolysis and photodegradation.
Storage (Solution) Prepare fresh. If necessary, store at -80°C in an anhydrous aprotic solvent, under inert gas, protected from light. Minimize freeze-thaw cycles.Minimizes solvent-mediated degradation.
Solvents Anhydrous aprotic solvents (DMSO, DMF, ACN, DCM).Prevents hydrolysis and other nucleophilic attacks.
pH (Aqueous Media) Maintain pH 6-7 using a suitable buffer (e.g., MES, Acetate).The lactone is most stable at neutral to slightly acidic pH.[2]
Temperature Use the lowest temperature compatible with your experiment.Reduces the rate of all degradation reactions.
Light Exposure Use amber vials, work in low light, and cover samples.Prevents photochemical reactions.[4]
Additives Avoid strong nucleophiles (e.g., thiols, amines) unless they are part of the intended reaction.The fluoromethylene group can be a target for nucleophilic attack.

Analytical Methods for Degradation Monitoring

For researchers wishing to develop their own stability studies, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: An excellent method for quantifying the parent compound and detecting the appearance of degradation products. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides structural information about the degradation products, allowing for the confident identification of metabolites and degradation pathways.[10][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound or its degradation products are sufficiently volatile or can be derivatized.[12]

  • Ion Chromatography: Useful for quantifying the release of fluoride ions into the solution, which can be a direct measure of the degradation of the fluoromethylene group.[11]

By implementing these handling procedures and troubleshooting guides, you can significantly improve the stability of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one in your experiments, leading to more reliable and reproducible results.

References
  • Jeddi, E., & Lalevée, J. (Year). Solvent Effects on the Enthalpy and Entropy of Activation for the Hydrolysis of β-Lactones. Journal of Solution Chemistry.
  • Author(s). (2022).
  • Author(s). (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Source.
  • Author(s). (Year). Stable lactone solution.
  • Author(s). (2022). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. MDPI.
  • Author(s). (Year).
  • Author(s). (Year). Butenolide synthesis. Organic Chemistry Portal.
  • Nguyen, S. S., et al. (2019). Butenolide synthesis from functionalized cyclopropenones. PMC.
  • Author(s). (2025).
  • Oelgemöller, M., & Hoffmann, N. (2015). Photochemically induced radical reactions with furanones. Pure and Applied Chemistry.
  • Alibés, R., et al. (2016). A Study on the Photoreaction of 2(5H)
  • Author(s). (2000).
  • Author(s). (Year). Lactone. Wikipedia.
  • Dinoiu, V. (Year). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie.
  • Author(s). (2023). Analytical Method Summaries. Source.
  • Author(s). (Year). 2 Overview on PFAS analytical methods.
  • Author(s). (Year). pH-rate profile for hydrolysis of 4-nitrophenyl β-D-glucopyranoside: unimolecular, bimolecular and intramolecular cleavage me. ChemRxiv.

Sources

Optimization

Technical Support Center: Optimizing Fluoromethylene Group Installation

Welcome to the Technical Support Center for fluoromethylene group installation. The introduction of monofluoromethyl (–CH₂F) and difluoromethyl (–CHF₂) groups is a cornerstone of modern medicinal and agrochemical develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for fluoromethylene group installation. The introduction of monofluoromethyl (–CH₂F) and difluoromethyl (–CHF₂) groups is a cornerstone of modern medicinal and agrochemical development. These moieties can dramatically alter a molecule's lipophilicity, metabolic stability, and binding interactions.[1][2][3][4] However, the synthetic routes to these valuable compounds are often fraught with challenges, including low yields, poor selectivity, and reagent instability.[5]

This guide is structured to provide actionable solutions to common problems encountered in the lab. It combines fundamental principles with field-proven troubleshooting strategies to help you navigate the complexities of fluoromethylenation reactions.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues. For more detailed explanations and protocols, please refer to the In-Depth Troubleshooting Guides.

Q1: My radical difluoromethylation reaction using Zn(SO₂CF₂H)₂ (DFMS) is sluggish or incomplete. What's a quick fix?

A1: For substrates showing poor conversion with DFMS, a second addition of both DFMS (2.0 equiv) and the radical initiator (e.g., tBuOOH, 3.0 equiv) after 12-24 hours can often drive the reaction to completion.[1][6] For certain nitrogen-containing heteroarenes, adding trifluoroacetic acid (TFA) can improve both the reaction rate and overall conversion.[6]

Q2: I'm observing a mixture of N- and C-alkylation products when monofluoromethylating an azole. How can I improve selectivity?

A2: The regioselectivity of fluoromethylation on polydentate heterocycles is a known challenge, often resulting in isomeric mixtures that are difficult to separate.[7] Changing the base and solvent system is the first step. For nucleophilic monofluoromethylation with fluoroiodomethane (ICH₂F), switching to a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) in an aprotic polar solvent such as acetonitrile (MeCN) or DMF can favor N-alkylation.[8] Protecting the more nucleophilic nitrogen can also direct the reaction to the desired carbon.

Q3: My palladium-catalyzed difluoromethylation of an aryl boronic acid is giving low yields. What are the critical parameters?

A3: Palladium-catalyzed difluoromethylation often involves a difluorocarbene intermediate. A key challenge is that the transmetalation step to transfer the CF₂H group to the Pd(II) center can be slow.[9] Ensure your palladium catalyst is in the correct oxidation state (Pd(0)) and that your ligand choice is appropriate. Additionally, the reaction can be sensitive to the quality of the boronic acid and the presence of water. Using freshly prepared reagents and anhydrous conditions is critical. Some protocols benefit from specific additives that facilitate the catalytic cycle.[9]

Q4: How do I monitor the progress of my fluoromethylation reaction effectively?

A4: ¹⁹F NMR spectroscopy is the most direct and powerful tool for monitoring these reactions. The chemical shifts for –CH₂F and –CHF₂ groups are highly characteristic. For real-time analysis in flow chemistry setups, in-line benchtop NMR and FTIR have proven effective for tracking reagent consumption and product formation, ensuring safety and efficiency, especially when using gaseous reagents like fluoroform.[10] For routine benchtop synthesis, periodic sampling followed by ¹⁹F NMR analysis is standard practice.[7]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Low Yield in Radical C–H Difluoromethylation of Heteroarenes

Symptom: The desired C–H difluoromethylated heteroarene is formed in low yield (<30%), with a significant amount of starting material remaining even after prolonged reaction times.

Potential Causes:

  • Inefficient Radical Generation: The radical initiator (e.g., tert-butyl hydroperoxide, TBHP) may be decomposing or consumed by side reactions before initiating the desired pathway.

  • Poor Reactivity of the Substrate: Electron-deficient heteroarenes can be less susceptible to attack by the nucleophilic CF₂H radical generated from reagents like DFMS.[1][6]

  • Reagent Quality: The difluoromethylating reagent, such as Zn(SO₂CF₂H)₂, may contain impurities like ZnCl₂ and water, which, while not always detrimental, can affect stoichiometry if not accounted for.[11]

  • Solvent Mismatch: The solvent system may not be optimal for substrate solubility or for stabilizing the radical intermediates.

Diagnostic Steps & Solutions:

  • Verify Reagent Stoichiometry and Quality:

    • Protocol: Use a fresh bottle of the difluoromethylating reagent. For reagents like DFMS, it's known that commercial batches can contain impurities.[11] Consider this when calculating equivalents. A typical starting point is 3.0 equivalents of DFMS and 4.0 equivalents of TBHP relative to the substrate.[6]

    • Rationale: Incorrect stoichiometry is a common cause of incomplete reactions. Ensuring a sufficient excess of the radical source and initiator is crucial.

  • Optimize Initiator Addition:

    • Protocol: Instead of adding all the initiator at the beginning, try a portionwise addition. Add half the initiator at t=0 and the second half after 2-4 hours.

    • Rationale: This maintains a more consistent concentration of the initiating radicals throughout the reaction, compensating for initiator decomposition.

  • Adjust Solvent and Additives:

    • Protocol: The standard solvent system is often CH₂Cl₂/H₂O.[6] If solubility is an issue, or for particularly unreactive substrates, consider adding a co-solvent like trifluorotoluene. For nitrogenous heterocycles, the addition of an acid like TFA can protonate the ring, increasing its electrophilicity and accelerating the reaction.[6]

    • Rationale: Solvent polarity and additives can significantly influence the electronic properties of the substrate and the stability of reaction intermediates.

  • Consider an Alternative Radical Source:

    • Protocol: If DFMS is ineffective, explore other radical CF₂H precursors that operate via different activation mechanisms, such as single-electron reduction (e.g., ClSO₂CF₂H) or oxidation.[9] Photoredox catalysis using organic dyes can also generate CF₂H radicals under very mild conditions, often with superior functional group tolerance.[12]

    • Rationale: Different reagents generate the CF₂H radical under different redox conditions, one of which may be more compatible with your substrate's electronic properties.

Troubleshooting Workflow: Low Radical Difluoromethylation Yield

Caption: Decision tree for troubleshooting low yields in radical C-H difluoromethylation.

Guide 2: Poor Selectivity in Nucleophilic Monofluoromethylation of Phenols

Symptom: When attempting to monofluoromethylate a phenol containing another nucleophilic group (e.g., a carboxylic acid or a second phenol), a mixture of O-alkylated products is obtained, or an undesired intramolecular cyclization occurs.

Potential Causes:

  • Insufficient Differentiation of Nucleophilicity: The base used may be strong enough to deprotonate multiple sites, leading to a mixture of competing nucleophiles.

  • Reaction Conditions Favoring Side Products: High temperatures can promote undesired side reactions. The choice of electrophilic CH₂F source can also influence the reaction pathway.

  • Intramolecular vs. Intermolecular Reaction: For substrates like salicylic acid, the reaction can proceed via an initial fluoromethylation at the more nucleophilic carboxylate, followed by a rapid intramolecular substitution by the phenoxide to form a lactone.[8]

Diagnostic Steps & Solutions:

  • Modulate Base and Reaction Temperature:

    • Protocol: Start with milder basic conditions. Instead of strong bases like NaH, use a weaker base like K₂CO₃ or Cs₂CO₃ at room temperature.[8] Cs₂CO₃ in MeCN is often an excellent combination for achieving high yields without side reactions or loss of stereochemical integrity in chiral substrates.[8]

    • Rationale: Cesium bases are often beneficial for selectivity.[8] Lowering the temperature can slow down undesired pathways, allowing the more kinetically favorable reaction to dominate.

  • Control Stoichiometry for Selective Monofunctionalization:

    • Protocol: For di-functional molecules, carefully control the stoichiometry. Use of only 1.0-1.2 equivalents of the electrophile (e.g., ICH₂F) can favor mono-alkylation of the more reactive site.

    • Rationale: Limiting the electrophile ensures that once the most nucleophilic site has reacted, there is little reagent left to react with less nucleophilic sites.

  • Leverage Protecting Group Strategies:

    • Protocol: If selectivity cannot be achieved by tuning reaction conditions, protect the less reactive (or undesired) nucleophilic group. For example, protect a carboxylic acid as a tert-butyl ester, perform the fluoromethylation on the phenol, and then deprotect the ester under acidic conditions.

    • Rationale: Orthogonal protecting groups provide a robust, albeit longer, route to achieving perfect regioselectivity.

  • Choose the Right Electrophile:

    • Protocol: Fluoroiodomethane (ICH₂F) is a highly effective and manageable liquid electrophile for transferring the CH₂F unit.[8] Its reactivity is generally well-suited for heteroatom nucleophiles under mild basic conditions. Avoid harsher reagents that may require more forcing conditions.

    • Rationale: The choice of leaving group (I > Br > Cl) on the fluoromethylating agent dictates its reactivity. A highly reactive agent may be less selective.

Optimization of Base and Solvent for Phenol Monofluoromethylation

The following table summarizes typical conditions for the reaction of a substituted phenol with fluoroiodomethane (ICH₂F).

EntryBase (equiv)SolventTemp (°C)Time (h)Typical Outcome
1NaH (1.2)THF25-6012Often incomplete, potential for side reactions.[8]
2K₂CO₃ (2.0)Acetone6024Moderate yield, can be sluggish.
3Cs₂CO₃ (1.5)DMF258Good yield, but DMF can be hard to remove.
4Cs₂CO₃ (1.5) MeCN 25 6 Often optimal; high yield, clean reaction, no erosion of optical purity.[8]
5KF-Celite (3.0)MeCN8018Substantial slowing of the reaction.[8]

Part 3: Key Methodologies & Protocols

Protocol: Radical C–H Difluoromethylation of a Heteroarene using DFMS

This protocol is adapted from the method developed by Baran and coworkers for the direct difluoromethylation of heteroarenes.[1][6]

Materials:

  • Heterocyclic substrate (1.0 equiv)

  • Zinc difluoromethanesulfinate, Zn(SO₂CF₂H)₂ (DFMS) (3.0 equiv)

  • tert-Butyl hydroperoxide (TBHP), 70% solution in H₂O (4.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

Procedure:

  • To a round-bottom flask open to the atmosphere, add the heterocyclic substrate (e.g., 0.5 mmol, 1.0 equiv).

  • Add dichloromethane and deionized water to form a biphasic mixture (e.g., 2.5 mL of each for a 0.5 mmol scale).

  • Add the solid Zn(SO₂CF₂H)₂ (1.5 mmol, 3.0 equiv) to the stirring mixture.

  • Add the tert-butyl hydroperoxide solution (2.0 mmol, 4.0 equiv) dropwise over 1 minute.

  • Seal the flask and stir vigorously at room temperature for 12-24 hours.

  • Monitoring: Dilute an aliquot of the organic layer with a suitable deuterated solvent and acquire a ¹⁹F NMR spectrum to assess the conversion of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired difluoromethylated heteroarene.

Reaction Scheme: Radical Difluoromethylation

G cluster_0 Reaction Het_Ar_H Heteroarene (Het-Ar-H) CF2H_radical •CF₂H Radical Het_Ar_CF2H Product (Het-Ar-CF₂H) Het_Ar_H->Het_Ar_CF2H DFMS Zn(SO₂CF₂H)₂ (DFMS) TBHP tBuOOH DFMS->CF2H_radical Initiation TBHP->CF2H_radical CF2H_radical->Het_Ar_CF2H dummy1 dummy1->Het_Ar_CF2H dummy2

Caption: General scheme for radical C-H difluoromethylation of heteroarenes.

References

  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7018–7044. [Link]

  • Wang, W., Yu, Q., Zhang, Q., Li, J., Hui, F., Yang, J., & Lü, J. (2018). Recent Progress on Difluoromethylation Methods. Chinese Journal of Organic Chemistry, 38(7), 1569-1585. [Link]

  • Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]

  • Prakash, G. K. S., & Hu, J. (2015). Recent Advances in Difluoromethylation Reaction. ResearchGate. [Link]

  • Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. PMC. [Link]

  • Gvozdik, N. V., & Shainurova, A. M. (2022). Monofluoromethylation of N-Heterocyclic Compounds. Molecules, 27(21), 7485. [Link]

  • Singh, K., & Ghosh, M. K. (2024). A REVIEW ON DIFLUOROMETHYLATION OF ARYL AND HETEROARYL COMPOUNDS. International Journal of Futuristic Innovation in Engineering, Science and Technology (IJFIEST). [Link]

  • Ni, C., & Hu, J. (2021). Synthesis of Difluoromethylated Compounds. Chinese Journal of Chemistry, 39(12), 3291-3320. [Link]

  • CF Plus Chemicals. (n.d.). Difluoromethylation reagents. Retrieved from [Link]

  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30), 12268–12281. [Link]

  • Pupo, G., & Gouverneur, V. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Methods Primers, 1, 62. [Link]

  • Jürs, S., Schuler, S. M. M., & Haufe, G. (2018). Optimization of the reaction conditions for the synthesis of 4. ResearchGate. [Link]

  • Yang, X., Wu, T., Phipps, R. J., & Toste, F. D. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(2), 826–870. [Link]

  • Wang, L., Tan, F., Chen, J., & Chen, J. (2024). Visible Light-Mediated Monofluoromethylation/Acylation of Olefins by Dual Organo-Catalysis. Molecules, 29(4), 793. [Link]

  • Parisi, G., Colella, M., Montanaro, A., Degennaro, L., & Luisi, R. (2020). Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane. Organic Letters, 22(4), 1468–1473. [Link]

  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Semantic Scholar. [Link]

  • Mondal, S., & Maiti, D. (2022). Photoredox Catalyzed Single C−F Bond Activation of Trifluoromethyl Ketones: A Solvent Controlled Divergent Access of gem‐Difluoromethylene Containing Scaffolds. ResearchGate. [Link]

  • Reichel, M., & Karaghiosoff, K. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(30), 12268-12281. [Link]

  • Pupo, G., & Gouverneur, V. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Research. [Link]

  • Verhoog, S., & Gouverneur, V. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]

  • Lee, E., & Toste, F. D. (2012). Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]

  • Fomitchov, V., & Taran, O. (2014). Spectro-Fluor™ Technology for Reliable Detection of Proteins and Biomarkers of Disease: A Pioneered Research Study. PMC. [Link]

  • Gemo, A., Loro, C., Degennaro, L., & Luisi, R. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Sustainable Chemistry & Engineering, 6(1), 1166–1172. [Link]

  • Zeng, Z., & Li, X. (2024). Experimental and computational journey on transition-metal-catalyzed C–H functionalization with fluorinated π-systems. Coordination Chemistry Reviews, 522, 216244. [Link]

  • Wei, Y., & Su, C. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11, 669. [Link]

  • Mohler, F. L., & Wells, E. J. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(6), 369. [Link]

  • Lee, E., & Toste, F. D. (2012). Catalysis for Fluorination and Trifluoromethylation. ResearchGate. [Link]

  • Samir, A., Lotfy, H. M., & Salem, H. (2013). A comparative study of validated spectrophotometric and TLC- spectrodensitometric methods for the determination of sodium cromoglicate and fluorometholone in ophthalmic solution. PMC. [Link]

  • Wikipedia. (n.d.). Fluorescence spectroscopy. Retrieved from [Link]

  • Singh, V. K., & Kass, S. R. (2024). Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. ACS Omega, 9(19), 21697–21704. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Furanones

Welcome to the technical support center for researchers utilizing furanones in biological assays. This resource, presented in a question-and-answer format, is designed to help you troubleshoot common issues and ensure th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing furanones in biological assays. This resource, presented in a question-and-answer format, is designed to help you troubleshoot common issues and ensure the reliability and reproducibility of your experimental data. As Senior Application Scientists, we provide not just procedural steps, but the underlying rationale to empower your research decisions.

FAQs and Troubleshooting Guides

Question 1: My furanone compound shows significant variability in activity across different experimental runs. What are the primary factors to investigate?

Inconsistent activity is a frequent challenge when working with furanones and often stems from their inherent chemical properties. The key areas to investigate are compound stability, solubility, and the specifics of your assay conditions.

Answer: Variability in furanone activity can be attributed to several factors, primarily their limited stability in aqueous solutions and potential for precipitation. Some furanones are known to be unstable at various pH values.[1][2] Additionally, many furanone derivatives have poor aqueous solubility, which can lead to inconsistent concentrations in your assays.[3][4]

Here is a systematic approach to troubleshooting this issue:

Troubleshooting Workflow: Inconsistent Furanone Activity

A Start: Inconsistent Activity B Assess Compound Stability A->B C Assess Compound Solubility A->C D Review Assay Protocol A->D E Is the compound stable in your assay buffer and conditions? B->E F Is the compound fully solubilized at the tested concentrations? C->F G Are there variations in incubation times or reagent additions? D->G E->F Yes H Optimize buffer pH and temperature. Consider fresh stock solutions for each experiment. E->H No F->G Yes I Optimize solubilization method (e.g., co-solvents like DMSO). Determine the solubility limit. F->I No J Standardize all experimental timelines and procedures. G->J Yes K Problem Resolved G->K No H->E I->F J->G

Caption: A logical workflow for troubleshooting inconsistent furanone activity.

Experimental Protocol: Assessing Furanone Stability in Assay Media

This protocol helps determine the stability of your furanone under your specific experimental conditions.

  • Prepare Furanone Stock Solution: Dissolve the furanone in an appropriate solvent (e.g., DMSO) to create a high-concentration stock.

  • Spike into Assay Medium: Add the furanone stock solution to your complete assay medium (including any serum or additives) to the final working concentration.

  • Incubate: Incubate the furanone-containing medium under the same conditions as your actual experiment (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze Furanone Concentration: At each time point, analyze the concentration of the furanone using a suitable analytical method like HPLC or LC-MS/MS.[5][6]

  • Evaluate Stability: A significant decrease in concentration over time indicates instability.

Question 2: I'm observing a decrease in the signal of my reporter assay. How can I confirm this is due to specific inhibition of the biological pathway and not a non-specific effect?

This is a critical question to ensure the validity of your findings. Furanones can interfere with assays in several ways that may mimic true biological inhibition.

Answer: It is crucial to differentiate between specific inhibition and non-specific effects such as cytotoxicity or assay interference. Some furanones can inhibit bacterial growth at concentrations used for quorum quenching studies, which would naturally lead to a decrease in reporter signal.[7][8][9]

Key Controls for Differentiating Specific vs. Non-Specific Inhibition
Control ExperimentPurposeExpected Outcome for Specific Inhibition
Bacterial Growth Curve To assess the effect of the furanone on bacterial growth.No significant inhibition of bacterial growth at the effective concentration.
Constitutive Reporter Strain To determine if the furanone inhibits the reporter protein itself.No change in the signal from a constitutively expressed reporter.
Cell Viability/Cytotoxicity Assay To evaluate the toxicity of the furanone to the cells being used.No significant cytotoxicity at the effective concentration.[4][10][11]
Experimental Protocol: Cytotoxicity Assessment using MTT Assay

This protocol provides a method to assess the cytotoxic effects of your furanone on eukaryotic or prokaryotic cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.[12]

  • Compound Treatment: Treat the cells with a range of furanone concentrations for the desired exposure time. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[13]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant decrease in viability indicates cytotoxicity.

Question 3: My fluorescence-based assay is yielding inconsistent or lower-than-expected signals in the presence of my furanone. What could be the cause?

Furanones, like many organic molecules, have the potential to interfere with fluorescence-based detection methods.

Answer: The observed inconsistency or decrease in fluorescence could be due to the inherent fluorescent properties of the furanone itself or its ability to quench the fluorescence of your reporter molecule.[14][15] Fluorescence quenching is a process that decreases the fluorescence intensity of a substance and can occur through various mechanisms.[16][17][18]

Troubleshooting Workflow: Fluorescence Assay Interference

A Start: Inconsistent Fluorescence Signal B Measure Furanone's Intrinsic Fluorescence A->B C Perform a Cell-Free Quenching Assay A->C D Does the furanone fluoresce at the assay's excitation/emission wavelengths? B->D E Does the furanone quench the reporter's fluorescence in a cell-free system? C->E D->E No F Subtract the background fluorescence of the furanone from your measurements. D->F Yes G Consider a different reporter system (e.g., bioluminescence-based) or a different class of fluorescent dye. E->G Yes H Problem Resolved E->H No F->E G->A

Caption: A workflow to diagnose and address furanone interference in fluorescence assays.

Question 4: The inhibitory effect of my furanone is significantly reduced when I perform my assay in the presence of serum. Why does this happen?

The presence of serum introduces a complex mixture of proteins that can interact with your test compound.

Answer: The reduction in furanone activity in the presence of serum is likely due to protein binding.[19] Many small molecules, including furanones, can bind to serum proteins, particularly albumin.[20] This binding can sequester the furanone, reducing its free concentration and thus its availability to interact with its intended biological target.

To address this, you may need to increase the concentration of your furanone in the presence of serum to achieve the desired biological effect. It is also advisable to characterize the extent of protein binding if the furanone is being considered for in vivo applications.

Question 5: My furanone appears to react with components in my culture medium. Is this a known issue?

The chemical reactivity of furanones can lead to their inactivation or the formation of adducts with media components.

Answer: Yes, this is a known phenomenon. Furanones can be reactive towards nucleophiles, and this includes certain amino acids present in culture media, such as cysteine and lysine.[21][22][23][24] This reaction can lead to a decrease in the effective concentration of the furanone and the formation of potentially confounding byproducts.

If you suspect this is occurring, consider using a minimal, defined medium for your assay if possible. Alternatively, you can pre-incubate the furanone in the medium for a period before adding it to your cells to allow any reactions to reach equilibrium, though this may lead to a loss of active compound.

Question 6: What is the proposed mechanism of action for furanones as quorum sensing inhibitors, and how does this influence my assay design?

Understanding the mechanism of action is key to designing robust and informative experiments.

Answer: Furanones primarily inhibit quorum sensing through several proposed mechanisms. Halogenated furanones have been shown to bind to LuxR-type proteins, which are key transcriptional regulators in many quorum sensing circuits.[25][26][27][28] This binding can either prevent the natural acyl-homoserine lactone (AHL) signal from binding or induce a conformational change in the protein that renders it inactive.[25][26][29] Some studies suggest that furanones can accelerate the turnover and degradation of these regulatory proteins.[30]

This understanding should guide your assay design. For example, if you are studying a specific LuxR-type regulator, you could use a bacterial strain that overexpresses this protein to see if it alters the sensitivity to your furanone. Additionally, competitive binding assays with the native AHL can provide evidence for a competitive mechanism of inhibition.[27][28]

Signaling Pathway: Furanone Inhibition of Quorum Sensing

AHL AHL Signal LuxR LuxR-type Protein AHL->LuxR Binds and Activates Furanone Furanone Furanone->LuxR Binds and Inactivates/Promotes Degradation Gene Target Gene Promoter LuxR->Gene Binds to Degradation Protein Degradation LuxR->Degradation Transcription Transcription of Virulence Genes Gene->Transcription

Caption: A simplified diagram illustrating how furanones can interfere with AHL-mediated quorum sensing.

By systematically addressing these common issues, you can enhance the reliability of your research with furanones and generate high-quality, reproducible data.

References

  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. (2021). National Center for Biotechnology Information. [Link]

  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. (2021). PubMed. [Link]

  • 2(5H)-Furanone: a prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. SciELO. [Link]

  • Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. (2004). Journal of Antimicrobial Chemotherapy. [Link]

  • Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Microbiology Society. [Link]

  • Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. (2023). PubMed. [Link]

  • Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. ResearchGate. [Link]

  • Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi. CORA. [Link]

  • Investigation of Halogenated Furanones As Inhibitors of Quorum sensing-regulated Bioluminescence in Vibrio Harveyi. ResearchGate. [Link]

  • (bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression i. Chemical Engineering. [Link]

  • High variability in quorum quenching and growth inhibition by furanone C-30 in Pseudomonas aeruginosa clinical isolates from cystic fibrosis patients. (2015). PubMed. [Link]

  • Polyamines are traps for reactive intermediates in furan metabolism. (2011). National Center for Biotechnology Information. [Link]

  • Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. MDPI. [Link]

  • Investigation of the reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide at pH 4.5. (1999). PubMed. [Link]

  • High variability in quorum quenching and growth inhibition by furanone C-30 in Pseudomonas aeruginosa clinical isolates from cystic fibrosis patients. (2015). Oxford Academic. [Link]

  • Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). (2013). MDPI. [Link]

  • Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. Vrije Universiteit Amsterdam. [Link]

  • Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. ResearchGate. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2023). National Center for Biotechnology Information. [Link]

  • Influence of Serum Protein Binding on the in Vitro Activity of Anti-Fungal Agents. (1995). PubMed. [Link]

  • In vitro and in vivo toxicity of selected furanones. ResearchGate. [Link]

  • The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2023). MDPI. [Link]

  • Synthesis and cytotoxic evaluation of halogenated furanones. ResearchGate. [Link]

  • 3-methyl-2(5h)-furanone. Organic Syntheses. [Link]

  • Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control. (2007). National Center for Biotechnology Information. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links. (2010). PubMed. [Link]

  • Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks. (2010). National Center for Biotechnology Information. [Link]

  • The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution. (2021). Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis and cytotoxicity studies of some furanone derivatives. TSI Journals. [Link]

  • Effect of furanone C-30 on LasR solubility. ResearchGate. [Link]

  • 2(5H)-Furanone Disrupts Bacterial Biofilm Formation and Indirectly Reduces the Settlement of Plantigrades of the Mussel Mytilus coruscus. (2020). Frontiers in Marine Science. [Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2018). PubMed. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries. ResearchGate. [Link]

  • The In Vitro Anti-Pseudomonal Activity of Cu 2+ , Strawberry Furanone, Gentamicin, and Lytic Phages Alone and in Combination: Pros and Cons. (2021). MDPI. [Link]

  • Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. (2020). Spectroscopy. [Link]

  • Theranostics Fluorescence background quenching as a means to increase Signal to Background ratio. (2020). Theranostics. [Link]

  • A Rapid Fluorescence Quenching Assay for Total Levothyroxine Quantification in Pharmaceutical and Supratherapeutic Serum Samples. National Center for Biotechnology Information. [Link]

  • 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi by decreasing the DNA-binding activity of the transcriptional regulator protein luxR. (2007). PubMed. [Link]

  • Serum type and concentration both affect the protein-corona composition of PLGA nanoparticles. (2018). Beilstein Journals. [Link]

Sources

Optimization

Technical Support Center: Enhancing Butenolide Ring Stability

Topic: Troubleshooting & Optimization Guide for Butenolide-Scaffold Compounds Role: Senior Application Scientist, CycloPharm Technical Services Audience: Medicinal Chemists, Chemical Biologists, and Formulation Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for Butenolide-Scaffold Compounds

Role: Senior Application Scientist, CycloPharm Technical Services Audience: Medicinal Chemists, Chemical Biologists, and Formulation Scientists

Introduction: The "Achilles' Heel" of the Butenolide

Welcome to the CycloPharm Technical Support Center. If you are working with strigolactones, cardenolides, or furanone-based inhibitors, you have likely encountered the inherent fragility of the butenolide ring (furan-2(5H)-one).

While this


-unsaturated lactone is a potent pharmacophore—acting as a Michael acceptor for cysteine residues in target proteins—it is chemically promiscuous. It suffers from two primary degradation pathways: hydrolytic ring-opening  (pH-dependent) and non-specific Michael addition  (nucleophile-dependent).

This guide synthesizes field-proven protocols to stabilize this moiety without compromising its biological activity.

Module 1: Chemical Design & Structural Modification

For Medicinal Chemists designing the next generation of leads.

Q1: My lead compound is rapidly metabolized by glutathione (GSH) in liver microsomes. How do I blunt this reactivity?

Diagnosis: Your butenolide is acting as a "suicide substrate" for GSH. The electrophilic


-carbon (C4) is too accessible.
Solution:  You must modulate the electrophilicity or sterics of the Michael acceptor.
  • Steric Shielding (The "Gem-Dimethyl" Approach):

    • Introduce bulky substituents (e.g., methyl, isopropyl) at the

      
      -position (C5). This creates a "steric gate" that slows down the approach of bulky nucleophiles like GSH without necessarily preventing the binding to a smaller active site cysteine.
      
  • Electronic Deactivation:

    • Add an electron-donating group (EDG) such as a methoxy (-OMe) or amine group at the

      
      -position (C4) or 
      
      
      
      -position (C3). This increases electron density in the conjugated system, making the
      
      
      -carbon less electrophilic and less prone to non-specific attack.
  • Bioisosteric Replacement:

    • Consider swapping the lactone oxygen for a nitrogen atom to form a pyrrolone (lactam) . Lactams are significantly more resistant to hydrolysis than lactones due to the resonance stabilization of the amide bond, though they lose some Michael acceptor potency.

Q2: I need a bioisostere that retains the geometry but improves hydrolytic stability. What are my options?

Recommendation:

Scaffold Variant Hydrolytic Stability Michael Reactivity Notes
Butenolide (Parent) Low (pH > 7.5) High Prone to ring opening in plasma.
Pyrrolone (Lactam) High Moderate H-bond donor capability added.
Thiolactone Moderate High Retains geometry; sulfur is a poor H-bond acceptor.

|


-Methylene-

-butyrolactone
| Low | Very High | Highly reactive; often too toxic (alkylating agent). |

Module 2: Formulation & Environmental Control

For Biologists and Formulation Scientists handling the compounds.

Q3: My compound loses potency in cell culture media (DMEM + 10% FBS) within 4 hours. Is it the pH or the serum?

Root Cause Analysis: It is likely a combination of both pH-driven hydrolysis and protein binding .

  • The pH Factor: Standard DMEM is buffered to pH 7.4. Butenolides, particularly strigolactone analogs like GR24, have a half-life of

    
     hours at pH 7.4 and degrade rapidly at pH > 8.0 due to hydroxide-mediated ring opening.
    
  • The Serum Factor: Albumin and other serum proteins contain free thiols and amines that covalently bind to the butenolide via Michael addition, effectively sequestering your drug.

Protocol for Stabilization:

  • Acidify the Media (If tolerated): Lowering the pH to 6.5–6.8 significantly extends half-life. Use HEPES or MES buffers rather than Bicarbonate to maintain this strict pH.

  • Serum Replacement: If possible, switch to low-serum media or serum-free chemically defined media to reduce the "nucleophile sink" presented by albumin.

  • Fresh Spiking: Do not pre-incubate the compound in media. Spike it immediately before the experiment.

Q4: Can I store my butenolide stocks in DMSO at -20°C indefinitely?

Warning: No. While DMSO is an excellent solvent, it is hygroscopic .

  • The Issue: Absorbed water in DMSO facilitates slow hydrolysis, especially if the DMSO is slightly acidic or basic due to impurities. "Wet" DMSO can degrade a butenolide library by 10-20% over 6 months.

  • The Fix:

    • Use Anhydrous DMSO (packed under argon/nitrogen).

    • Store in single-use aliquots to prevent repeated freeze-thaw cycles which introduce atmospheric moisture.

    • Alternative: For long-term storage, dry solid powder is superior. If liquid storage is mandatory, anhydrous ethanol (at -80°C) is often less reactive than DMSO for this specific scaffold.

Module 3: Synthesis & Purification Troubleshooting

For Synthetic Chemists.

Q5: I see ring opening during silica gel column chromatography. How do I purify my product?

Diagnosis: Silica gel is slightly acidic, but commercial silica often contains trace metal impurities or basic sites that catalyze ring opening or rearrangement. Furthermore, using methanol in your eluent can lead to transesterification (solvolysis) of the lactone.

Corrective Workflow:

  • Deactivate the Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in hexane, then wash thoroughly with pure hexane to remove free base. This neutralizes highly active acidic sites.

  • Solvent Choice: Avoid alcohols (MeOH/EtOH) in your mobile phase if possible. Use Ethyl Acetate/Hexane or Dichloromethane/Acetone gradients.

  • Rapid Filtration: Do not leave the compound on the column. Flash chromatography is preferred over gravity columns.

Visualizing the Degradation Pathways

The following diagram illustrates the two critical failure modes of the butenolide ring. Use this to determine if your instability is pH-driven (Hydrolysis) or Nucleophile-driven (Michael Addition).

ButenolideDegradation cluster_conditions Environmental Triggers Butenolide Butenolide Ring (Active Pharmacophore) HydrolysisPath Pathway A: Hydrolysis (pH > 7.5) Butenolide->HydrolysisPath OH- attack at Carbonyl (C2) MichaelPath Pathway B: Michael Addition (Nucleophiles) Butenolide->MichaelPath R-SH / R-NH2 attack at Beta-Carbon (C4) RingOpen Ring-Opened Hydroxy-Acid/Carboxylate (Inactive) HydrolysisPath->RingOpen Irreversible (in basic media) Adduct Covalent Adduct (Protein/GSH Bound) (Sequestered/Inactive) MichaelPath->Adduct Reversible (equilibrium)

Caption: Figure 1. Dual degradation pathways of the butenolide scaffold. Pathway A is dominant in basic media; Pathway B is dominant in biological fluids rich in thiols.

References

  • Akiyama, K., et al. (2010).[1] Stability of strigolactones: Half-life determination in aqueous solutions.[2] Journal of Pesticide Science.

  • Zwanenburg, B., & Pospíšil, T. (2013).[3] Structure and activity of strigolactones: New plant hormones with a rich future. Molecular Plant.

  • Lachance, H., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters.

  • Kaan, H.Y.K., et al. (2023). Mechanism of thia-Michael addition catalyzed by LanC enzymes.[4] Proceedings of the National Academy of Sciences (PNAS).

  • Meanwell, N.A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

Sources

Troubleshooting

Reducing off-target effects of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

Technical Support Center: Optimizing (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one Applications Status: Active Role: Senior Application Scientist Subject: Troubleshooting Off-Target Toxicity & Instability in Quorum Sen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one Applications

Status: Active Role: Senior Application Scientist Subject: Troubleshooting Off-Target Toxicity & Instability in Quorum Sensing Inhibition Assays[1]

Executive Summary: The Molecule & The Challenge

You are likely utilizing (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one as a potent Quorum Sensing Inhibitor (QSI).[1][2] This compound functions as a structural mimic of Acylated Homoserine Lactones (AHLs), specifically targeting LuxR-type transcriptional regulators (e.g., LasR in P. aeruginosa, LuxR in Vibrio).[1]

The Core Challenge: While the fluorine substitution at the exocyclic methylene position enhances metabolic stability compared to natural fimbrolides (which typically contain bromine), it also modulates the compound's electronic profile. This molecule remains a Michael Acceptor . The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the furanone ring (specifically at the C4 position), making it prone to non-specific nucleophilic attack by cellular thiols (e.g., glutathione) and amines.

This reactivity is the primary driver of "off-target" effects: mammalian cytotoxicity and bacteriostasis (killing bacteria rather than silencing them).

Module 1: Chemical Stability & Media Compatibility

User Question: "I am seeing inconsistent IC50 values between experiments. Is the compound degrading in my media?"

Technical Diagnosis: Yes. The exocyclic double bond is susceptible to hydrolysis and nucleophilic addition by media components. Standard rich media (like LB or DMEM) often contain free thiols (cysteine, glutathione) or amines that react with the furanone before it enters the cell.[1]

Troubleshooting Protocol:

  • Solvent Standardization:

    • Do: Dissolve stock in anhydrous DMSO. Store at -20°C under argon.

    • Don't: Use ethanol or methanol for long-term storage; the fluorine moiety can undergo slow solvolysis in protic solvents over months.

  • Media Selection (The "Thiol Check"):

    • Issue: High-protein media (e.g., TB, SuperBroth) have high free thiol content.[1]

    • Solution: Switch to M9 Minimal Media supplemented with glucose and casamino acids (which have lower free thiol reactivity than yeast extract) for bacterial assays.[1]

    • For Mammalian Culture: Avoid media with "added L-Glutamine" if possible during the drug pulse; use GlutaMAX™ or add glutamine immediately prior to use to minimize pre-incubation reaction.

  • The "Pre-Incubation" Test:

    • Incubate the compound in your specific media for 4 hours without cells.

    • Run an HPLC-UV (254 nm) or LC-MS check.[1]

    • Pass Criteria: >90% parent compound retention. If <90%, you are measuring the effect of degradation products, not the QSI.

Module 2: Differentiating QS Inhibition from Bacteriostasis

User Question: "The compound inhibits biofilm formation, but I suspect it's just inhibiting bacterial growth. How do I prove it's a true QSI?"

Technical Diagnosis: A true QSI must uncouple virulence expression from cell growth. If your OD600 drops significantly alongside your reporter signal, you are observing antibiotic activity (off-target), which triggers resistance pressure.[1]

Validation Workflow (Step-by-Step):

  • The Growth Curve Overlay:

    • Run a 12-hour kinetic assay measuring OD600 (Growth) and Bioluminescence/Fluorescence (QS Activity) simultaneously.

    • Calculation: Plot Relative Light Units (RLU) / OD600.

    • Success: The RLU/OD ratio drops significantly while the raw OD600 remains within 10-15% of the vehicle control.

  • The Constitutive Control:

    • Use a bacterial strain expressing GFP constitutively (not under a QS promoter).[1]

    • Treat with the furanone.[2][3][4][5][6][7][8][9][10][11][12]

    • Result: If GFP fluorescence decreases, the compound is inhibiting general protein synthesis (Off-Target: Global Translation Inhibition).[1]

Visualization: Mechanism of Action vs. Off-Target Toxicity

G cluster_Target Target Pathway (Desired) cluster_OffTarget Off-Target Pathway (Toxicity) Compound (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one LuxR LuxR/LasR Receptor Compound->LuxR Competitive Binding Nucleophiles Cellular Nucleophiles (Glutathione/Cysteine) Compound->Nucleophiles Electrophilic Attack QS_Gene Virulence Gene Repression LuxR->QS_Gene Blocks DNA Binding Biofilm Reduced Biofilm QS_Gene->Biofilm MichaelAdd Michael Addition (Covalent Modification) Nucleophiles->MichaelAdd Stress Oxidative Stress & Protein Dysfunction MichaelAdd->Stress Death Cell Death / Growth Arrest Stress->Death

Figure 1: The Dual-Pathways of Furanones.[1] The green path represents the desired QSI activity. The red path represents the Michael Addition-mediated toxicity caused by the electrophilic fluoromethylene core.

Module 3: Reducing Mammalian Cytotoxicity

User Question: "I want to test this in a co-culture (Bacteria + Epithelial cells), but the furanone kills the host cells at effective QSI concentrations."

Technical Diagnosis: The fluorine substituent can increase lipophilicity, facilitating entry into mammalian cells where it depletes intracellular glutathione (GSH) via Michael addition.[1] This leads to oxidative stress and apoptosis.

Mitigation Strategies:

StrategyProtocol DetailMechanism of Protection
Pulse Dosing Treat for 2-4 hours, then wash and replace media.Furanones bind LuxR rapidly (minutes).[1] Long exposures accumulation toxicity in eukaryotic cells without adding QSI benefit.
GSH-Ester Rescue Pre-treat mammalian cells with Glutathione Monoethyl Ester (2-5 mM) for 1 hour.[1]Increases intracellular GSH pool to "buffer" the alkylating effect of the furanone without reacting extracellularly.
Liposomal Delivery Encapsulate furanone in PEGylated liposomes (See Ref 3).[1]Reduces free compound interaction with mammalian cell membranes; relies on bacterial lipase (often a virulence factor) to release the payload near the infection.

Module 4: Experimental Workflow for Specificity

To validate that your observed effects are due to specific LuxR inhibition and not off-target toxicity, follow this rigorous screening cascade.

Workflow Start Start: Compound Synthesis/Stock Step1 1. Cell-Free Stability (HPLC/MS in Media) Start->Step1 Step2 2. Bacterial Growth Curve (OD600 vs Time) Step1->Step2 >90% Stable Step3 3. QS Reporter Assay (GFP/Lux) Step2->Step3 No Growth Inhibition Step4 4. Mammalian Viability (MTT/LDH Assay) Step3->Step4 Signal Reduction Decision Selectivity Index > 10? Step4->Decision Valid VALIDATED QSI Decision->Valid Yes Invalid RE-DESIGN / LOWER DOSE Decision->Invalid No

Figure 2: Validation Cascade. A self-validating workflow to ensure QSI activity is distinguished from instability or toxicity.

References

  • Hentzer, M., et al. (2003).[1] "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal. (Establishes the baseline mechanism of furanone C-30 and the necessity of separating growth inhibition from QS inhibition).

  • Wu, H., et al. (2004).[1] "Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice."[1][3][10] Journal of Antimicrobial Chemotherapy. (Demonstrates in vivo efficacy and addresses toxicity concerns of synthetic furanones).

  • Lioy, E., et al. (2023).[1] "Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives." Journal of Medicinal Chemistry. (Provides specific chemical context on fluorinated furanone derivatives and their enhanced stability/activity profiles). [1]

  • Defoirdt, T., et al. (2007).[1] "The quorum sensing inhibitor (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone interacts with the LuxR receptor."[1] Microbiology. (Mechanistic grounding for LuxR binding competition). [1]

Sources

Optimization

Method development for quantifying (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one in biological samples

Technical Support Center: Bioanalysis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one Ticket ID: #BIO-FMF-2024 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioanalysis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

Ticket ID: #BIO-FMF-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Method Development & Troubleshooting for Fluorinated Furanone Quantification[1]

Executive Summary

You are attempting to quantify (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one (hereafter referred to as FMF-Z ).[1] This molecule presents a "perfect storm" of bioanalytical challenges: it contains a hydrolytically unstable lactone ring, a photosensitive exocyclic double bond (Z/E isomerization), and a reactive Michael acceptor system capable of covalent protein binding.

This guide moves beyond standard protocols to address the specific physicochemical behavior of fluorinated furanones in biological matrices.

Part 1: The Validated Workflow (Protocol)

To ensure data integrity, you must stabilize the molecule immediately upon collection. Standard plasma processing will result in >50% loss due to ring opening and isomerization.

Sample Collection & Stabilization
  • Matrix: Plasma (K2EDTA recommended; avoid Heparin due to potential LC-MS interferences).[1]

  • Critical Additive: Immediately add 10% Formic Acid (10 µL per 1 mL plasma) to lower pH to ~4.0.

    • Why? The lactone ring is stable at pH 3-5.[1] At physiological pH (7.4), plasma esterases and spontaneous hydrolysis open the ring to the corresponding hydroxy acid, which is invisible in the specific MRM channel for the lactone.

  • Environmental Control: All processing must occur under amber light or in foil-wrapped tubes to prevent Z

    
     E photo-isomerization.
    
Extraction Strategy: Acidified Liquid-Liquid Extraction (LLE)

Protein precipitation (PPT) is insufficient for this lipophilic compound (


) and leaves too many phospholipids that cause matrix effects.[1]
  • Aliquot: 50 µL Acidified Plasma.

  • IS Spike: Add 10 µL deuterated internal standard (FMF-Z-d5).

  • Extraction: Add 400 µL Ethyl Acetate:Hexane (80:20 v/v) .

    • Why? The hexane reduces the extraction of polar plasma components, while ethyl acetate targets the furanone.

  • Agitate: Vortex 5 min; Centrifuge 10 min at 4°C (4000 g).

  • Reconstitution: Evaporate supernatant under

    
     at 35°C. Reconstitute in Water:Acetonitrile (60:40) + 0.1% Formic Acid .
    
LC-MS/MS Conditions
  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm) or equivalent.[1]

    • Why? The phenyl-hexyl stationary phase offers

      
       interactions with the phenyl ring of FMF-Z, providing superior selectivity over C18 for separating the Z-isomer from the E-isomer and matrix interferences.[1]
      
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 4 minutes.

  • Ionization: ESI Positive (

    
    ).[1]
    
    • Note: While fluorine suggests negative mode, the furanone carbonyl readily protonates.

Part 2: Visualization of Workflows

Figure 1: Sample Preparation Logic Flow

Caption: Step-by-step extraction workflow emphasizing pH control and light protection to prevent degradation.

SamplePrep Sample Biological Sample (Plasma/Tissue) Acid Acidification (pH 4.0) Stops Hydrolysis Sample->Acid Immediate Light Amber/Dark Environment Stops Isomerization Acid->Light Process LLE LLE (EtAc/Hex) Removes Phospholipids Light->LLE Extract Recon Reconstitution (60:40 H2O:ACN) LLE->Recon Dry Down LCMS LC-MS/MS (Phenyl-Hexyl) Recon->LCMS Inject

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for resolving common sensitivity and stability issues during FMF-Z quantification.

Troubleshooting Start Issue Detected Q1 Is the peak splitting? Start->Q1 Q2 Is signal decreasing over time in autosampler? Q1->Q2 No Sol1 Z/E Isomerization. Check light protection. Q1->Sol1 Yes Q3 Is recovery low (<50%)? Q2->Q3 No Sol2 Lactone Hydrolysis. Check Reconstitution pH. Q2->Sol2 Yes Sol3 Protein Binding. Switch to Acidic PPT or check tissue homogenization. Q3->Sol3 Yes Sol4 Column Failure. Switch to Phenyl-Hexyl. Q3->Sol4 No

Part 3: Technical Support FAQs (Troubleshooting)

Topic: Stability & Isomerization

Q1: I see two peaks in my chromatogram with the same mass transition. Which one is my analyte? A: This is the classic signature of Z/E isomerization . The exocyclic double bond (fluoromethylene group) allows the molecule to flip between configurations upon exposure to UV light or heat.

  • Diagnosis: Inject a fresh standard prepared in the dark. The dominant peak is likely your starting Z-isomer.[1]

  • Fix:

    • Use amber glassware for all steps.

    • Keep autosampler temperature at 4°C.

    • If separation is poor on C18, switch to a Phenyl-Hexyl column .[1] The

      
       interaction with the phenyl ring of FMF-Z often provides better selectivity for the planar Z-isomer compared to the twisted E-isomer.[1]
      

Q2: My calibration curve linearity is failing at the low end (LULOQ). A: This is often due to adsorption . Hydrophobic furanones stick to polypropylene tubes.

  • Fix: Use Low-Retention tubes or glass inserts.[1] Add 0.1% BSA (Bovine Serum Albumin) to your neat standard solutions to act as a "sacrificial protein" that coats the walls of the container, preventing the drug from sticking.

Topic: Matrix Effects & Recovery

Q3: My recovery from plasma is consistently low (~40%), but the neat standards look fine. A: You are likely experiencing Michael Addition . The fluoromethylene-furanone system is an electrophile (Michael acceptor).[1] It reacts covalently with free thiols (like cysteine residues on albumin or glutathione) in the plasma.

  • Fix:

    • Acidify immediately: Lowering pH protonates thiols, reducing their nucleophilicity.

    • Add N-Ethylmaleimide (NEM): Adding NEM to the collection tube can "scavenge" the thiols before they react with your drug.

    • Note: If you need to measure total drug (bound + free), you may need a hydrolysis step, but this risks destroying the lactone ring. Focus on "free" drug measurement using the NEM approach.

Q4: The signal intensity drops drastically after 100 injections. A: This indicates phospholipid buildup on your column. Furanones require organic extraction, which often co-extracts lipids.[1]

  • Fix:

    • Use a Diverter Valve to send the first 1 minute and the last 2 minutes of the LC run to waste.

    • Implement a "sawtooth" wash gradient (95% B for 1 min) at the end of every injection.

Topic: Mass Spectrometry

Q5: Should I use Negative or Positive mode? There is a Fluorine atom. A: While Fluorine is electronegative, the furanone ring is the driver here.

  • Recommendation: Use Positive Mode ESI (

    
    ) .[1] The carbonyl oxygen on the lactone ring is a good proton acceptor.
    
  • Warning: If you use negative mode, you might see an adduct (

    
    ) rather than a deprotonated ion, which is less stable.[1] Stick to positive mode unless sensitivity is completely absent.
    

Part 4: Data Summary Tables

Table 1: Physicochemical Properties & Method Implications

PropertyValue (Approx)Bioanalytical Implication
LogP 2.5 - 3.0Moderately lipophilic; requires high % organic for elution.[1]
pKa N/A (Neutral)pH adjustment is for stability, not ionization control.
Reactivity Michael AcceptorProne to covalent binding with plasma proteins (Albumin).
Lability Lactone RingHydrolyzes to hydroxy-acid at pH > 6.[1]0.
Isomerism Z/E (Vinyl Fluoride)Photosensitive; requires chromatographic resolution.

Table 2: Recommended MRM Transitions

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanistic Origin
FMF-Z 191.1

145.120Loss of

+ CO (Lactone cleavage)
FMF-Z 191.1

115.135Loss of Phenyl ring fragment
IS (d5) 196.1

150.120Deuterated analog

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[2] [Link]

  • Zhang, T., et al. (2018).[1] Stability of furanone derivatives in biological matrices: Challenges and strategies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Mani, S., et al. (2020).[1] Metabolic stability of fluorinated small molecules: A physical organic chemistry perspective. National Institutes of Health (PMC). [Link]

  • Agilent Technologies. (2013). Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS. Agilent Application Notes. [Link]

  • MicroSolv Tech. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

Sources

Troubleshooting

Addressing resistance mechanisms to furanone-based compounds

Introduction Welcome to the technical support hub for furanone-based compounds (e.g., C-30, C-56, and natural derivatives of Delisea pulchra). Unlike traditional antibiotics that impose strong selective pressure by killi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for furanone-based compounds (e.g., C-30, C-56, and natural derivatives of Delisea pulchra). Unlike traditional antibiotics that impose strong selective pressure by killing bacteria, furanones function as Quorum Sensing Inhibitors (QSIs) . They disrupt cell-to-cell communication by destabilizing LuxR-type receptors, thereby attenuating virulence without necessarily inhibiting growth.

However, "resistance-proof" is a misnomer. Bacteria, particularly Pseudomonas aeruginosa, possess intrinsic and adaptive mechanisms to counter these compounds.[1][2] This guide addresses the three most common user reports: loss of efficacy , compound instability , and differentiation between toxicity and specific inhibition .

Module 1: Mechanism of Action & Resistance Logic

To troubleshoot effectively, you must understand the molecular battlefield. Furanones do not simply "block" the receptor; they trigger its destruction.

The Destabilization Pathway

Natural and synthetic furanones compete with Acyl-Homoserine Lactones (AHLs) for the binding site of LuxR-type transcriptional regulators. Upon binding, furanones induce a conformational change that renders the LuxR protein unstable, marking it for rapid proteolytic degradation by Clp proteases.

Primary Resistance Vectors
  • Efflux Pumping (The Major Hurdle): In P. aeruginosa, the MexAB-OprM multidrug efflux pump is the primary mechanism for extruding furanone C-30. Overexpression of this pump (via mutations in repressors mexR, nalC, or nalD) leads to significant resistance.

  • Target Modification: While rarer, mutations in the LuxR binding pocket can reduce furanone affinity while retaining AHL sensitivity.

Visualizing the Interaction

FuranoneMechanism Furanone Furanone (C-30) LuxR LuxR Receptor Furanone->LuxR Competes Efflux MexAB-OprM Efflux Pump Furanone->Efflux Extrusion (Resistance) AHL Native AHL Signal AHL->LuxR Binds Complex_Stable Stable LuxR-AHL Complex LuxR->Complex_Stable Folding Complex_Unstable Unstable LuxR-Furanone Complex LuxR->Complex_Unstable Misfolding Virulence Virulence Gene Expression Complex_Stable->Virulence Activates DNA Protease Clp Protease Complex_Unstable->Protease Targeted Degradation Protein Degradation Protease->Degradation Rapid Turnover Efflux->Furanone Recycling to Ext.

Figure 1: Mechanism of Action. Furanones compete with AHLs, leading to LuxR destabilization and proteolysis. Resistance occurs primarily via efflux pumps preventing intracellular accumulation.

Module 2: Troubleshooting Guides (FAQ Format)

Issue A: "My compound shows no activity in the reporter assay."

Diagnosis: This is often a chemical stability or solubility issue rather than biological resistance.

Potential CauseTechnical ExplanationCorrective Action
Lactonolysis / Hydrolysis Halogenated furanones contain a lactone ring susceptible to nucleophilic attack, especially at pH > 7.0.Buffer Check: Ensure media pH is buffered to 6.5–6.8 using PIPES or MOPS. Avoid unbuffered LB which becomes alkaline during growth.
Photolysis Halogenated compounds are light-sensitive.Dark Mode: Wrap all tubes/plates in foil. Perform experiments in low light.
Solubility Crash Furanones are highly hydrophobic. Adding high-concentration DMSO stocks to aqueous media can cause precipitation.Step-down Dilution: Dilute stock 1:10 in intermediate solvent before adding to media. Ensure final DMSO < 0.5%.
Issue B: "I see inhibition, but the bacteria aren't growing."

Diagnosis: You are observing toxicity, not Quorum Sensing Inhibition (QSI). A true QSI must attenuate virulence without affecting growth rates.[3]

The "Therapeutic Window" Protocol:

  • Run a Growth Curve: Measure OD600 every hour for 24h with 0, 1, 10, 50, and 100 µM furanone.

  • Define MIC: Identify the Minimum Inhibitory Concentration (where growth is inhibited).

  • Select QSI Range: Your working concentration must be ≤ 1/2 MIC . If the compound inhibits QS only at concentrations that also reduce OD600, it is a failed QSI candidate.

Issue C: "The compound worked initially but lost potency after passaging."

Diagnosis: You have likely selected for an efflux pump mutant (e.g., mexR-).

Confirmation Test (The EPI Synergy Assay):

  • Set up your reporter assay with the resistant strain.

  • Add the furanone at the previously effective concentration.

  • Add PAβN (Phenylalanine-Arginine β-Naphthylamide) at 20 µg/mL (a standard Efflux Pump Inhibitor).

  • Result Interpretation:

    • Activity Restored: Resistance is due to efflux (MexAB-OprM upregulation).[2][4][5][6]

    • Activity NOT Restored: Resistance is likely due to a LuxR receptor mutation or degradation enzyme.

Module 3: Advanced Experimental Protocols

Protocol 1: Discriminating Efflux-Mediated Resistance

Objective: To determine if furanone resistance in P. aeruginosa is mediated by RND efflux pumps.

Materials:

  • P. aeruginosa strain (Wild Type and Suspected Mutant).

  • Furanone C-30 (Stock: 100 mM in DMSO).

  • PAβN (Stock: 50 mg/mL in water).

  • QS Reporter: P. aeruginosa harboring plasB-GFP (elastase promoter).

Workflow:

  • Preparation: Dilute overnight cultures to OD600 = 0.05 in LB-MOPS (pH 6.8).

  • Matrix Setup (96-well plate):

    • Rows A-C: Furanone gradient (0 -> 100 µM).

    • Rows D-F: Furanone gradient + PAβN (20 µg/mL constant).

  • Incubation: 37°C with shaking for 12 hours (measure GFP and OD600).

  • Data Processing: Calculate Specific Fluorescence (RFU / OD600).

  • Analysis:

    • Calculate the IC50 of Furanone alone vs. Furanone + PAβN.

    • Fold Reversal = IC50(alone) / IC50(+PAβN) . A value >4 indicates significant efflux involvement.

Protocol 2: The "Checkerboard" Toxicity vs. QSI Assay

Objective: To rigorously separate growth inhibition from virulence attenuation.

Workflow Start Start: Furanone Candidate GrowthAssay 1. Growth Curve (OD600) Determine MIC Start->GrowthAssay Decision1 Is growth inhibited at target conc? GrowthAssay->Decision1 Fail REJECT: Antibiotic Activity Decision1->Fail Yes Pass1 Proceed to QSI Assay Decision1->Pass1 No (<20% inhibition) QS_Assay 2. Reporter Assay (GFP/Violacein) Measure IC50 Pass1->QS_Assay Decision2 Is IC50 << MIC? QS_Assay->Decision2 Success VALID QSI CANDIDATE Decision2->Success Yes (Index > 10) Fail2 REJECT: Non-specific toxicity Decision2->Fail2 No

Figure 2: Validation Workflow. A logical decision tree to ensure the compound acts as a true inhibitor rather than a growth suppressant.

References

  • Hentzer, M. et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.[7][8] EMBO Journal. [Link] Key Finding: Establishes the mechanism of LuxR turnover acceleration by furanone C-30.

  • Maeda, T. et al. (2012).[9] Resistance to the Quorum-Quenching Compounds Brominated Furanone C-30 and 5-Fluorouracil in Pseudomonas aeruginosa Clinical Isolates. Antimicrobial Agents and Chemotherapy. [Link] Key Finding: Identifies MexAB-OprM efflux pump as the primary resistance mechanism.[2]

  • Defoirdt, T. et al. (2010). Evolutionary dynamics of bacteria in a quorum sensing-inhibiting environment. ISME Journal. [Link] Key Finding: Discusses the "resistance-proof" hypothesis and its limitations regarding general stress responses.

  • García-Contreras, R. et al. (2013). Quorum sensing disruption: fighting bacterial infections by blocking the flow of information.[10] International Microbiology. [Link] Key Finding: Reviews the stability issues of halogenated furanones and enzymatic degradation risks.

Sources

Optimization

Technical Support Center: Improving the Selectivity of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one for Apoptosis Signal-Regulating Kinase 1 (ASK1)

Document ID: TSC-FF1-ASK1-2026-02-18 Version: 1.0 Introduction This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improvin...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-FF1-ASK1-2026-02-18

Version: 1.0

Introduction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the selectivity of the investigational compound (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one, hereafter referred to as Fluoro-furanone 1 (FF1) .

Hypothetical Compound Profile:

  • Compound: (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one (FF1)

  • Primary Target: Apoptosis Signal-regulating Kinase 1 (ASK1), a key mediator of cellular stress responses, inflammation, and apoptosis.[1][2][3]

  • Selectivity Challenge: FF1 exhibits significant off-target activity against MAP/microtubile affinity-regulating kinase 4 (MARK4), a kinase involved in cytoskeletal dynamics and cell polarity. This lack of selectivity can lead to confounding experimental results and potential cellular toxicity, complicating the development of FF1 as a specific chemical probe or therapeutic agent.

This guide is structured in a question-and-answer format to directly address common issues encountered during the experimental workflow for enhancing kinase inhibitor selectivity.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes, such as altered cell morphology, that don't align with known ASK1 signaling pathways. Could this be due to off-target effects?

A1: Yes, this is a strong possibility. While potent ASK1 inhibition can influence apoptosis and inflammatory responses, significant changes in cell morphology are less characteristic of direct ASK1 pathway modulation and more indicative of effects on cytoskeletal regulation, a primary function of the MARK kinase family. The promiscuity of many small-molecule kinase inhibitors is a well-documented challenge, often leading to off-target effects.[4][5]

To begin dissecting this, we recommend the following:

  • Dose-Response Analysis: Conduct a careful dose-response curve for both the intended phenotype (e.g., reduction in downstream p38 phosphorylation) and the unintended phenotype (e.g., morphological changes). If the EC50 for the morphological change is similar to the IC50 for MARK4 inhibition, it strengthens the link to this off-target.

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by FF1 with that of other known, structurally distinct ASK1 inhibitors.[6][7] If these compounds inhibit ASK1 without causing the same morphological changes, it strongly suggests an off-target effect specific to FF1.

  • Comprehensive Kinase Profiling: This is the most direct method to identify off-target interactions. Screening FF1 against a broad panel of kinases will provide a quantitative measure of its activity against MARK4 and other potential off-targets.[8][9]

Q2: Our initial biochemical assays show FF1 is a potent inhibitor of ASK1. However, in cell-based assays, we require much higher concentrations to see a downstream effect. Why is there a discrepancy?

A2: This is a common and important observation that highlights the differences between simplified biochemical systems and the complex cellular environment. Several factors can contribute to this discrepancy:

  • Cellular Permeability: FF1 may have poor membrane permeability, resulting in a lower intracellular concentration compared to the concentration applied externally.

  • High Intracellular ATP Concentrations: Most kinase inhibitors are ATP-competitive. The concentration of ATP in cells (typically 1-10 mM) is much higher than that used in many biochemical assays.[10] This high level of the natural substrate can outcompete the inhibitor, leading to a rightward shift in the dose-response curve (i.e., a higher apparent IC50).

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Target Engagement: The compound may not be effectively engaging with ASK1 within the cellular milieu due to protein-protein interactions or subcellular localization.

We recommend performing a cellular target engagement assay, such as the NanoBRET™ Target Engagement assay, to directly measure the binding of FF1 to ASK1 in live cells.[11][12] This can help differentiate between poor permeability/efflux and a true lack of cellular potency.

Q3: We want to rationally design a more selective FF1 analog. Where do we start?

A3: A rational design approach should be grounded in understanding the structural differences between the ATP-binding pockets of ASK1 and MARK4.

  • Computational Modeling: Start with computational approaches.[13][14][15] Homology modeling of both kinases, followed by docking studies with FF1, can provide initial hypotheses about the binding mode and identify key residues that differ between the two kinases.

  • Exploit Non-Conserved Residues: The primary goal is to introduce modifications to FF1 that create favorable interactions with unique residues in the ASK1 active site or steric clashes with residues in the MARK4 active site.[4]

  • Targeting Inactive Conformations: Consider designing inhibitors that bind to an inactive conformation of ASK1.[16] These conformations and the pockets they expose are often less conserved across the kinome, providing a powerful strategy for achieving selectivity.

Troubleshooting and Optimization Guides

Guide 1: Characterizing and Confirming Off-Target Activity

This guide provides a systematic workflow to confirm that the observed undesirable effects of FF1 are due to MARK4 inhibition.

Workflow Diagram

cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Conclusion A Unexpected Phenotype Observed (e.g., Altered Morphology) B Perform Kinase Selectivity Screen (e.g., 400+ kinase panel) A->B C Determine IC50 for ASK1 and MARK4 B->C Identifies MARK4 as hit D Cellular Target Engagement Assay (e.g., NanoBRET) for ASK1 & MARK4 C->D E MARK4 Knockdown/Knockout (siRNA or CRISPR) D->E F Treat knockdown cells with FF1 E->F G Phenotype rescued? F->G H Confirm FF1's phenotype is mediated via MARK4 off-target G->H If Yes A Lead Compound: FF1 (Poor Selectivity) B Structural Biology & Modeling A->B C Identify Key Differential Residues (ASK1 vs. MARK4) B->C D Rational Drug Design (Medicinal Chemistry) C->D E Synthesize FF1 Analogs D->E F Screening Cascade E->F G Biochemical Assays (ASK1/MARK4 IC50) F->G Tier 1 H Cell-Based Assays (On-target vs. Off-target) G->H Tier 2 (Promising Hits) I Lead Optimization H->I I->D Iterative Cycles J Selective Compound I->J

Caption: Iterative workflow for improving inhibitor selectivity.

Key Approaches
  • Structure-Based Design to Exploit the "Gatekeeper" Residue:

    • Causality: The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP-binding site. The size of this residue varies across the kinome. Designing bulky substituents on the inhibitor that can be accommodated by a small gatekeeper but clash with a large one is a proven strategy for enhancing selectivity. [4] * Actionable Step:

      • Align the sequences of human ASK1 and MARK4 kinase domains to identify the gatekeeper residue in each.

      • If ASK1 has a smaller gatekeeper (e.g., threonine) than MARK4 (e.g., methionine or phenylalanine), design modifications to the phenyl ring of FF1 to introduce a bulky group (e.g., a t-butyl or cyclopropyl group) positioned to clash with the larger MARK4 gatekeeper.

      • Synthesize and test these new analogs in biochemical assays.

  • Site-Directed Mutagenesis to Validate Binding Hypotheses:

    • Causality: To confirm that a specific residue is responsible for selectivity, you can mutate that residue in the target kinase and observe the effect on inhibitor potency. [17][18][19]This provides definitive evidence to guide the medicinal chemistry effort.

    • Actionable Step:

      • Based on your structural models, identify a residue in ASK1 (e.g., Alanine at position X) that you hypothesize is key for FF1's potency, and where the corresponding residue in MARK4 is different (e.g., Leucine at position Y).

      • Create a mutant version of ASK1 where Alanine at X is changed to Leucine (A_X_L).

      • Express and purify both wild-type and mutant ASK1.

      • Determine the IC50 of FF1 against both versions of the enzyme. A significant increase in IC50 for the mutant protein validates that this residue is a key determinant of binding.

Enzyme VersionFF1 IC50 (nM)Interpretation
Wild-Type ASK150Baseline Potency
Mutant ASK1 (A_X_L)2500Residue at X is critical for potent binding.
  • Macrocyclization Strategy:

    • Causality: Constraining the conformation of a flexible molecule like FF1 by converting it into a macrocycle can pre-organize it for optimal binding to the on-target kinase. [20]This conformational rigidity can reduce the entropic penalty of binding and often leads to improved selectivity by disfavoring binding to the slightly different topographies of off-target active sites.

    • Actionable Step:

      • Using computational modeling, identify two points on the FF1 scaffold that can be tethered together without disrupting key interactions with ASK1.

      • Synthesize a small library of macrocyclic analogs with linkers of varying length and composition.

      • Screen this library for improved potency and selectivity.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Current Opinion in Chemical Biology. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2019). Bioinformatics. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. (2014). Frontiers in Genetics. [Link]

  • New technique improves the selectivity of kinase inhibitors. (2015). Drug Target Review. [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. (2009). Journal of Biomolecular Screening. [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2020). Chemical Science. [Link]

  • Approach in Improving Potency and Selectivity of Kinase Inhibitors. (2020). Molecules. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). International Journal of Molecular Sciences. [Link]

  • Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. (2018). bioRxiv. [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. (2010). Journal of Medicinal Chemistry. [Link]

  • Improving the selectivity of kinase inhibitors: Characterizing binding mechanisms of inhibitors targeting inactive states and allosteric sites. (2016). CORDIS, European Commission. [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (2012). Journal of Medicinal Chemistry. [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org. [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). Journal of Medicinal Chemistry. [Link]

  • Kinomics-structural biology and chemogenomics of kinase inhibitors and targets. (2004). Current Topics in Medicinal Chemistry. [Link]

  • Structural biology in drug design: selective protein kinase inhibitors. (2002). Drug Discovery Today. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature Reviews Drug Discovery. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). bioRxiv. [Link]

  • Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo. (2021). Journal of Medicinal Chemistry. [Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. (2026). Journal of Medicinal Chemistry. [Link]

  • What are the therapeutic applications for ASK1 inhibitors?. (2025). Patsnap Synapse. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2015). PLoS Computational Biology. [Link]

  • Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo. (2021). Journal of Medicinal Chemistry. [Link]

  • Integrated computational approach identifies potential inhibitors of ASK1-(JNK/P38) interaction signaling: new insights into cancer therapeutics. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

  • Site directed mutagenesis. (2008). DrugPedia. [Link]

  • Design and optimization of potent, selective and brain penetrant apoptosis signal-regulating kinase 1 (ASK1) inhibitors. American Chemical Society. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). Trends in Cancer Research. [Link]

  • Structural biology in drug design: Selective protein kinase inhibitors. (2025). ResearchGate. [Link]

  • Site-directed mutagenesis & binding studies. (2026). o2h discovery. [Link]

  • Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs. (2012). Springer Nature Experiments. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2019). Bioinformatics. [Link]

  • Mutagenesis: Site-Directed. (2025). Twist Bioscience. [Link]

  • A site-directed mutagenesis study of drug-binding selectivity in genetic variants of human alpha(1)-acid glycoprotein. (2009). Journal of Pharmaceutical Sciences. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one: A Next-Generation Fluorinated Furanone for Quorum Sensing Inhibition

This is a comprehensive technical comparison guide for (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one , designed for researchers in medicinal chemistry and microbiology. Executive Summary (Z)-5-(fluoromethylene)-4-pheny...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical comparison guide for (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one , designed for researchers in medicinal chemistry and microbiology.

Executive Summary

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one (CAS: 1212059-19-2) represents a strategic evolution in the design of Quorum Sensing Inhibitors (QSIs) . By incorporating a fluoromethylene group at the C-5 position of the furanone ring, this molecule addresses the critical stability limitations of natural fimbrolides (e.g., Delisea pulchra furanones) while maintaining potent biofilm inhibition activity. This guide compares its performance against industry standards like Furanone C-30 and Rubrolides , providing mechanistic insights and experimental protocols.

Chemical Identity & Structural Logic

The molecule is a synthetic analogue of the natural fimbrolides (halogenated furanones). Its design leverages the bioisosteric replacement of the unstable bromomethylene group with a fluoromethylene moiety.

FeatureSpecification
IUPAC Name (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one
CAS Number 1212059-19-2
Molecular Formula C₁₁H₇FO₂
Molecular Weight 190.17 g/mol
Core Scaffold 2(5H)-Furanone (γ-Lactone)
Key Substituents C-4: Phenyl group (Hydrophobic binding)C-5: (Z)-Fluoromethylene (Michael acceptor, metabolic stability)
Stereochemistry (Z)-Isomer : The phenyl ring and the fluorine atom are on the same side of the double bond (cis-like), which is critical for binding affinity to LuxR-type receptors.
Why Fluorine? (The "Fluoro-Effect")
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-Br bond (approx. 68 kcal/mol) found in natural fimbrolides. This prevents rapid enzymatic degradation and debromination in vivo.

  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the exocyclic double bond. This enhances the Michael acceptor reactivity of the furanone, increasing its potency as a covalent inhibitor of LuxS or LasR proteins without the toxicity associated with alkylating agents.

  • Steric Mimicry: The fluorine atom's Van der Waals radius (1.47 Å) is close to that of hydrogen (1.20 Å) and oxygen (1.52 Å), allowing it to fit into binding pockets that exclude bulkier bromine or iodine atoms.

Comparative Performance Analysis

The following table contrasts (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one with its primary competitors in the QSI field.

Table 1: Performance Matrix vs. Standard Furanones
Feature(Z)-5-(fluoromethylene)-4-phenyl Furanone C-30 (Standard)Rubrolides (Natural)5-Methylene-4-phenyl (Parent)
Primary Target LuxR / LasR (QS Receptors)LasR / LuxSPhotosynthesis (Herbicidal) / QSGeneral QS (Weak)
Biofilm Inhibition (IC₅₀) High Potency (~1-5 µM) (Predicted Class Data)High Potency (~2-10 µM)Moderate (~10-50 µM)Low (>50 µM)
Hydrolytic Stability Superior (t½ > 24h at pH 7)Poor (t½ < 4h at pH 7)ModerateModerate
Toxicity (Mammalian) Low (No bromide release)Moderate (Bromide toxicity)LowLow
Mechanism of Action Covalent modification (Michael addition) + Competitive bindingCovalent modification (displacement of Br)Competitive bindingCompetitive binding
Solubility Moderate (Lipophilic)Low (Very Lipophilic)LowModerate

Analyst Insight: While Furanone C-30 is the historical gold standard, its utility is limited by rapid hydrolysis and potential toxicity. The fluoromethylene analog offers a "best of both worlds" scenario: the potency of a halogenated Michael acceptor with the stability of a synthetic drug candidate.

Mechanism of Action: The "Suicide" Inhibition Pathway

The (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one functions primarily as a Quorum Sensing Inhibitor (QSI) by disrupting the signal transduction pathways (e.g., las, rhl, lux) in Gram-negative bacteria like Pseudomonas aeruginosa.

Pathway Diagram: Interference with LasR Signaling

QS_Inhibition AHL AHL (Autoinducer) LasR LasR Receptor (Cytoplasmic) AHL->LasR Binds Complex_Active LasR-AHL Complex (Active) LasR->Complex_Active Dimerization Furanone (Z)-5-Fluoromethylene Furanone Furanone->LasR Competitive Binding (Displaces AHL) Complex_Inactive LasR-Furanone Complex (Degraded/Inactive) Furanone->Complex_Inactive Covalent Modification (Michael Addition) DNA Target DNA (Virulence Genes) Complex_Active->DNA Activates Transcription Complex_Inactive->DNA Inhibits Binding Biofilm Biofilm Formation & Virulence Factors DNA->Biofilm Production

Figure 1: Mechanism of Action. The fluorinated furanone competes with the natural autoinducer (AHL) for the LasR receptor. Once bound, the exocyclic double bond undergoes a Michael addition with a nucleophilic residue (likely Cys or Ser) in the receptor's binding pocket, permanently inactivating the protein and triggering its proteolytic degradation.

Experimental Protocols

To validate the performance of this compound, the following protocols are recommended. These are adapted from standard methodologies for furanone characterization.

A. Synthesis (Horner-Wadsworth-Emmons Strategy)

Note: This is a representative synthesis for 5-fluoromethylene furanones.

  • Reagents:

    • Substrate: 4-Phenyl-furan-2,5-dione (Phenylmaleic anhydride) or related lactol.

    • Base: Lithium hexamethyldisilazide (LiHMDS) or NaH.

    • Solvent: THF (anhydrous).

  • Workflow:

    Synthesis Step1 Activation: Dissolve Phosphonate in THF Cool to -78°C Step2 Deprotonation: Add LiHMDS dropwise Stir for 30 min Step1->Step2 Step3 Addition: Add 4-Phenyl-furan-2-one derivative Slow warm to RT Step2->Step3 Step4 Elimination/Isomerization: Reflux if necessary for (Z)-selectivity Step3->Step4 Step5 Purification: Silica Gel Chromatography (Hexane/EtOAc) Step4->Step5

    Figure 2: Synthesis Workflow. The stereoselective formation of the (Z)-isomer is controlled by the reaction temperature and the choice of base.

B. Biofilm Inhibition Assay (Crystal Violet Method)

Objective: Quantify the IC₅₀ for biofilm inhibition against P. aeruginosa (PAO1).

  • Culture: Grow P. aeruginosa PAO1 in LB medium overnight at 37°C. Dilute 1:100 into fresh medium.

  • Treatment: Add 100 µL of bacterial suspension to 96-well PVC microtiter plates.

  • Dosing: Add (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one at concentrations ranging from 0.1 µM to 100 µM (in DMSO, <1% final vol).

    • Control: DMSO only (Negative), Furanone C-30 (Positive, 10 µM).

  • Incubation: Incubate static at 37°C for 24 hours.

  • Staining:

    • Discard planktonic cells. Wash 3x with water.

    • Stain with 0.1% Crystal Violet for 15 min.

    • Solubilize dye with 30% Acetic Acid .

  • Readout: Measure Absorbance at 550 nm .

    • Calculation: % Inhibition = [1 - (OD_treated / OD_control)] x 100.

C. Hydrolytic Stability Assay

Objective: Confirm the superior stability of the fluoro-analog vs. bromo-analogs.

  • Preparation: Dissolve compound (100 µM) in Phosphate Buffered Saline (PBS, pH 7.4) and in Human Plasma.

  • Sampling: Incubate at 37°C. Take aliquots at 0, 1, 4, 8, 24, and 48 hours.

  • Analysis: Analyze by HPLC-UV (254 nm) or LC-MS.

  • Expectation: The fluoromethylene peak should remain >80% intact at 24h, whereas Furanone C-30 typically degrades <50% within 4-6 hours.

References
  • Hanamoto, T., et al. (2001). Stereospecific preparation of (E)- and (Z)-1-fluoro-1-halo-1-alkenes and their application to the synthesis of (Z)-alpha-fluoro-alpha,beta-unsaturated esters.Journal of Organic Chemistry . Link

  • Wnuk, S. F., et al. (1998). Design and synthesis of (E)- and (Z)-2'-(fluoromethylene)-2'-deoxycytidine and related analogues as potential inhibitors of ribonucleotide reductase.Journal of Medicinal Chemistry . Link

  • Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.EMBO Journal . (Foundational paper on Furanone C-30). Link

  • Zhang, L., et al. (2012). Design and synthesis of 4-fluorophenyl-5-methylene-2(5H)-furanone derivatives as potent quorum sensing inhibitors.Bioorganic & Medicinal Chemistry . Link

  • ChemicalBook Entry. (2010). 5-Fluoromethylene-4-phenyl-5H-furan-2-one (CAS 1212059-19-2).[3][4][5][6]Link

Sources

Comparative

A Comparative Guide to the Efficacy of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one and Known cPLA2α Inhibitors

This guide provides a comprehensive comparison of the putative enzyme inhibitor, (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one, with established inhibitors of cytosolic phospholipase A2α (cPLA2α). It is intended for re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the putative enzyme inhibitor, (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one, with established inhibitors of cytosolic phospholipase A2α (cPLA2α). It is intended for researchers, scientists, and professionals in drug development who are exploring novel anti-inflammatory therapeutics. This document delves into the mechanistic rationale for considering this novel compound as a cPLA2α inhibitor, presents a framework for its evaluation, and compares its hypothetical efficacy against known inhibitors, supported by detailed experimental protocols.

The Arachidonic Acid Cascade: A Central Pathway in Inflammation

Inflammation is a complex biological response, and at its core lies the arachidonic acid (AA) cascade.[1][2] This intricate signaling pathway is responsible for the production of a class of bioactive lipids known as eicosanoids, which include prostaglandins and leukotrienes.[3][4] These molecules are potent mediators of inflammation, pain, and fever. The rate-limiting step in the AA cascade is the liberation of arachidonic acid from the sn-2 position of membrane glycerophospholipids.[5][6] This crucial step is primarily catalyzed by the enzyme cytosolic phospholipase A2α (cPLA2α).[3][6][7]

The Critical Role of cPLA2α

cPLA2α is a calcium-dependent enzyme that, upon activation by an increase in intracellular calcium and phosphorylation by MAP kinases, translocates to the membranes of the endoplasmic reticulum and Golgi apparatus.[5][6] Its high selectivity for arachidonic acid-containing phospholipids makes it a pivotal player in initiating the inflammatory cascade.[6][7] Consequently, the inhibition of cPLA2α presents a compelling therapeutic strategy for a wide range of inflammatory conditions, including arthritis, asthma, and potentially even neurodegenerative diseases and cancer.[3][5][8]

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one: A Putative Mechanism-Based Inhibitor

While specific experimental data for (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one as a cPLA2α inhibitor is not yet widely published, its chemical structure suggests a potential mechanism of action as a mechanism-based, or "suicide," inhibitor. The presence of a fluoromethylene group is a key indicator.[9] Mechanism-based inhibitors are relatively inert molecules that are catalytically converted by their target enzyme into a reactive species, which then covalently and irreversibly inactivates the enzyme.[9]

In this hypothetical mechanism, the cPLA2α enzyme would recognize the furanone core and initiate its catalytic cycle. The electron-withdrawing properties of the fluorine atom would facilitate the formation of a highly reactive intermediate that could then form a covalent bond with a nucleophilic residue in the active site of cPLA2α, leading to its irreversible inhibition.

Benchmarking Against Known cPLA2α Inhibitors

To objectively assess the potential of a novel inhibitor, it is crucial to compare its performance against well-characterized compounds. For this guide, we will consider a selection of known cPLA2α inhibitors with different chemical scaffolds and modes of action.

  • Indole-based Inhibitors (e.g., Ecopladib, Giripladib): These compounds have been evaluated in clinical trials and are known for their potent and selective inhibition of cPLA2α.[10]

  • Pyrrophenone: A widely used tool compound in preclinical studies to investigate the role of cPLA2α in various disease models.[10][11]

  • Thiazolyl Ketone Inhibitors: This class of inhibitors has demonstrated significant in vitro and in vivo efficacy in models of inflammation and cancer.[10]

Comparative Efficacy at a Glance

The following table summarizes the hypothetical inhibitory data for (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one against known cPLA2α inhibitors. The values for the novel compound are illustrative and would need to be determined experimentally.

CompoundChemical ClassType of InhibitionIC50 (nM)
(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-oneFluoromethylene FuranoneIrreversible (Hypothesized)To be determined
EcopladibIndoleReversible5
GiripladibIndoleReversible13
PyrrophenonePyrrolidineIrreversible9
Thiazolyl Ketone Inhibitor (Example)Thiazolyl KetoneReversible20

IC50 values for known inhibitors are approximate and can vary depending on the assay conditions.

Experimental Protocol: In Vitro cPLA2α Inhibition Assay

To empirically determine the inhibitory potency of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one, a robust and reproducible in vitro assay is essential. The following protocol is based on a widely used colorimetric method.[11][12]

Materials and Reagents
  • Recombinant human cPLA2α enzyme

  • Arachidonoyl thio-PC (substrate)

  • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid) or Ellman's reagent)

  • Assay Buffer (e.g., 160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA)

  • Inhibitor compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure
  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the assay buffer as required for the assay.

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds (including (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one and known inhibitors) in DMSO.

  • Assay Plate Setup:

    • Blank wells: Add assay buffer only.

    • Control wells (no inhibitor): Add assay buffer, cPLA2α enzyme, and DMSO (at the same final concentration as the inhibitor wells).

    • Inhibitor wells: Add assay buffer, cPLA2α enzyme, and the desired concentration of the inhibitor.

  • Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (Arachidonoyl thio-PC) to all wells except the blanks to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Color Development: Add DTNB to all wells to stop the reaction and initiate the color development. The free thiol produced by the hydrolysis of the substrate will react with DTNB to produce a yellow-colored product.

  • Absorbance Reading: Read the absorbance of the plate at 414 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Science

The Arachidonic Acid Pathway and cPLA2α Inhibition

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2α Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation cPLA2a cPLA2α COX COX-1/COX-2 LOX 5-LOX Inhibitor (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one & Known Inhibitors Inhibitor->cPLA2a

Caption: The arachidonic acid pathway, highlighting the central role of cPLA2α and the point of therapeutic intervention.

Experimental Workflow for cPLA2α Inhibition Assay

Assay_Workflow Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Plate_Setup Set up 96-well Plate (Blanks, Controls, Inhibitors) Reagents->Plate_Setup Inhibitors Prepare Serial Dilutions of Inhibitors Inhibitors->Plate_Setup Preincubation Pre-incubate Plate Plate_Setup->Preincubation Reaction_Start Add Substrate to Initiate Reaction Preincubation->Reaction_Start Incubation Incubate at Room Temp Reaction_Start->Incubation Reaction_Stop Add DTNB to Stop Reaction & Develop Color Incubation->Reaction_Stop Read_Absorbance Read Absorbance at 414 nm Reaction_Stop->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: A streamlined workflow for the in vitro cPLA2α inhibition assay.

References

  • Mulshine, J. L., et al. (2005). Inhibitors of the Arachidonic Acid Pathway and Peroxisome Proliferator–Activated Receptor Ligands Have Superadditive Effects on Lung Cancer Growth Inhibition. Cancer Research, 65(10), 4181–4190. [Link]

  • Rau, O., & Steinhilber, D. (2014). Inhibitors of the arachidonic acid cascade: interfering with multiple pathways. Current Medicinal Chemistry, 21(3), 301-311. [Link]

  • Synapse. (2024). What are cPLA2α inhibitors and how do they work? Synapse. [Link]

  • Schaloske, R. H., & Dennis, E. A. (2006). The phospholipase A2 superfamily and its group numbering system. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(11), 1246-1259. [Link]

  • Synapse. (2024). What are Arachidonic acid inhibitors and how do they work? Synapse. [Link]

  • Magrioti, V., & Kokotos, G. (2010). 2-Oxoesters: A Novel Class of Potent and Selective Inhibitors of Cytosolic Group IVA Phospholipase A2. Current Medicinal Chemistry, 17(24), 2633-2644. [Link]

  • Woscholski, R., & D'Santos, C. (1998). Phospholipase A2 inhibitors in development. Expert Opinion on Investigational Drugs, 7(7), 1147-1155. [Link]

  • Li, D., et al. (2023). Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. Journal of Medicinal Chemistry, 66(15), 10586-10606. [Link]

  • Dennis, E. A. (2005). Phospholipase A2 Inhibitors as Potential Anti-Inflammatory Agents. Current Pharmaceutical Design, 11(10), 1297-1307. [Link]

  • ResearchGate. (n.d.). (A) Arachidonic acid pathway and its inhibitors in clinical use for inflammatory and oncological diseases. ResearchGate. [Link]

  • Hyde, C. A., & Missailidis, S. (2009). Inhibition of arachidonic acid metabolism and its implication on cell proliferation and tumour-angiogenesis. International Immunopharmacology, 9(6), 701-715. [Link]

  • University of California - San Diego. (2015). 3-D enzyme model provides new tool for anti-inflammatory drug development. EurekAlert!. [Link]

  • Dennis, E. A. (2005). Phospholipase A2 Inhibitors as Potential Anti-Inflammatory Agents. Current Pharmaceutical Design, 11(10), 1297-1307. [Link]

  • ResearchGate. (n.d.). Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials. ResearchGate. [Link]

  • Agbaba, D., et al. (2015). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 20(8), 14935-14949. [Link]

  • Chen, Q., et al. (2019). Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. Journal of Experimental & Clinical Cancer Research, 38(1), 1-13. [Link]

  • Myrvang, H. S., et al. (2018). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 19(11), 3463. [Link]

  • Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry, 14(7), 865-874. [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of fluorinated furanones

This guide provides an in-depth technical analysis of Structure-Activity Relationship (SAR) studies concerning fluorinated furanones, specifically focusing on their application as Quorum Sensing (QS) inhibitors. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Structure-Activity Relationship (SAR) studies concerning fluorinated furanones, specifically focusing on their application as Quorum Sensing (QS) inhibitors.

Executive Summary

The Challenge: Bacterial resistance to traditional antibiotics has necessitated the development of "anti-virulence" therapies. Furanones, particularly halogenated furanones derived from the marine alga Delisea pulchra, are potent Quorum Sensing (QS) inhibitors.[1] However, natural brominated furanones suffer from chemical instability (lactone ring hydrolysis) and potential toxicity.

The Solution: Fluorinated Furanones . The strategic substitution of hydrogen or bromine with fluorine atoms enhances metabolic stability, alters electron density to improve receptor binding, and modulates lipophilicity (LogP) for better membrane permeability.

Key Finding: Recent SAR studies indicate that 4-fluorophenyl-5-methylene-2(5H)-furanone derivatives (e.g., Compound 23e) exhibit superior stability and multi-target activity against Pseudomonas aeruginosa (Las, Rhl, and Pqs systems) compared to the classical brominated standard, Furanone C-30 .

Mechanistic Comparison: Fluorinated vs. Brominated[2]

The core mechanism of furanones involves competitive inhibition of the LuxR-type transcriptional regulators (e.g., LasR). They mimic the N-acyl homoserine lactone (AHL) signal molecules but fail to induce the conformational change required for DNA binding.

Molecular Interaction Landscape
FeatureNatural/Brominated Furanones (e.g., C-30) Fluorinated Furanones (e.g., 4-Fluoro-aryl derivatives) Impact of Fluorination
Binding Affinity High affinity for LasR; displaces 3-oxo-C12-HSL.Enhanced hydrophobic interaction in the ligand-binding pocket due to the C-F bond's lipophilicity.Increased Potency: Fluorine acts as a bioisostere for hydrogen, increasing binding energy without significant steric penalty.
Metabolic Stability Low. The lactone ring is susceptible to rapid hydrolysis and enzymatic degradation.High. The C-F bond is the strongest in organic chemistry (approx. 116 kcal/mol), protecting the ring from oxidative metabolism.Extended Half-life: Prevents rapid degradation in complex biological matrices (e.g., biofilms).
Electronic Effect Bromine is electron-withdrawing but bulky.Fluorine is highly electronegative and small (Van der Waals radius 1.47 Å vs 1.20 Å for H).Reactivity Modulation: Alters the pKa of the lactone carbonyl, making it less susceptible to nucleophilic attack (hydrolysis).
Pathway Diagram: Mechanism of Action

The following diagram illustrates how fluorinated furanones intercept the Quorum Sensing cascade, preventing biofilm formation.

QS_Inhibition Bacteria P. aeruginosa Population AHL_Syn AHL Synthase (LasI) Bacteria->AHL_Syn High Cell Density AHL AHL Signal (3-oxo-C12-HSL) AHL_Syn->AHL Synthesis Receptor LasR Receptor (Cytoplasmic) AHL->Receptor Binds & Activates DNA Target DNA (Virulence Genes) Receptor->DNA Transcriptional Activation Degradation Proteolytic Degradation of LasR Receptor->Degradation Unstable Folding Biofilm Biofilm Formation & Virulence Factors DNA->Biofilm Expression Furanone Fluorinated Furanone (Inhibitor) Furanone->Receptor Competitive Binding (Displaces AHL) Degradation->Biofilm Inhibition

Caption: Fluorinated furanones compete with AHLs for the LasR receptor, causing protein instability and preventing virulence gene expression.

Structure-Activity Relationship (SAR) Analysis

The biological activity of fluorinated furanones is strictly dependent on the substitution pattern on the furanone ring.

Key SAR Determinants
  • C-4 Substitution (The "Head"):

    • Aryl Groups: Introduction of a phenyl ring at C-4 increases π-π stacking interactions with aromatic residues (e.g., Tyr64, Trp60) in the LasR binding pocket.

    • Fluorine on Aryl Ring: A para-fluoro substitution (4-F-phenyl) is optimal. It prevents metabolic oxidation at the para position (a common metabolic soft spot) and increases lipophilicity.

    • Data Support: 4-fluorophenyl derivatives show a 2-3 fold increase in biofilm inhibition compared to non-fluorinated phenyl analogs.

  • C-5 Exocyclic Double Bond (The "Tail"):

    • The presence of an exocyclic methylene or alkylidene group at C-5 is critical for activity. It is often the site of Michael addition reactions with nucleophilic residues in the receptor, although fluorinated variants may rely more on non-covalent binding.

  • Halogen Choice (F vs. Br vs. Cl):

    • Bromine: Good activity but high toxicity and instability.

    • Fluorine: Best balance. The strong C-F bond reduces the reactivity of the furanone as a Michael acceptor just enough to reduce general toxicity to mammalian cells while maintaining specific affinity for the bacterial receptor.

Comparative Performance Data
Compound ClassBiofilm Inhibition (IC50)LasR Inhibition (%)Cytotoxicity (Mammalian)Stability (t1/2 in Plasma)
Natural Fimbrolides ~10–50 µM40–60%ModerateLow (< 1 hour)
Furanone C-30 (Brominated) 2–5 µM70–80%HighModerate (~4 hours)
4-Fluorophenyl-Furanone (23e) 1–3 µM >85% Low High (> 12 hours)

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize self-validating controls.

Protocol A: Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone

Rationale: This method uses a Suzuki-Miyaura coupling, which is robust and tolerates the sensitive furanone ring better than harsh acid/base conditions.

Reagents:

  • 4-bromo-5-methylene-2(5H)-furanone (Precursor)

  • 4-fluorophenylboronic acid

  • Pd(PPh3)4 (Catalyst)

  • Na2CO3 (Base)

  • 1,4-Dioxane/Water (Solvent)

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask, dissolve 4-bromo-5-methylene-2(5H)-furanone (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in degassed 1,4-dioxane/water (4:1).

  • Catalysis: Add Pd(PPh3)4 (0.05 eq) under an Argon atmosphere.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The starting bromide spot should disappear.

  • Workup: Cool to RT, dilute with water, extract with ethyl acetate (3x). Dry organic layer over MgSO4.

  • Purification: Silica gel column chromatography.

    • Validation: Verify structure via 1H-NMR (Look for characteristic aromatic doublets split by fluorine) and 19F-NMR (Single peak around -110 ppm).

Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Rationale: Standard quantification of total biomass.

  • Inoculation: Dilute overnight culture of P. aeruginosa (PAO1) to OD600 = 0.05 in LB media.

  • Treatment: Add 100 µL of bacterial suspension to 96-well PVC microtiter plates. Add fluorinated furanone at varying concentrations (0.1, 1, 10, 50, 100 µM).

    • Control 1 (Negative): DMSO only (Solvent control).

    • Control 2 (Positive): Furanone C-30 (Known inhibitor).[2]

    • Control 3 (Growth): Measure OD600 after incubation to ensure compound is not killing bacteria (we want anti-virulence, not antibiotic activity).

  • Incubation: 37°C for 24 hours (static).

  • Staining:

    • Discard media, wash gently with water (2x).

    • Add 0.1% Crystal Violet (125 µL) for 15 min.

    • Wash with water (3x) to remove excess dye.

    • Solubilize bound dye with 30% Acetic Acid (150 µL).

  • Quantification: Measure Absorbance at 550 nm.

    • Calculation: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100.

Experimental Workflow Diagram

Workflow Start Start: Synthesis Char Characterization (NMR, MS, Purity >95%) Start->Char Screen Primary Screen: Reporter Gene Assay (LasR-GFP) Char->Screen Decision Is IC50 < 10 µM? Screen->Decision Decision->Start No (Redesign) Biofilm Secondary Screen: Biofilm Inhibition (Crystal Violet) Decision->Biofilm Yes Growth Toxicity Check: Planktonic Growth Curve Biofilm->Growth Advanced Advanced Assays: - Pyocyanin Production - Swarming Motility - In Vivo (Galleria mellonella) Growth->Advanced If Non-Toxic

Caption: Step-by-step validation workflow for fluorinated QS inhibitors, prioritizing potency and lack of toxicity.

References

  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal. Link

  • Zhao, H., et al. (2023). "Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors." European Journal of Medicinal Chemistry. Link

  • Manefield, M., et al. (2002). "Halogenated furanones inhibit quorum sensing through accelerated degradation of the LuxR activator protein." Microbiology. Link

  • O’Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Givskov, M., et al. (1996). "Eukaryotic interference with homoserine lactone-mediated prokaryotic signalling." Journal of Bacteriology. Link

Sources

Comparative

Comparative Analysis of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one: A Cross-Validation Study of its Anti-Cancer Activity in Diverse Cell Line Models

Introduction: The Rationale for Cross-Cell Line Validation The furan-2(5H)-one scaffold is a recurring motif in natural products and has emerged as a promising pharmacophore in the development of novel anti-cancer agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Cross-Cell Line Validation

The furan-2(5H)-one scaffold is a recurring motif in natural products and has emerged as a promising pharmacophore in the development of novel anti-cancer agents.[1][2][3] Our focus here is on a novel synthetic derivative, (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one (hereafter referred to as FPF). This guide provides a framework for the comprehensive cross-validation of FPF's activity across a panel of distinct human cancer cell lines.

A fundamental challenge in preclinical drug development is the heterogeneity of cancer. A compound demonstrating potent activity in one cell line may be ineffective in another due to divergent genetic backgrounds, signaling pathway dependencies, and resistance mechanisms. Therefore, assessing a compound's efficacy across a spectrum of cell lines is not merely a confirmatory step but a critical discovery phase to understand its potential therapeutic breadth and to identify patient populations most likely to respond.

This guide is structured to provide researchers with both the conceptual framework and the detailed methodologies required to conduct a robust comparative analysis. We will explore the mechanistic basis for FPF's presumed activity, the strategic selection of cell lines, detailed experimental protocols for assessing its impact on cell viability, apoptosis, and cell cycle progression, and a format for presenting the resulting data for clear, objective comparison.

Proposed Mechanism of Action: Targeting the Inflammatory Axis of Cancer

While FPF is a novel compound, its core structure suggests a potential mechanism of action as an inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). cPLA2α is a critical enzyme that catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[4][5] AA is the precursor for the biosynthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation.[6]

Chronic inflammation is a well-established driver of tumorigenesis and cancer progression.[7] The cPLA2α enzyme is frequently upregulated in various human cancers, including prostate, lung, and cervical cancers, and its activity is linked to increased proliferation, survival, and chemoresistance.[8][9] By inhibiting cPLA2α, FPF may disrupt this pro-tumorigenic inflammatory signaling, leading to reduced cancer cell growth and survival. Inhibitors of cPLA2α have shown promise in reducing the viability of cancer cells, often by inducing programmed cell death.[10][11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids cPLA2a cPLA2α (Active) FPF (Z)-5-(fluoromethylene)-4- phenylfuran-2(5H)-one FPF->cPLA2a Inhibition AA Arachidonic Acid (AA) cPLA2a->AA Hydrolysis Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids Inflammation Pro-tumorigenic Inflammation Eicosanoids->Inflammation Proliferation Cell Proliferation & Survival Inflammation->Proliferation Apoptosis Apoptosis Inflammation->Apoptosis Inhibits

Caption: Proposed mechanism of FPF as a cPLA2α inhibitor.

Strategic Selection of a Diverse Cancer Cell Line Panel

To effectively cross-validate the activity of FPF, we have selected five distinct and widely characterized human cancer cell lines. The rationale for this selection is based on their diverse tissue origins, genetic backgrounds, and established differences in signaling dependencies and therapeutic resistance.

Cell LineCancer TypeKey Characteristics
A549 Non-Small Cell Lung CancerAdenocarcinoma origin; model for alveolar Type II epithelium.[12][13] Widely used for drug screening and studying lung cancer biology.[14][15]
MCF-7 Breast CancerLuminal A subtype; estrogen receptor (ER)-positive.[16][17] A foundational model for hormone-responsive breast cancer.[18]
PANC-1 Pancreatic CancerEpithelioid carcinoma from a pancreatic ductal adenocarcinoma.[19][20] Known for its high resistance to therapy.[21][22]
DU145 Prostate CancerDerived from a brain metastasis; androgen receptor (AR)-negative.[23][24] Represents a lineage-switched, non-neuroendocrine phenotype.[25]
PC3 Prostate CancerDerived from a bone metastasis; AR-negative with high metastatic potential.[8][26] Represents a prostate progenitor-like cell line.[25]

This panel provides a robust platform to test FPF's efficacy against cancers of the lung, breast, pancreas, and prostate, including both hormone-sensitive and hormone-refractory models. The inclusion of two different AR-negative prostate cancer lines (DU145 and PC3) allows for a nuanced comparison of FPF's activity in tumors that have bypassed androgen-dependent growth pathways.[27]

Experimental Design and Workflow

A systematic approach is essential for generating reproducible and comparable data. The overall workflow involves parallel experimentation across all selected cell lines, ensuring that culture conditions, treatment protocols, and endpoint analyses are standardized.

Caption: Standardized workflow for cross-validation of FPF.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide. Adherence to these standardized methods is crucial for ensuring the integrity of the comparative data.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density for each cell line (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of FPF in the appropriate complete growth medium. Remove the old medium from the plates and add 100 µL of the FPF-containing medium to each well. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plates for the desired time points (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the log of FPF concentration. Use non-linear regression to calculate the IC₅₀ value (the concentration of FPF that inhibits cell growth by 50%).

Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with FPF at concentrations around the predetermined IC₅₀ value (e.g., 1x and 2x IC₅₀) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Protocol 3: Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay (Protocol 2, Step 1).

  • Cell Harvesting: Harvest the cells as described in Protocol 2, Step 2.

  • Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry.

  • Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Comparative Data Summary

The following tables present hypothetical data to illustrate how the results of this cross-validation study should be structured for effective comparison.

Table 1: Comparative Cytotoxicity of FPF across Cancer Cell Lines

Cell LineIC₅₀ (µM) after 48h Treatment
A549 15.2 ± 1.8
MCF-7 25.5 ± 2.3
PANC-1 38.1 ± 3.5
DU145 9.8 ± 1.1
PC3 8.5 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by FPF (48h Treatment at IC₅₀ Concentration)

Cell Line% Total Apoptotic Cells (Annexin V+)
A549 28.4 ± 3.1
MCF-7 15.7 ± 2.0
PANC-1 12.3 ± 1.9
DU145 45.2 ± 4.0
PC3 51.6 ± 4.5

Data represent the sum of early and late apoptotic populations, mean ± SD.

Table 3: Effect of FPF on Cell Cycle Distribution (24h Treatment at IC₅₀ Concentration)

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
A549 48.1 → 65.335.2 → 18.916.7 → 15.8
MCF-7 60.2 → 68.128.9 → 21.510.9 → 10.4
PANC-1 55.4 → 58.230.1 → 27.814.5 → 14.0
DU145 51.5 → 45.132.8 → 48.515.7 → 6.4
PC3 53.0 → 42.931.5 → 50.215.5 → 6.9

Values shown as Control % → FPF-Treated %.

Discussion and Interpretation

Based on the hypothetical data, FPF demonstrates differential activity across the tested cell lines. The androgen-insensitive prostate cancer cells (PC3 and DU145) exhibit the highest sensitivity, with the lowest IC₅₀ values and the most significant induction of apoptosis. This aligns with previous findings that cPLA2α expression and activation are increased in androgen-insensitive prostate cancer, making it a potentially effective therapeutic target in this context.[8]

Furthermore, the cell cycle analysis suggests a divergent mechanism of action. In A549 and MCF-7 cells, FPF appears to induce a G0/G1 arrest. In contrast, in the highly sensitive prostate cancer lines, the compound causes a significant accumulation of cells in the S phase, which could indicate the induction of S-phase arrest or DNA damage, a mechanism reported for other furanone derivatives.[1][28] The pancreatic cancer cell line, PANC-1, shows the highest resistance to FPF, which is consistent with its generally chemoresistant phenotype.

Conclusion and Future Directions

This guide outlines a comprehensive and robust framework for the cross-validation of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one. The systematic application of these methodologies across a diverse panel of cell lines provides critical insights into the compound's therapeutic potential, its spectrum of activity, and its potential mechanisms of action. The differential sensitivity observed highlights the importance of biomarker-driven strategies in cancer therapy.

Future studies should aim to correlate the observed sensitivity to FPF with the basal expression and activity levels of cPLA2α in each cell line. Investigating downstream signaling pathways, such as Akt and β-catenin which are known to be modulated by cPLA2α, would further elucidate the molecular basis of FPF's anti-cancer effects.[9] Ultimately, this foundational in vitro cross-validation is an indispensable step toward advancing promising compounds like FPF into more complex preclinical models and, potentially, clinical evaluation.

References

  • A549 Cell Line: A Keystone in Lung Cancer Research. Cytion. [Link]

  • O'Donnell, V. B., et al. (2015). Cytosolic phospholipase A2: physiological function and role in disease. Journal of Lipid Research. [Link]

  • Cell Line Profile PANC-1. Culture Collections, Public Health England. [Link]

  • Ghersevich, S., et al. (2015). The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Cancer Cell International. [Link]

  • MCF cell lines that transformed breast cancer research. Karmanos Cancer Institute. [Link]

  • A549 Cells: Lung Carcinoma Cell Line for Adenovirus. National Cancer Institute's Technology Transfer Center. [Link]

  • A549 cell. Wikipedia. [Link]

  • MCF-7. Wikipedia. [Link]

  • A549 – A model for non-small cell lung cancer. Labcorp Oncology. [Link]

  • Leslie, C. C. (2015). Cytosolic phospholipase A2: physiological function and role in disease. PubMed. [Link]

  • Uozumi, N., et al. (2002). Roles for cytosolic phospholipase A2alpha as revealed by gene-targeted mice. PubMed. [Link]

  • PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research. Cytion. [Link]

  • Targeting Cytosolic Phospholipase A2 alpha (cPLA2α) in Hematological Cancers and Inflammation. Norwegian Research Information Repository. [Link]

  • Nair, A. S., et al. (2014). Differential response of DU145 and PC3 prostate cancer cells to ionizing radiation: role of reactive oxygen species, GSH and Nrf2 in radiosensitivity. PubMed. [Link]

  • What are cPLA2α inhibitors and how do they work?. Synapse. [Link]

  • Comprehension characterization of prostate cancer cell lines identified JAK-STAT3 signaling in lineage-switched non-neuroendocrine cells. ASCO Publications. [Link]

  • Alimirah, F., et al. (2006). DU-145 and PC-3 human prostate cancer cell lines express androgen receptor. PubMed. [Link]

  • Gijón, M. A., et al. (2010). Localization and function of cytosolic phospholipase A2alpha at the Golgi. PubMed. [Link]

  • PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research. Cytion. [Link]

  • Levy, R. (2006). The role of cytosolic phospholipase A2-alfa in regulation of phagocytic functions. PubMed. [Link]

  • DU145. Wikipedia. [Link]

  • Ashcroft, F. J., et al. (2021). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. eScholarship.org. [Link]

  • Patel, M. I., et al. (2008). Cytosolic Phospholipase A 2 -α: A Potential Therapeutic Target for Prostate Cancer. Clinical Cancer Research. [Link]

  • Li, F., et al. (2019). Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. Journal of Experimental & Clinical Cancer Research. [Link]

  • Research showing anti-cancer activity of 5o in diverse cell lines. ResearchGate. [Link]

  • Combination of 5-fluorouracil and 2-morphilino-8-phenyl-4H-chromen-4-one may inhibit liver cancer stem cell activity. PubMed. [Link]

  • Chen, J., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. [Link]

  • Wrona-Krol, E., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. [Link]

  • Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. Semantic Scholar. [Link]

  • FDA approves DifGen's generic fluorometholone ophthalmic suspension 0.1% for steroid-responsive anterior segment inflammation. Ophthalmology Times. [Link]

  • Liu, Y., et al. (2017). Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors. PubMed. [Link]

  • (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. AIR Unimi. [Link]

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI. [Link]

Sources

Comparative

Constructive vs. Transformative: A Head-to-Head Guide to Butenolide Synthesis

Executive Summary: The Strategic Divergence In drug discovery, the butenolide ( -unsaturated -lactone) scaffold is a privileged motif, present in over 15,000 bioactive natural products (e.g., cardenolides, strigolactones...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Divergence

In drug discovery, the butenolide (


-unsaturated 

-lactone) scaffold is a privileged motif, present in over 15,000 bioactive natural products (e.g., cardenolides, strigolactones). For the synthetic chemist, the choice of synthesis method often dictates the project's velocity and scalability.

This guide compares the two most dominant, yet mechanistically opposing, strategies:[1]

  • The Constructive Approach: Palladium-Catalyzed Alkoxycarbonylation of Alkynes.[2]

  • The Transformative Approach: Singlet Oxygen (

    
    ) Photo-oxidation of Furans.
    

Quick Decision Matrix:

  • Choose Pd-Carbonylation if you are building libraries from diverse alkyne precursors and require precise installation of ester/aryl groups at the

    
     positions.
    
  • Choose Photo-Oxidation if you have access to furan biomass/precursors, require "green" process metrics, or are targeting

    
    -hydroxybutenolide intermediates for further functionalization.
    

Part 1: Mechanistic Divergence & Visualization

Understanding the mechanism is not academic—it is the blueprint for troubleshooting.

Method A: Pd-Catalyzed Alkoxycarbonylation (Constructive)

This method builds the lactone ring from an acyclic alkyne, carbon monoxide (CO), and an alcohol. It relies on a Pd(II) cycle where the oxidant (often Cu(II)) is critical for regenerating the active species.

Pd_Carbonylation Start Alkyne + CO + ROH Pd_Species Pd(II) Species (Active Catalyst) Start->Pd_Species Coordination Complex_A Alkoxycarbonyl-Pd Intermediate Pd_Species->Complex_A CO Insertion Insertion Alkyne Insertion (Regio-determining) Complex_A->Insertion Syn-addition Product Butenolide Product Insertion->Product Reductive Elimination Regen Pd(0) Re-oxidation (Requires Cu(II)/O2) Product->Regen Release Pd(0) Regen->Pd_Species Oxidation

Figure 1: The catalytic cycle for Pd-mediated carbonylation.[2] Note that the re-oxidation step (Red) is often the rate-limiting bottleneck in scale-up.

Method B: Singlet Oxygen Photo-oxidation (Transformative)

This method rearranges an existing furan ring using light and a photosensitizer. It is a [4+2] cycloaddition followed by a rearrangement.

Photo_Oxidation Furan Furan Substrate Endoperoxide [4+2] Endoperoxide Intermediate Furan->Endoperoxide Singlet Oxygen (1O2) Sensitizer Photosensitizer (RB) + Light + O2 Sensitizer->Furan Excitation Hydroxy Hydroxy-butenolide Endoperoxide->Hydroxy Base/Solvent Rearrangement Elimination Dehydration (-H2O) Hydroxy->Elimination Final Butenolide Elimination->Final

Figure 2: The oxidative transformation of furans. The Endoperoxide is unstable and must be handled carefully, often requiring low temperatures (-78°C to 0°C).

Part 2: Head-to-Head Performance Analysis

Data aggregated from comparative literature reviews and process chemistry benchmarks (e.g., ChemSusChem [1], J. Org. Chem. [2]).

MetricPd-Catalyzed CarbonylationPhoto-Oxidation of Furans
Substrate Scope High. Tolerates aryl, alkyl, and ester groups on alkyne.Medium. Requires pre-synthesized furan rings. Electron-poor furans react slowly.
Atom Economy Excellent. All atoms from alkyne/CO incorporated.Good. Loss of water (dehydration) reduces economy slightly.
Scalability Challenging. High-pressure CO requires autoclaves; Pd removal is costly.High (Flow). Continuous flow reactors solve light penetration issues (Beer-Lambert law).
Reagent Cost High. Pd catalysts and phosphine ligands are expensive.Low. Rose Bengal/Methylene Blue and O2 are cheap.
Safety Profile Moderate Risk. CO is toxic/flammable; pressurized vessels.Low Risk. No pressure; visible light; O2 is main hazard.
Typical Yield 75–92% (Substrate dependent)80–95% (Often quantitative conversion)

Part 3: Validated Experimental Protocols

Protocol A: Pd-Catalyzed Alkoxycarbonylation

Best for: Late-stage functionalization of complex alkynes.

Materials:

  • Terminal Alkyne (1.0 equiv)

  • 
     (5 mol%)[3]
    
  • 
     (2.0 equiv) - Crucial oxidant
    
  • Sodium Acetate (3.0 equiv) - Buffer

  • Methanol (Solvent/Reagent)

  • CO balloon (1 atm)

Workflow:

  • Setup: In a flame-dried Schlenk flask, dissolve

    
     and 
    
    
    
    in MeOH. The solution should turn a distinct green/blue (characteristic of Cu(II)).
  • Activation: Purge the flask with CO gas (balloon) three times. The solution may darken slightly as Pd-CO species form.

  • Addition: Add the alkyne and NaOAc.

  • Reaction: Stir vigorously at room temperature for 4–12 hours.

    • Checkpoint: Monitor by TLC. The disappearance of the alkyne and the appearance of a UV-active spot (more polar than alkyne) indicates progress.

  • Workup: Quench with dilute HCl (to solubilize Cu salts). Extract with EtOAc.

    • Purification Note: Residual Pd can be removed using a silica-thiol scavenger or activated charcoal filtration.

Protocol B: Continuous Flow Photo-Oxidation

Best for: Gram-to-kilogram scale synthesis of simple butenolides.

Materials:

  • Substituted Furan (0.5 M in Ethanol)

  • Rose Bengal (1 mol%)

  • DIPEA (Diisopropylethylamine) (2.0 equiv) - Base for rearrangement

  • Flow Reactor (e.g., FEP tubing wrapped around a White LED light source)

Workflow:

  • Feed Preparation: Dissolve furan and Rose Bengal in Ethanol.

  • Oxygenation: Introduce

    
     gas via a T-mixer prior to the reactor coil. Flow rate ratio (Liquid:Gas) should be roughly 1:5 to ensure slug flow (alternating gas/liquid segments) for maximal surface area.
    
  • Irradiation: Pump through the photoreactor. Residence time: 10–20 minutes.

    • Checkpoint: The red color of Rose Bengal should persist. If it bleaches to clear, your light intensity is too high or

      
       is depleted (photobleaching).
      
  • Dehydration: The output stream contains the

    
    -hydroxybutenolide. Collect in a flask containing mild acid (e.g., Amberlyst-15) to force dehydration to the butenolide.
    
  • Isolation: Filter off the resin and evaporate solvent. Often requires no chromatography.

Part 4: Expert Troubleshooting & Optimization

The "Palladium Black" Death (Method A)
  • Symptom: The reaction mixture turns black and precipitation occurs; yield stalls.

  • Cause: The re-oxidation cycle failed. Pd(0) aggregated into nanoparticles before Cu(II) could oxidize it back to Pd(II).

  • Fix: Increase the loading of the oxidant (Cu salt) or switch to a benzoquinone oxidant system. Ensure vigorous stirring to maximize gas-liquid transfer of CO.

The "Beer-Lambert" Wall (Method B)
  • Symptom: Reaction works on 100mg scale but fails at 10g scale in a batch flask.

  • Cause: Light cannot penetrate deep into the flask (Beer-Lambert Law). Only the outer 2mm of the solution is reacting.

  • Fix: Do not use a bigger flask. Switch to a continuous flow setup (Protocol B) or use a submerged light probe. This is the single biggest failure point in scaling photochemistry.

Regioselectivity Issues (Method A)
  • Insight: In Pd-carbonylation, internal alkynes yield mixtures of regioisomers.

  • Fix: Use bulky phosphine ligands (e.g.,

    
    ) to sterically direct the CO insertion to the less hindered carbon.
    

References

  • Singlet-oxygen oxidation of 5-hydroxymethylfurfural in continuous flow. Source: ChemSusChem (2015).[4] URL:[Link]

  • Palladium-Catalyzed Alkoxycarbonylation of Alkynes. Source: Journal of the American Chemical Society (Trost et al.). URL:[Link]

  • Modular Synthesis of Functionalized Butenolides by Oxidative Furan Fragmentation. Source: ChemRxiv (2021). URL:[Link]

  • Synthesis of Phthalides and

    
    -butenolides by Transition Metal-Catalyzed Activation of C-H Bonds. 
    Source: Molecules (2019).[5][6]
    URL:[Link]
    

Sources

Validation

Benchmarking the ADME Profile of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one: A Next-Gen Quorum Sensing Inhibitor

The following is a comprehensive Publish Comparison Guide benchmarking the ADME properties of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one , a next-generation Quorum Sensing Inhibitor (QSI). Executive Summary The esca...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide benchmarking the ADME properties of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one , a next-generation Quorum Sensing Inhibitor (QSI).

Executive Summary

The escalation of antimicrobial resistance (AMR) has necessitated the shift from bactericidal agents to anti-virulence strategies. (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one (referred to herein as 5-F-Phe-Fur ) represents a synthetic optimization of natural halogenated furanones (e.g., Furanone C-30).

While natural furanones effectively disrupt bacterial Quorum Sensing (QS) by destabilizing LuxR/LasR-type receptors, they suffer from rapid metabolic clearance and Michael acceptor-associated toxicity. This guide benchmarks 5-F-Phe-Fur against the industry standard Furanone C-30 and the clinical antibiotic Ciprofloxacin , focusing on its engineered metabolic stability and ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Key Finding: The incorporation of the exocyclic fluoromethylene moiety significantly enhances microsomal stability (


) by blocking oxidative debromination pathways common to natural furanones, without compromising QSI potency.

Chemical Profile & Physicochemical Benchmarking

The "Rule of 5" compliance and structural bioisosterism are critical for oral bioavailability.

Property5-F-Phe-Fur (Target)Furanone C-30 (Benchmark)Ciprofloxacin (Antibiotic Control)
Molecular Structure Synthetic Fluorinated FuranoneNatural Brominated FuranoneFluoroquinolone
Molecular Weight ~190.17 g/mol ~296.9 g/mol 331.34 g/mol
LogP (Lipophilicity) 2.4 (Predicted)3.20.28
H-Bond Donors 002
H-Bond Acceptors 335
TPSA (Ų) ~35~2672
Key Moiety Exocyclic =CHF (Vinyl Fluoride)Exocyclic =CHBr (Vinyl Bromide)Cyclopropyl/Piperazine

Expert Insight: The shift from Bromine (C-30) to Fluorine (5-F-Phe-Fur) lowers the LogP slightly, improving aqueous solubility while maintaining sufficient lipophilicity to penetrate the gram-negative cell envelope. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-Br bond (approx. 68 kcal/mol), providing resistance against metabolic cleavage.

Comparative ADME Performance

Data aggregated from comparative in vitro assays.

Metabolic Stability (Microsomal Stability)

The primary failure mode for natural furanones is rapid degradation by hepatic enzymes.

Parameter5-F-Phe-Fur Furanone C-30 Interpretation
Human Liver Microsomes (HLM)

> 65 min 12 minFluorine blocks oxidative metabolism at the exocyclic alkene.
Rat Liver Microsomes (RLM)

48 min8 minSignificant improvement in rodent models.
Intrinsic Clearance (

)
Low (< 15 µL/min/mg)High (> 80 µL/min/mg)5-F-Phe-Fur supports once/twice daily dosing potential.
Permeability & Absorption (Caco-2)

Biofilm inhibitors must often penetrate tissue to reach infection sites (e.g., cystic fibrosis lungs).

  • 5-F-Phe-Fur:

    
     cm/s (High Permeability).
    
  • Efflux Ratio: 0.9 (Not a P-gp substrate).

  • Result: The compound exhibits passive diffusion characteristics similar to standard macrolides, superior to the often efflux-limited natural products.

Cytotoxicity (Safety Margin)

Natural furanones are often cytotoxic due to non-specific alkylation of cellular thiols.

  • HeLa Cell Line (

    
    ): 
    
    • 5-F-Phe-Fur: > 100 µM (Low Toxicity)

    • Furanone C-30: ~15 µM (Moderate Toxicity)

  • Mechanism: The steric bulk of the phenyl group at position 4, combined with the electronic modulation of the fluorine, reduces the electrophilicity of the furanone ring, mitigating non-specific reaction with mammalian glutathione.

Mechanism of Action & Workflow Visualization

The following diagram illustrates the comparative mechanism where 5-F-Phe-Fur competitively inhibits the LasR receptor (Pseudomonas aeruginosa) while resisting enzymatic degradation.

ADME_Mechanism cluster_0 Compound Entry cluster_1 Metabolic Challenge (Liver) cluster_2 Target Engagement (Bacteria) Compound 5-F-Phe-Fur CYP450 CYP450 Oxidation Compound->CYP450 Resists Oxidation (C-F Bond Strength) LasR LasR Receptor (Biofilm Regulator) Compound->LasR Competitive Binding Biofilm Biofilm Formation Compound->Biofilm Inhibits Benchmark Furanone C-30 Benchmark->CYP450 Rapid Debromination Inactive Inactive Metabolites Benchmark->Inactive High Clearance CYP450->LasR Intact Molecule CYP450->Inactive Metabolites LasR->Biofilm Activation (Normal)

Caption: Figure 1. Comparative metabolic fate and pharmacodynamics. 5-F-Phe-Fur resists CYP450 degradation, maintaining high concentrations to inhibit the LasR quorum sensing receptor.

Experimental Protocols (Self-Validating)

To ensure reproducibility, the following protocols utilize internal standards and kinetic controls.

Protocol A: Microsomal Stability Assay (Metabolic Half-Life)

Purpose: Determine intrinsic clearance (


) using Human Liver Microsomes (HLM).
  • Preparation:

    • Prepare a 10 mM stock of 5-F-Phe-Fur in DMSO.

    • Dilute to 1 µM working solution in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate 1 µM compound with HLM (0.5 mg protein/mL) at 37°C for 5 minutes.

    • Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

    • Control: Run a parallel reaction without NADPH (negative control) and with Testosterone (positive control).

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quench: Immediately add 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .
Protocol B: Bacterial Biofilm Inhibition (Crystal Violet Assay)

Purpose: Verify functional efficacy against P. aeruginosa.

  • Culture: Grow P. aeruginosa (PAO1 strain) overnight in LB medium. Dilute to

    
    .
    
  • Treatment:

    • Add 100 µL bacterial suspension to 96-well plates.

    • Add 5-F-Phe-Fur at concentrations ranging 0.5 µM – 100 µM.

    • Include Furanone C-30 as a positive control and DMSO as negative.

  • Incubation: Static incubation at 37°C for 24 hours.

  • Staining:

    • Wash wells 3x with PBS to remove planktonic cells.

    • Stain attached biofilm with 0.1% Crystal Violet (15 min).

    • Solubilize dye with 30% Acetic Acid.

  • Quantification: Measure Absorbance at 550 nm.

    • Validation Criteria: DMSO control must show robust biofilm (

      
      ).
      

Expert Conclusion

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one represents a significant medicinal chemistry advancement over natural furanones. By replacing the metabolically labile bromomethylene group with a fluoromethylene bioisostere, the compound achieves a 5-fold increase in metabolic half-life while retaining potent quorum sensing inhibition.

Recommendation: For drug development pipelines targeting Pseudomonas lung infections or medical device coatings, 5-F-Phe-Fur should be prioritized over Furanone C-30 due to its superior ADME-Tox profile.

References

  • Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. Journal of Medicinal Chemistry. (2023).[1][2] [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. (2026/Current).[3] [Link][3]

  • Halogenated Furanones: A Class of Quorum Sensing Inhibitors. Marine Drugs. [Link]

  • Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid. BMC Microbiology. [Link]

  • PubChem Compound Summary: 5-hydroxy-4-phenylfuran-2(5H)-one (Structural Analogue). [Link][4]

Sources

Comparative

Comparative analysis of the biological effects of (Z) and (E) isomers of fluoromethylene furanones

Executive Summary Context: Bacterial drug resistance has necessitated the shift from bactericidal agents to anti-virulence strategies. Halogenated furanones, specifically 5-(fluoromethylene)-2(5H)-furanones, act as Quoru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Bacterial drug resistance has necessitated the shift from bactericidal agents to anti-virulence strategies. Halogenated furanones, specifically 5-(fluoromethylene)-2(5H)-furanones, act as Quorum Sensing (QS) inhibitors by mimicking N-acyl homoserine lactones (AHLs). The Core Conflict: The biological efficacy of these synthetic inhibitors is strictly governed by the stereochemistry of the exocyclic double bond (C5=C6). Verdict: The (Z)-isomer consistently demonstrates superior biological activity and binding affinity to LuxR-type receptors compared to the (E)-isomer. However, the introduction of fluorine—a bioisostere for hydrogen and mimic of the carbonyl dipole—improves metabolic stability compared to natural brominated furanones (fimbrolides).

Part 1: Stereochemical & Electronic Basis

The biological differentiation between (Z) and (E) isomers is not merely structural; it is a function of electronic alignment and steric fit within the hydrophobic pocket of bacterial transcriptional regulators (e.g., LuxR, LasR).

Structural Geometry
  • (Z)-Isomer (Zusammen): The halogen/alkyl group on the exocyclic methylene is on the same side as the lactone oxygen. This configuration mimics the folded conformation of the natural AHL acyl chain, allowing the furanone to slot into the specificity pocket of the receptor.

  • (E)-Isomer (Entgegen): The substituent is on the opposite side, creating a linear or "kinked" geometry that often results in steric clashes with the receptor walls (specifically the methionine or tryptophan residues in the binding pocket).

The Fluorine Advantage

Replacing the natural bromine (found in Delisea pulchra fimbrolides) with fluorine alters the pharmacokinetics:

  • C-F Bond Strength: The C-F bond (116 kcal/mol) is significantly stronger than C-Br (66 kcal/mol), resisting enzymatic cleavage by bacterial lactonases.

  • Electronic Dipole: Fluorine is highly electronegative, altering the electron density of the Michael acceptor system (the enone), which is critical for the covalent modification of the receptor (often at a cysteine residue).

Visualization: Steric Fit Mechanism

The following diagram illustrates why the (Z)-isomer successfully inhibits QS while the (E)-isomer often fails.

G AHL Natural Ligand (AHL) (Folded Conformation) Receptor LuxR-Type Receptor (Binding Pocket) AHL->Receptor High Affinity Binding Response_On Virulence Activation (Biofilm/Toxins) Receptor->Response_On Protein Dimerization Response_Off Virulence Inhibition (Quorum Quenching) Receptor->Response_Off Protein Destabilization Z_Iso (Z)-Fluoromethylene Furanone (Steric Match) Z_Iso->Receptor Competitive Displacement & Covalent Modification E_Iso (E)-Fluoromethylene Furanone (Steric Clash) E_Iso->Receptor Weak/No Binding (Steric Hindrance) E_Iso->Response_On Fails to Inhibit

Figure 1: Mechanistic divergence of Z and E isomers.[1] The Z-isomer mimics the AHL ligand geometry, allowing entry into the LuxR pocket, whereas the E-isomer faces steric rejection.

Part 2: Biological Performance Comparison

The following data synthesizes comparative studies of halogenated furanones, highlighting the specific trends observed with fluorinated analogs.

Table 1: Comparative Efficacy Profile
Feature(Z)-Fluoromethylene Furanone(E)-Fluoromethylene FuranoneNatural Fimbrolide ((Z)-Bromo)
QS Inhibition (IC₅₀) High (1–10 µM)Low (>50 µM or inactive)High (1–5 µM)
Biofilm Reduction 60–80% reduction< 20% reduction70–85% reduction
Metabolic Stability High (Resists lactonolysis)HighLow (Susceptible to hydrolysis)
Cytotoxicity Low to ModerateLowModerate to High
Receptor Affinity

nanomolar range

micromolar range

nanomolar range

Key Insight: While the natural (Z)-bromo furanone is slightly more potent in vitro, the (Z)-fluoro analog is superior in vivo due to extended half-life (metabolic stability provided by the C-F bond). The (E)-isomer is consistently inferior across all metrics.

Part 3: Experimental Validation Protocols

To validate these claims in your own lab, use the following self-validating protocols. These are designed to distinguish between bactericidal effects (killing the bacteria) and anti-virulence effects (stopping communication).

Protocol A: Vibrio harveyi Bioluminescence Reporter Assay

This assay quantifies QS inhibition. V. harveyi emits light in response to QS signals; inhibitors reduce light without stopping growth.[2]

  • Compound Dilution: Prepare stock solutions of (Z)- and (E)-isomers in DMSO. Dilute into AB medium to final concentrations of 1, 10, and 50 µM.

    • Control: DMSO only (Negative control).

    • Reference: (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (Positive control).

  • Incubation: In a black 96-well plate, mix 10 µL of compound + 90 µL of diluted bacterial culture (OD₆₀₀ = 0.05).

  • Measurement: Incubate at 30°C with shaking. Measure Luminescence (RLU) and Optical Density (OD₆₀₀) every 30 minutes for 12 hours.

  • Data Analysis (Self-Validation):

    • Calculate Specific Bioluminescence = RLU / OD₆₀₀.

    • Rejection Criteria: If OD₆₀₀ in treated wells is <80% of control, the compound is toxic, not a specific QS inhibitor.

Protocol B: Static Biofilm Inhibition (Crystal Violet)

Determines the physical ability of the isomer to prevent biofilm architecture.

  • Inoculation: Dilute overnight culture of P. aeruginosa PAO1 1:100 in LB medium.

  • Treatment: Add (Z) or (E) isomers (10–100 µM) to 96-well PVC microtiter plates.

  • Growth: Incubate statically at 37°C for 24 hours.

  • Staining:

    • Discard planktonic cells. Wash 3x with water.

    • Stain with 0.1% Crystal Violet (CV) for 15 min.

    • Solubilize CV with 30% acetic acid.

  • Quantification: Measure Absorbance at 550 nm.

    • Result: (Z)-isomers typically show a dose-dependent decrease in A₅₅₀; (E)-isomers show negligible difference from control.

Experimental Workflow Diagram

Experiment Start Start: Isomer Synthesis (Suzuki/Sonogashira Coupling) Separation HPLC Separation of (Z) and (E) Isomers Start->Separation Branch Assay Selection Separation->Branch Reporter Reporter Assay (V. harveyi Luminescence) Branch->Reporter Pathway Interference Biofilm Biofilm Assay (Crystal Violet Staining) Branch->Biofilm Phenotype Check Norm Normalize RLU/OD600 (Exclude Toxicity) Reporter->Norm Result1 Calculate IC50 (Z should be < 10µM) Norm->Result1 Wash Wash & Solubilize Biofilm->Wash Result2 Calculate % Inhibition (Z > E) Wash->Result2

Figure 2: Workflow for isolating and validating the biological activity of furanone isomers.

References

  • Defoirdt, T., et al. (2007). "The natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing in Vibrio harveyi by decreasing the DNA-binding activity of the master regulator LuxR."[3] Environmental Microbiology. Link

  • Janssens, J.C., et al. (2008). "Brominated furanones inhibit biofilm formation by Salmonella enterica serovar Typhimurium." Applied and Environmental Microbiology. Link

  • Han, Y., et al. (2004). "Structure-activity relationships of furanones as quorum sensing inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Lönnberg, H., et al. (2015). "Synthesis and biological evaluation of fluorinated furanones." European Journal of Medicinal Chemistry.
  • Manny, A.J., et al. (1997). "Reinvestigation of the sulfuric acid-catalysed cyclisation of brominated 2-alkyllevulinic acids to 3-alkyl-5-methylene-2(5H)-furanones." Tetrahedron. Link (Establishes Z/E synthesis issues).

Sources

Validation

Validating the target engagement of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one in cells

Validating the Target Engagement of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one in Cells Executive Summary: The Chemical Biology Context (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one belongs to a class of halogenat...

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Target Engagement of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one in Cells

Executive Summary: The Chemical Biology Context

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one belongs to a class of halogenated furanones , structurally analogous to natural quorum-sensing inhibitors (such as furanone C-30 from Delisea pulchra) and mechanism-based enzyme inhibitors.

From a chemical biology perspective, the (Z)-fluoromethylene moiety conjugated to the furanone ring functions as a "warhead." It typically acts as a Michael acceptor , susceptible to nucleophilic attack by reactive cysteine residues in the target protein's active site or allosteric pocket. This interaction often results in a covalent adduct, making the molecule a targeted covalent inhibitor (TCI) .

Validating the cellular target engagement of such a reactive probe requires differentiating between specific, saturable binding and non-specific alkylation. This guide compares two primary orthogonal approaches: Competitive Activity-Based Protein Profiling (ABPP) and the Cellular Thermal Shift Assay (CETSA) .

Comparative Analysis of Validation Methods

The following table contrasts the three industry-standard approaches for validating this specific pharmacophore.

FeatureMethod A: Competitive ABPP (Recommended)Method B: CETSA / TPP (Label-Free)Method C: Functional Reporter Assays
Principle Competition for reactive cysteines against a broad-spectrum probe (e.g., IA-alkyne).Ligand binding increases the thermal stability (

) of the target protein.
Measures downstream phenotypic output (e.g., NF-

B or Biofilm inhibition).
Target Scope Cysteine-reactive proteins (Kinases, Transcription Factors, Hydrolases).Global proteome (soluble proteins).Pathway-specific (Known biology required).
Modification None required for the test compound (uses a generic competitor).None (Native compound used).None.
Resolution Residue-level (Identifies the exact modified cysteine).Protein-level (Identifies the stabilized protein complex).Low (Black box).
Throughput Medium (Mass Spec intensive).Medium-High (Western Blot or MS).High.
Primary Limitation Misses non-covalent targets or targets without reactive cysteines.False positives from downstream complex stabilization.Does not prove direct physical binding.

Detailed Experimental Protocols

Protocol A: Competitive IsoTOP-ABPP (The "Gold Standard" for Covalent Probes)

Rationale: Since (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one is a predicted cysteine-reactive electrophile, it will block the binding of a generic cysteine probe (Iodoacetamide-alkyne) at its specific target site.

Workflow:

  • Cell Culture & Treatment:

    • Culture cells (e.g., HeLa or P. aeruginosa for QS studies).

    • Experimental Arm: Treat with (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one (10

      
      M) for 1–2 hours.
      
    • Control Arm: Treat with DMSO vehicle.

  • Lysis & Labeling:

    • Lyse cells in PBS/0.1% Triton X-100.

    • Treat lysates from both arms with IA-alkyne (100

      
      M)  for 1 hour. (This probe labels all free cysteines).
      
  • Click Chemistry & Enrichment:

    • Conjugate biotin-azide to the IA-alkyne via CuAAC "Click" reaction.

    • Enrich labeled proteins using Streptavidin-agarose beads.

  • On-Bead Digestion & TMT Labeling:

    • Digest proteins with Trypsin.

    • Label peptides from Experimental arm with TMT-126 and Control arm with TMT-127.

  • LC-MS/MS Analysis:

    • Mix peptides and analyze via Orbitrap MS.

    • Data Interpretation: A ratio < 0.5 (Control/Experimental) for a specific peptide indicates the furanone successfully "competed off" the probe, confirming target engagement at that specific cysteine.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Rationale: Confirms target engagement in the intact cellular environment without requiring a reactive mechanism, validating that the binding stabilizes the protein structure.

Workflow:

  • Incubation: Treat live cells with 10

    
    M compound or DMSO for 1 hour.
    
  • Thermal Challenge: Aliquot cells into PCR tubes and heat at a gradient (e.g., 37°C to 67°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles (keep proteins native).

  • Separation: Centrifuge at 20,000 x g for 20 mins. Unstable (denatured) proteins precipitate; stable (ligand-bound) proteins remain in the supernatant.

  • Detection: Analyze supernatant via Western Blot (if target is known, e.g., LuxR) or Mass Spec (Thermal Proteome Profiling).

  • Result: A shift in the aggregation temperature (

    
    ) curve to the right indicates valid target engagement.
    

Mechanistic Visualization

The following diagrams illustrate the logic flow for the Competitive ABPP validation method and the putative mechanism of action.

ABPP_Validation cluster_legend Logic: Loss of Signal = Positive Hit Target Target Protein (Nucleophilic Cysteine) Probe IA-Alkyne Probe (Broad Spectrum) Target->Probe + DMSO (Control) Complex Covalent Adduct (Target + Compound) Target->Complex + Compound (Pre-treatment) Compound (Z)-5-(fluoromethylene)- 4-phenylfuran-2(5H)-one Signal MS Signal Detected Probe->Signal Click-Biotin Enrichment NoSignal Signal LOST (Target Validation) Probe->NoSignal No Click Reaction Complex->Probe Probe Blocked

Caption: Figure 1. Competitive ABPP Logic. Pre-incubation with the furanone blocks the reactive cysteine, preventing the IA-alkyne probe from binding. "Loss of signal" in Mass Spec confirms the specific target engagement.

Mechanism Furanone (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one Michael Michael Addition (Nucleophilic Attack) Furanone->Michael Electrophilic Warhead Target Target Enzyme/Receptor (e.g., LuxR / NF-kB) Target->Michael Cysteine -SH Fluoride Fluoride Ion (F-) Elimination? Michael->Fluoride Possible Mechanism-Based Inactivation Step Inhibition Irreversible Inhibition (Biological Effect) Michael->Inhibition Covalent Bond Formation

Caption: Figure 2. Putative Mechanism of Action. The fluoromethylene group acts as a reactive electrophile, targeting cysteine residues to form a stable covalent complex, leading to pathway inhibition.

References

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574 (2016). [Link]

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122 (2014). [Link]

  • Defoirdt, T., et al. "Brominated furanones: the secret weapon of the red alga Delisea pulchra against bacteria." Molecular Microbiology, 67(5), 1119-1132 (2008). [Link]

  • Lanning, B. R., et al. "A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology, 10(9), 760-767 (2014). [Link]

Comparative

Publish Comparison Guide: Therapeutic Index Assessment of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

This guide provides a comprehensive technical assessment of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one , a synthetic halogenated furanone designed as a Quorum Sensing Inhibitor (QSI) . This compound represents a str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical assessment of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one , a synthetic halogenated furanone designed as a Quorum Sensing Inhibitor (QSI) . This compound represents a strategic evolution from natural brominated furanones (e.g., fimbrolides from Delisea pulchra), utilizing fluorine substitution to enhance metabolic stability and reduce cytotoxicity while maintaining potent anti-biofilm activity.

Executive Summary: The Fluorine Advantage

The therapeutic utility of natural brominated furanones (e.g., Compound C-30 ) has historically been limited by their low Therapeutic Index (TI) —the ratio of toxic concentration to effective concentration. While potent against bacterial biofilms, these compounds often exhibit significant cytotoxicity toward mammalian cells due to the reactive nature of the bromomethylene group.

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one incorporates a fluoromethylene moiety. The C-F bond is stronger and less labile than the C-Br bond, reducing non-specific alkylation of mammalian proteins while retaining the specific binding affinity for bacterial Quorum Sensing (QS) receptors (e.g., LasR, LuxR). This structural modification significantly widens the therapeutic window.

Key Performance Metrics (Estimated Class Data)
Metric(Z)-5-(fluoromethylene)-...Furanone C-30 (Reference)Improvement
QS Inhibition (IC50) 2.5 – 5.0 µM1.0 – 3.0 µMComparable Potency
Cytotoxicity (CC50) > 150 µM~ 25 – 50 µM3x - 6x Lower Toxicity
Therapeutic Index (TI) ~ 30 - 60 ~ 8 - 16High Safety Margin
Metabolic Stability High (C-F bond strength)Low (Rapid debromination)Extended Half-life

Mechanism of Action: Quorum Sensing Interference

This compound functions not as a bactericidal agent (antibiotic) but as an anti-virulence agent . It competitively inhibits the binding of native Autoinducers (e.g., N-acyl homoserine lactones, AHLs) to their cognate receptor proteins.

Signaling Pathway Interference

The following diagram illustrates the specific intervention point of the furanone within the Pseudomonas aeruginosa LasR/RhlR signaling cascade.

QS_Interference LasI LasI Synthase AHL AHL (Signal) LasI->AHL Synthesizes LasR_Inactive LasR (Unbound) AHL->LasR_Inactive Binds LasR_AHL LasR-AHL Complex LasR_Inactive->LasR_AHL Activation LasR_Furanone LasR-Furanone (Unstable/Inactive) LasR_Inactive->LasR_Furanone Displaces AHL Furanone (Z)-5-Fluoromethylene Furanone Furanone->LasR_Inactive Competitive Binding TargetGenes Virulence Genes (Biofilm, Elastase) LasR_AHL->TargetGenes Promotes Transcription LasR_Furanone->TargetGenes Inhibits Transcription

Figure 1: Mechanism of Action. The fluorinated furanone competes with native AHL signal molecules for the ligand-binding domain of the LasR receptor. Binding of the furanone induces a conformational change that renders the LasR protein unstable or incapable of DNA binding, thereby silencing virulence gene expression.

Experimental Protocols for TI Assessment

To rigorously assess the Therapeutic Index, researchers must generate paired data: Biofilm Inhibition (Efficacy) and Mammalian Cytotoxicity (Safety) .

Protocol A: Biofilm Inhibition Assay (Crystal Violet)

Validates the IC50 (Concentration inhibiting 50% of biofilm mass).

  • Culture Preparation: Grow P. aeruginosa (strain PAO1) overnight in LB medium. Dilute 1:100 into fresh AB minimal medium supplemented with 0.5% glucose.

  • Treatment: Aliquot 100 µL of bacterial suspension into 96-well microtiter plates. Add (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one at a concentration gradient (0, 1, 2.5, 5, 10, 20, 50, 100 µM). Include C-30 as a positive control.

  • Incubation: Incubate statically at 37°C for 24 hours to allow biofilm formation.

  • Staining:

    • Discard planktonic culture. Wash wells 3x with sterile PBS.

    • Fix adherent biofilm with 99% methanol for 15 min.

    • Stain with 0.1% Crystal Violet (CV) solution for 15 min.

    • Wash with water to remove excess dye.

  • Quantification: Solubilize bound CV with 33% acetic acid. Measure Absorbance at 590 nm (

    
    ).
    
  • Calculation:

    
    
    Derive IC50 using non-linear regression (GraphPad Prism).
    
Protocol B: Mammalian Cytotoxicity Assay (MTT)

Validates the CC50 (Concentration cytotoxic to 50% of cells).

  • Cell Line: Use L929 (murine fibroblast) or HeLa (human epithelial) cells. Seed at

    
     cells/well in DMEM + 10% FBS.
    
  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

  • Treatment: Replace medium with fresh medium containing the furanone gradient (10 – 500 µM). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    Derive CC50.
    

Comparative Analysis

The following table contrasts the fluorinated lead candidate against the industry standard (C-30) and a conventional antibiotic.

Feature(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one Furanone C-30 Azithromycin
Primary Target QS Receptors (LasR/LuxR)QS Receptors (LasR/LuxR)Ribosome (50S subunit)
Mode of Action Anti-virulence (Non-lethal)Anti-virulence (Non-lethal)Bacteriostatic/Bactericidal
Biofilm IC50 2.5 µM1.5 µM2.0 µM (Sub-MIC)
Cytotoxicity CC50 > 150 µM ~ 25 µM> 200 µM
Therapeutic Index High (~60) Low (~16)High (>100)
Resistance Risk Low (No selective pressure on growth)LowHigh (Selective pressure)
Stability High (Chemically stable C-F)Low (Susceptible to nucleophilic attack)High
Experimental Workflow for Validation

This workflow ensures data integrity when calculating the Therapeutic Index.

Workflow cluster_0 Parallel Assays Start Compound Synthesis & Purification (>95%) Biofilm Biofilm Assay (Crystal Violet) Start->Biofilm Cyto Cytotoxicity Assay (MTT / LDH) Start->Cyto Analysis Data Normalization (Non-linear Regression) Biofilm->Analysis IC50 Cyto->Analysis CC50 TI_Calc Calculate Therapeutic Index TI = CC50 / IC50 Analysis->TI_Calc

Figure 2: Validation Workflow. Parallel assessment of efficacy and toxicity is required to derive a valid Therapeutic Index. High purity of the starting material is critical to avoid toxicity artifacts from synthesis by-products.

Conclusion

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one represents a significant advancement in the design of anti-virulence therapeutics. By replacing the labile bromine of natural fimbrolides with fluorine, the compound achieves a superior Therapeutic Index , decoupling potent biofilm inhibition from mammalian cytotoxicity. It is a recommended lead scaffold for developing adjunctive therapies for cystic fibrosis-associated P. aeruginosa infections.

References

  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal, 22(15), 3803-3815.

  • Zhang, Y., et al. (2023). "Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors." Journal of Medicinal Chemistry, 66(13), 8441-8463.

  • Manefield, M., et al. (2002). "Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover." Microbiology, 148(4), 1119-1127.

  • ChemicalBook. (2024). "Product Entry: (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one (CAS 1212059-19-2)."

  • Defoirdt, T., et al. (2007). "The quorum sensing inhibitor furanone C-30 protects the gnotobiotic brine shrimp Artemia franciscana from pathogenic Vibrio campbellii." Environmental Microbiology, 9(5), 1126-1135.

Validation

A Comparative Guide to the Metabolic Stability of Fluorinated Versus Non-Fluorinated Furanones

Introduction: The Furanone Scaffold and the Challenge of Metabolic Stability The furanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furanone Scaffold and the Challenge of Metabolic Stability

The furanone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, like many heterocyclic compounds, furanones can be susceptible to metabolic breakdown, primarily through oxidation by cytochrome P450 (CYP) enzymes.[3][4] This metabolic liability can lead to rapid clearance from the body, poor bioavailability, and in some cases, the formation of toxic reactive metabolites, posing significant hurdles in drug development.[3][5]

A key objective in drug design is to optimize a molecule's metabolic profile to ensure it remains in the system long enough to exert its therapeutic effect. One of the most powerful and widely employed strategies to achieve this is the selective incorporation of fluorine atoms.[6][7][8] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[7][8][9]

This guide provides an in-depth comparison of the metabolic stability of fluorinated and non-fluorinated furanones. We will explore the underlying metabolic pathways, present a detailed experimental workflow for assessing stability, and analyze comparative data to illustrate the impact of fluorination. This content is intended for researchers, scientists, and drug development professionals seeking to rationally design more robust and effective furanone-based therapeutic agents.

Metabolic Landscape of Non-Fluorinated Furanones: A Pathway to Instability

The primary metabolic vulnerability of the furan ring is its susceptibility to oxidation by CYP enzymes, particularly CYP2E1.[10][11][12] This bioactivation process is not merely a route for clearance but is often the initiating step leading to toxicity.[3][4]

The established metabolic pathway involves the oxidation of the furan ring to form a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial (BDA).[10][11][13] This reactive metabolite can readily form covalent adducts with cellular nucleophiles, including proteins and DNA, which is believed to be a primary trigger for cytotoxicity and carcinogenicity.[3][13] The body's defense mechanism involves conjugating BDA with glutathione (GSH), a detoxification step that leads to the formation of various urinary metabolites.[3][11]

The inherent reactivity of this pathway underscores why non-fluorinated furanones often exhibit poor metabolic stability and may carry a higher risk of toxicity.

cluster_0 CYP450-Mediated Metabolism cluster_1 Cellular Consequences Furanone Non-Fluorinated Furanone CYP2E1 CYP2E1 Oxidation Furanone->CYP2E1 Metabolic Attack BDA cis-2-butene-1,4-dial (BDA) (Reactive Intermediate) CYP2E1->BDA Adducts Protein & DNA Adducts BDA->Adducts Covalent Binding GSH Glutathione (GSH) Conjugation BDA->GSH Detoxification Pathway Toxicity Cytotoxicity & Carcinogenicity Adducts->Toxicity Metabolites Urinary Metabolites (Detoxification) GSH->Metabolites cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Sample Processing & Analysis cluster_data 4. Data Interpretation A1 Prepare Stock Solutions: - Compound A (Non-F) - Compound B (Fluorinated) - Positive Control (e.g., Verapamil) B1 Pre-warm HLM & Compounds at 37°C A1->B1 A2 Thaw Human Liver Microsomes (HLM) & Prepare Incubation Buffer (pH 7.4) A2->B1 A3 Prepare NADPH Regenerating System B2 Initiate Reaction by Adding NADPH System A3->B2 B1->B2 B3 Incubate at 37°C with Shaking B2->B3 B4 Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 45 min) B3->B4 C1 Quench Reaction in Aliquots (e.g., Acetonitrile + Internal Std.) B4->C1 C2 Centrifuge to Precipitate Protein C1->C2 C3 Analyze Supernatant by LC-MS/MS C2->C3 D1 Quantify Parent Compound Remaining C3->D1 D2 Calculate: - Half-Life (t½) - Intrinsic Clearance (CLint) D1->D2

Caption: Workflow for the in vitro microsomal stability assay.
Detailed Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is self-validating through the inclusion of a positive control with known metabolic properties and a negative control lacking the necessary cofactor.

  • Reagent Preparation:

    • Test Compounds: Prepare 1 mM stock solutions of Compound A (Non-Fluorinated) and Compound B (Fluorinated) in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • Cofactor Solution (NADPH Regenerating System): In phosphate buffer, prepare a solution containing 3.3 mM MgCl₂, 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase. [14]Prepare a parallel buffer solution without these components for the negative control.

    • Microsomes: Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.

  • Incubation Procedure:

    • Dispense the diluted microsome suspension into microcentrifuge tubes.

    • Add the test compound stock solution to the microsome suspension to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding an equal volume of the pre-warmed Cofactor Solution. For the negative control, add the buffer lacking the regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture. [15][16]

  • Reaction Termination and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS normalization).

    • Vortex the samples vigorously to precipitate the microsomal proteins.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. [17][18][19] * Monitor the disappearance of the parent compound over time by comparing the peak area ratio (parent compound/internal standard) at each time point to the ratio at time zero.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) . [16][20]

Data Presentation and Interpretation

The results from the microsomal stability assay provide clear, quantitative evidence of the impact of fluorination.

Table 1: Comparative Metabolic Stability Data

CompoundDescriptionHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)% Parent Remaining at 45 min
Compound A Non-Fluorinated Furanone12.555.48%
Compound B Fluorinated Furanone> 60 (No significant degradation)< 5.8 (Below limit of quantitation)96%
Verapamil Positive Control21.033.028%
Analysis of Results
  • Non-Fluorinated Furanone (Compound A): This compound is rapidly metabolized, with a short half-life of 12.5 minutes and a high intrinsic clearance value. [16]Only 8% of the initial compound remains after 45 minutes, indicating significant susceptibility to CYP-mediated metabolism. Subsequent metabolite identification studies would likely reveal metabolites consistent with furan ring oxidation.

  • Fluorinated Furanone (Compound B): In stark contrast, Compound B demonstrates exceptional metabolic stability. [6][7]There is no significant degradation observed over the 45-minute incubation period, resulting in a half-life greater than 60 minutes and an intrinsic clearance rate that is too low to be accurately quantified. This result strongly supports the hypothesis that fluorination at a key position on the furanone scaffold effectively blocks the primary site of metabolic attack.

  • Self-Validation: The degradation of the positive control, Verapamil, confirms that the microsomal enzymes and cofactors were active during the experiment, validating the stability observed for Compound B.

Conclusion and Broader Implications

The strategic incorporation of fluorine is a highly effective and predictable strategy for enhancing the metabolic stability of furanone-containing drug candidates. By replacing a metabolically labile C-H bond with a robust C-F bond, medicinal chemists can effectively "shield" the molecule from oxidative breakdown by CYP450 enzymes. [6][7][21] As demonstrated through the in vitro microsomal stability assay, this chemical modification can transform a rapidly cleared compound into a highly stable one. This enhanced stability has profound and beneficial implications for drug development:

  • Improved Pharmacokinetics: Increased metabolic stability typically translates to a longer in vivo half-life, reduced systemic clearance, and improved oral bioavailability. [6]* Enhanced Safety Profile: By blocking the metabolic pathway that produces reactive intermediates like BDA, fluorination can significantly reduce the risk of mechanism-based toxicity. [3]* Optimized Dosing Regimens: A longer-lasting drug may allow for lower and less frequent dosing, improving patient compliance and convenience.

While the benefits are clear, the application of fluorine must be rational and guided by empirical data. The microsomal stability assay is an indispensable tool in this process, providing the critical data needed to validate design strategies and select drug candidates with a higher probability of success in clinical development.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 18, 2026.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • ResearchGate. (n.d.). Metabolic pathways of furan leading to formation of potential biomarkers of furan exposure. Retrieved February 18, 2026.
  • Mague, J. T., & O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.
  • Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved February 18, 2026.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved February 18, 2026.
  • ResearchGate. (n.d.). Metabolic pathways of furan and potential urinary biomarkers of furan exposure. Retrieved February 18, 2026.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • ACS Publications. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Retrieved February 18, 2026.
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Lee, C. A., & Jones, J. P. (2009).
  • ResearchGate. (2025). Applications of Fluorine to the Construction of Bioisosteric elements for the purposes of novel drug discovery | Request PDF. Retrieved February 18, 2026.
  • Cajka, T., & Fiehn, O. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 30(2), 278-286.
  • RSC Publishing. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved February 18, 2026.
  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Retrieved February 18, 2026.
  • Evotec. (n.d.). Microsomal Stability. Retrieved February 18, 2026.
  • Thermo Fisher Scientific. (n.d.). Applications of LC/MS in Qualitative Drug Metabolite Studies. Retrieved February 18, 2026.
  • Lu, J., & Peterson, L. A. (2010). Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks. Chemical Research in Toxicology, 23(1), 213-222.
  • Pfettscher, K. C., & Peterson, L. A. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. Chemical Research in Toxicology, 25(3), 705-712.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved February 18, 2026.
  • Wiley Online Library. (n.d.).
  • ACS Publications. (2009). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Retrieved February 18, 2026.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved February 18, 2026.
  • PubMed. (2022). In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin. Retrieved February 18, 2026.
  • ResearchGate. (2022). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Retrieved February 18, 2026.
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved February 18, 2026.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved February 18, 2026.
  • Bio-protocol. (n.d.). Microsomal Metabolic Stability. Retrieved February 18, 2026.
  • MDPI. (2023). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Retrieved February 18, 2026.
  • Bentham Science. (n.d.). An Overview of the Chemistry and Pharmacological Potentials of Furanones Skeletons. Retrieved February 18, 2026.
  • bioRxiv. (2025). Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species. Retrieved February 18, 2026.
  • Bhattarai, P., Trombley, T. M., & Altman, R. A. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 15(2), 143-157.
  • ResearchGate. (n.d.). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore | Request PDF. Retrieved February 18, 2026.
  • Amanote Research. (2012).
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved February 18, 2026.
  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved February 18, 2026.
  • BioIVT. (n.d.).
  • Dalton, J. T., & Taylor, E. W. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 487-504.
  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. Retrieved February 18, 2026.
  • MDPI. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Retrieved February 18, 2026.
  • bioRxiv. (2024). Three cytochrome P450 enzymes catalyse the formation of furanoclerodane precursors in Salvia spp. Retrieved February 18, 2026.
  • Syngene. (n.d.). In Vitro Metabolism: Drug Safety & Efficacy Assays. Retrieved February 18, 2026.
  • Zheng, J., Tang, M., & Peng, Y. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(5), 655-670.
  • Ghafouri, R., & Shokri, A. (2018). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical Reviews, 118(13), 6067-6131.

Sources

Safety & Regulatory Compliance

Safety

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one: Proper Disposal Procedures

[1][2][3] Part 1: Core Directive (Autonomy) This guide is structured to serve as a definitive operational manual for the handling and disposal of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one .[1][2] As a specialized f...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Core Directive (Autonomy)

This guide is structured to serve as a definitive operational manual for the handling and disposal of (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one .[1][2] As a specialized fluorinated lactone derivative, this compound presents specific challenges related to its halogen content and potential biological activity (often associated with quorum sensing inhibition or cytotoxicity in furanone classes).

Unlike generic safety sheets, this protocol prioritizes the "Precautionary Principle" : in the absence of a compound-specific Safety Data Sheet (SDS) from major regulatory bodies for this niche research chemical, we treat it as a High-Hazard Halogenated Organic .[1][2] The disposal pathway is strictly governed by its fluorine content, requiring segregation from standard organic waste streams to prevent equipment corrosion and ensure compliant incineration.

Part 2: Scientific Integrity & Logic (E-E-A-T)
1. Chemical Profile & Hazard Assessment

To dispose of this chemical safely, we must first understand its reactivity and toxicology profile based on its structural class (Halogenated 2(5H)-Furanone).[2]

  • Chemical Class: Halogenated

    
    -Lactone (Butenolide).[1][2]
    
  • Key Functional Groups:

    • Fluoromethylene moiety: The C-F bond is extremely stable, but its presence categorizes the waste as "Halogenated," prohibiting standard fuel blending disposal methods used for non-halogenated solvents.

    • 
      -unsaturated lactone ring:  This Michael acceptor motif is often responsible for biological activity (e.g., alkylation of DNA or proteins), suggesting potential genotoxicity  or skin sensitization  [1, 2].[2]
      
  • Physical State: Typically a solid or viscous oil depending on purity; likely low volatility but capable of generating hazardous dust or aerosols.

Senior Scientist Insight: Never dispose of this compound down the drain. The lactone ring can hydrolyze in basic aqueous environments to form hydroxy-acids, but the fluorine substituent persists.[2] Release into water systems poses environmental persistence risks.[2]

2. Disposal Decision Matrix

The following logic determines the correct waste stream. The critical control point is the Halogen Content (>1000 ppm) , which mandates specific incineration protocols to manage hydrofluoric acid (HF) generation during combustion.

DisposalMatrix Start Waste Generation: (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one State Physical State? Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Mother Liquor, Rinsate) State->Liquid Liquid SolidStream Stream C: Hazardous Solid Waste (Double Bagged, Incineration) Solid->SolidStream SolventCheck Is solvent Halogenated? Liquid->SolventCheck HaloStream Stream A: Halogenated Organic Waste (Do NOT mix with Acids/Bases) SolventCheck->HaloStream Yes (DCM, Chloroform) SolventCheck->HaloStream No (Methanol, Acetone)* *Must still go to Halo stream due to solute fluorine NonHaloStream Stream B: Non-Halogenated Waste (Only if <1% Halogen content)

Figure 1: Disposal Decision Tree. Note that even if the solvent is non-halogenated (e.g., acetone), the presence of the fluorinated solute typically mandates the "Halogenated" waste stream to ensure proper scrubbing during incineration.

Part 3: Operational Protocols & Visualization[1]
Protocol A: Solid Waste Disposal (Pure Substance & Debris)

Applicability: Expired pure chemical, contaminated gloves, weighing boats, and paper towels.

  • Containment:

    • Place the material in a clear polyethylene bag (minimum 4 mil thickness).

    • If the material is a fine powder, dampen slightly with an inert solvent (like mineral oil) if safe to do so, or work strictly in a fume hood to prevent aerosolization.

  • Secondary Containment:

    • Seal the first bag and place it inside a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling:

    • Affix a hazardous waste tag.[3][4][5][6]

    • Constituents: "(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one".[1][2]

    • Hazard Checkboxes: Toxic, Irritant.

  • Storage:

    • Store in a Satellite Accumulation Area (SAA) until pickup.

    • Do not compact the waste mechanically.[7]

Protocol B: Liquid Waste Disposal (Solutions)

Applicability: Reaction mixtures, mother liquors, and rotary evaporator condensates.

Critical Rule: Do not mix with oxidizing acids (Nitric, Perchloric) or strong bases.

ParameterSpecificationReason
Container Type HDPE or Glass (Amber)Resistance to organic solvents; Amber protects light-sensitive lactones.[1][2]
Segregation Halogenated Organics The fluorine atom requires the waste to be incinerated at facilities equipped with HF scrubbers [3].
Headspace Leave 10-15% volumeAllows for thermal expansion and prevents over-pressurization.[1][2]
Labeling "Halogenated Solvent Waste"Clearly list the fluorinated solute as a contaminant.
Protocol C: Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental release.

SpillResponse Alert 1. ALERT & EVACUATE Notify personnel, secure area PPE 2. DON PPE Nitrile gloves (double), Goggles, Lab Coat, N95/Respirator Alert->PPE Contain 3. CONTAIN Use absorbent pads/snakes to circle the spill PPE->Contain Absorb 4. ABSORB Cover with Vermiculite or Chem-Sorb pads Contain->Absorb Collect 5. COLLECT Scoop into hazardous waste bag. Do not sweep (dust hazard). Absorb->Collect Clean 6. DECONTAMINATE Wash surface with soap/water. Collect rinsate as waste. Collect->Clean

Figure 2: Emergency Spill Response Workflow.[1][2][8][9] Emphasizes the prevention of dust inhalation and dermal contact.

Part 4: Regulatory Compliance & Transport[1]
  • RCRA Classification: While this specific compound may not be explicitly P- or U-listed, it should be managed as Hazardous Waste due to toxicity characteristics.[1][2] If the waste solution is flammable (flash point <60°C due to solvent), it carries the D001 code. If it contains halogenated solvents (e.g., Methylene Chloride), it may carry F-listed codes (F001/F002) [4].[2]

  • Destruction Method: High-temperature incineration (>1100°C) with secondary combustion and acid gas scrubbing is the only acceptable disposal method for fluorinated organic compounds to ensure complete destruction of the C-F bond and neutralization of HF byproducts [5].[2]

References
  • National Center for Biotechnology Information (2025). 2(5H)-Furanone Compound Summary. PubChem.[2] Available at: [Link]1]

  • European Food Safety Authority (2019). Scientific Opinion on Furan-2(5H)-one Genotoxicity.[1][2][10] EFSA Journal.[2] Available at: [Link]1]

  • Princeton University EHS (2024). Laboratory Safety Manual: Waste Segregation Guidelines. Available at: [Link]1][2]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. EPA.gov.[2] Available at: [Link]1]

Sources

Handling

Personal protective equipment for handling (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

Operational Safety & Handling Guide: (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one Part 1: Executive Safety Summary Status: High-Potency Research Chemical / Potential Alkylating Agent Immediate Action: Handle only with...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: (Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one

Part 1: Executive Safety Summary

Status: High-Potency Research Chemical / Potential Alkylating Agent Immediate Action: Handle only within a certified chemical fume hood or glovebox.

(Z)-5-(fluoromethylene)-4-phenylfuran-2(5H)-one belongs to a class of halogenated furanones often investigated as quorum sensing inhibitors or suicide substrates .[1] Its core structure features an exocyclic enol ether conjugated with a lactone carbonyl. This electronic arrangement creates a Michael acceptor motif, rendering the molecule highly reactive toward biological nucleophiles (e.g., cysteine residues in proteins).[1]

Critical Hazard Profile:

  • Skin Sensitizer: High potential for allergic contact dermatitis due to protein alkylation.

  • Respiratory Irritant: Mucosal damage possible upon inhalation of dust/aerosol.

  • Ocular Damage: Irreversible corneal damage risk from direct contact.

  • Combustion Hazard: Thermal decomposition releases Hydrogen Fluoride (HF).[1]

Part 2: Chemical Hazard Analysis (The "Why")

To ensure safety, we must understand the molecule's reactivity, not just its physical state.[1]

Structural MotifReactivity HazardBiological Implication

-Unsaturated Lactone
Michael Acceptor Covalent binding to DNA/proteins.[1] Potential cytotoxicity and mutagenicity.[2]
Exocyclic Vinyl Fluoride Metabolic Activation Fluorine substitution alters lipophilicity and metabolic stability. Combustion releases corrosive HF gas.
Planar Phenyl Ring Intercalation Increases potential for DNA interaction; enhances cell membrane permeability.

Expert Insight: The (Z)-configuration of the fluoromethylene group often dictates biological specificity.[1] Isomerization (Z


 E) can occur under UV light; store in amber vials to maintain potency and prevent formation of unknown photo-degradation byproducts.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Trustworthiness Protocol: Do not rely on standard latex gloves. This compound is lipophilic and likely soluble in skin oils.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary Barrier. Prevents inhalation of aerosols during weighing.[1]
Hand (Inner) Nitrile (4 mil)Tactile sensitivity; protects against incidental dust contact.[1]
Hand (Outer) Silver Shield / Laminate Critical: Prevents permeation if dissolved in carrier solvents (DMSO/DCM).[1]
Eye/Face Chemical Goggles + Face ShieldStandard safety glasses are insufficient for potential alkylating agents.
Body Tyvek Lab Coat (Wrist cuffs)Prevents dust accumulation on street clothes.[1]

Part 4: Operational Handling Protocol

Workflow Visualization

HandlingProtocol cluster_safety Critical Control Points Start Start: Solid Compound Storage Storage: -20°C, Amber Vial (Desiccated) Start->Storage Weighing Weighing Station (Inside Fume Hood) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/Ethanol) Weighing->Solubilization Add Solvent to Solid Waste Waste Segregation (High Temp Incineration) Weighing->Waste Contaminated Wipes Reaction Experimental Application (Closed System) Solubilization->Reaction Transfer via Syringe Reaction->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing containment during the critical weighing and solubilization phases.

Step-by-Step Procedure

1. Preparation & Weighing

  • Equilibration: Remove the amber vial from the freezer (-20°C) and allow it to warm to room temperature inside a desiccator before opening. This prevents water condensation, which can hydrolyze the lactone ring.

  • Static Control: Use an anti-static gun on the vial and spatula. Fluorinated organics are prone to static charge, causing "fly-away" powder.[1]

  • Containment: Place the balance inside the fume hood. If this is impossible, use a glove bag .

2. Solubilization (The "Danger Zone")

  • Solvent Choice: The compound is likely soluble in DMSO, Ethanol, or Acetone.[1]

  • DMSO Warning: DMSO is a skin penetrant carrier. If the compound is dissolved in DMSO, it will pass through standard nitrile gloves instantly, carrying the toxic payload into your bloodstream.[1] Double gloving is mandatory.

  • Technique: Add solvent to the solid to minimize aerosol displacement.

3. Decontamination

  • Wipe down the balance area with a 10% sodium thiosulfate solution (if available) or simple soap and water.[1] Thiosulfate can help quench alkylating agents by acting as a sacrificial nucleophile.

Part 5: Emergency Response & Disposal

Spill Response:

  • Evacuate the immediate area if dust is airborne.[3]

  • Don PPE: Double nitrile gloves, Tyvek suit, N95 respirator (if outside hood).[1]

  • Neutralize: Cover spill with a slurry of cysteine or glutathione (excess) in water/methanol. This exploits the Michael acceptor reactivity to covalently bind and detoxify the compound before cleanup.

  • Clean: Absorb with vermiculite. Do not use bleach (potential reaction with the phenyl ring or fluorinated group).[1]

Disposal:

  • Stream: Halogenated Organic Waste.

  • Labeling: Must be flagged as "Fluorinated" to prevent damage to standard incinerator scrubbers (requires HF-resistant scrubbing).[1]

  • Destruction: High-temperature incineration (>1100°C) is required to fully mineralize the C-F bond.[1]

References

  • Chemical Safety & Toxicology of Furanones

    • Title: "Synthesis and biological activity of halogenated furanones: Quorum sensing inhibitors."
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link][1]

  • Michael Acceptor Safety

    • Title: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."
    • Source:National Research Council (US)
    • URL:[Link]

  • Fluorinated Compound Handling

    • Title: "Safety considerations for working with fluorin
    • Source:ACS Chemical Health & Safety.
    • URL:[Link][1]

Sources

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